molecular formula C9H10O4S B1350411 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone CAS No. 197240-27-0

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Cat. No.: B1350411
CAS No.: 197240-27-0
M. Wt: 214.24 g/mol
InChI Key: YYIVRXHJSZKUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxy-1-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIVRXHJSZKUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377031
Record name 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197240-27-0
Record name 2-Hydroxy-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. This key pharmaceutical intermediate, notable for its role in the synthesis of various therapeutic agents, is prepared through a multi-step process commencing with the readily available starting material, thioanisole. This document offers a detailed exposition of the three core transformations: the Friedel-Crafts acylation of thioanisole, the subsequent oxidation of the thioether to a sulfone, and the final alpha-hydroxylation of the resulting acetophenone derivative. Each section is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, meticulous step-by-step experimental protocols, and critical safety considerations. The causality behind experimental choices is elucidated, and all quantitative data is presented in a clear, tabular format for ease of comparison. Visualizations of the synthetic pathway and experimental workflows are provided to enhance comprehension.

Introduction

This compound is a crucial building block in the synthesis of a number of pharmacologically active molecules. Its structural features, namely the α-hydroxy ketone and the methylsulfonyl phenyl moieties, are key pharmacophores that contribute to the biological activity of the final drug substances. The synthesis of this intermediate requires a strategic approach to introduce the desired functionalities in a controlled and efficient manner. The pathway detailed herein represents a logical and scalable approach, beginning with the functionalization of the aromatic ring, followed by oxidation of the sulfur center, and culminating in the selective introduction of a hydroxyl group at the alpha-position to the carbonyl. This guide is intended to serve as a practical resource for laboratory-scale synthesis and to provide a solid foundation for process development and scale-up activities.

Overall Synthetic Pathway

The synthesis of this compound is accomplished via a three-step reaction sequence starting from thioanisole.

Synthesis_Pathway Thioanisole Thioanisole Intermediate1 4-(Methylthio)acetophenone Thioanisole->Intermediate1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Intermediate2 4-(Methylsulfonyl)acetophenone Intermediate1->Intermediate2 Step 2: Oxidation (H₂O₂, Na₂WO₄/H₂SO₄) FinalProduct This compound Intermediate2->FinalProduct Step 3: α-Hydroxylation (i. Bromination; ii. Hydrolysis) Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: α-Hydroxylation S1_Start Charge AlCl₃ and CH₂Cl₂ S1_Cool Cool to 0-5 °C S1_Start->S1_Cool S1_Add_AcCl Add Acetyl Chloride S1_Cool->S1_Add_AcCl S1_Add_Thioanisole Add Thioanisole Solution S1_Add_AcCl->S1_Add_Thioanisole S1_React Stir at Room Temp (2-3h) S1_Add_Thioanisole->S1_React S1_Quench Quench with Ice/HCl S1_React->S1_Quench S1_Workup Workup and Purification S1_Quench->S1_Workup S1_Product 4-(Methylthio)acetophenone S1_Workup->S1_Product S2_Start Dissolve Intermediate 1 in EDC S1_Product->S2_Start S2_Add_Reagents Add H₂O, Na₂WO₄, H₂SO₄ S2_Start->S2_Add_Reagents S2_Heat Heat to 40-45 °C S2_Add_Reagents->S2_Heat S2_Add_H2O2 Add H₂O₂ dropwise S2_Heat->S2_Add_H2O2 S2_React Stir at 50 °C (2-3h) S2_Add_H2O2->S2_React S2_Workup Workup and Purification S2_React->S2_Workup S2_Product 4-(Methylsulfonyl)acetophenone S2_Workup->S2_Product S3a_Start Bromination of Intermediate 2 with NBS S2_Product->S3a_Start S3a_React Reflux (4-6h) S3a_Start->S3a_React S3a_Workup Workup to get Bromo-intermediate S3a_React->S3a_Workup S3b_Start Hydrolysis of Bromo-intermediate S3a_Workup->S3b_Start S3b_React Heat at 60 °C (6-8h) S3b_Start->S3b_React S3b_Workup Workup and Purification S3b_React->S3b_Workup S3_Product Final Product S3b_Workup->S3_Product

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating a Key Synthetic Intermediate

In the landscape of modern pharmaceutical and fine chemical synthesis, the family of substituted acetophenones represents a cornerstone of versatile building blocks. Among these, 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone emerges as a compound of significant interest. Its molecular architecture, featuring a polar methylsulfonyl group, a reactive alpha-hydroxy ketone, and an aromatic scaffold, positions it as a highly valuable intermediate. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, not merely as a list of data points, but as a framework for understanding how these properties are determined and how they influence the compound's application in research and development. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule.

While direct, publicly available experimental data for this specific molecule is limited, this guide will leverage established analytical principles and data from analogous compounds to provide robust, field-proven methodologies for its complete characterization. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible results.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. These values are critical for everything from reaction design and purification to formulation and storage.

Table 1: Key Physicochemical Identifiers and Properties

PropertyDataSource / Method
IUPAC Name This compound-
CAS Number 197240-27-0[1]
Molecular Formula C₉H₁₀O₄S[2]
Molecular Weight 214.24 g/mol [2]
Appearance White to off-white solid (Predicted)-
Melting Point To be determined experimentally (See Protocol 1)-
Boiling Point Decomposes before boiling (Predicted)-
Solubility To be determined experimentally (See Protocol 2)-
LogP To be determined experimentally (See Protocol 3)-
pKa To be determined experimentally (See Protocol 4)-

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the methodology.

Protocol 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Experience: The melting point is a crucial indicator of purity. A sharp melting peak suggests a highly pure compound, while a broad peak often indicates the presence of impurities. DSC is the gold standard for this measurement due to its high precision and ability to detect phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Calibrate the DSC instrument using an indium standard.

    • Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of sample B Seal in Al pan A->B C Calibrate with Indium B->C D Run Thermal Program (25-250°C at 10°C/min) C->D E Record Heat Flow D->E F Identify Endotherm E->F G Determine Onset Temp. F->G

Caption: Workflow for Melting Point Determination by DSC.

Protocol 2: Solubility Profiling

Expertise & Experience: Understanding the solubility of a compound in various solvents is critical for its synthesis, purification, and, if applicable, formulation. The presence of both a polar sulfonyl group and a hydrogen-bonding hydroxyl group suggests a nuanced solubility profile.

Methodology (Equilibrium Shake-Flask Method):

  • Solvent Selection: A panel of solvents of varying polarity should be chosen, including:

    • Water

    • Methanol

    • Ethanol

    • Acetone

    • Dichloromethane

    • Ethyl Acetate

    • Hexanes

  • Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Analysis:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated HPLC-UV method (See Protocol 5).

  • Quantification: Calculate the solubility in mg/mL or mol/L.

Protocol 3: Determination of the Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: LogP is a measure of a compound's lipophilicity and is a key parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

  • Partitioning:

    • Combine equal volumes of the n-octanol and the aqueous solution of the compound in a separatory funnel.

    • Shake vigorously for 10 minutes and then allow the layers to separate for at least 2 hours.

  • Analysis: Determine the concentration of the compound in both the aqueous and n-octanol layers using HPLC-UV.

  • Calculation: LogP = log ([Concentration in Octanol] / [Concentration in Water])

Protocol 4: Determination of pKa via Potentiometric Titration

Expertise & Experience: The pKa of the alpha-hydroxyl group is important for understanding the compound's ionization state at different pH values, which affects its solubility, reactivity, and biological interactions.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the compound in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

Titration_Workflow A Dissolve compound in water/co-solvent B Titrate with 0.1M NaOH A->B C Record pH after each addition B->C D Plot pH vs. Volume of NaOH C->D E Determine midpoint of curve D->E F pKa = pH at midpoint E->F

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • ~ 8.0-8.2 ppm (d, 2H): Aromatic protons ortho to the carbonyl group, deshielded by the electron-withdrawing ketone and sulfonyl groups.

  • ~ 7.8-8.0 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

  • ~ 4.9 ppm (s, 2H): Methylene protons of the -CH₂-OH group.

  • ~ 3.5 ppm (t, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.

  • ~ 3.1 ppm (s, 3H): Methyl protons of the sulfonyl group (-SO₂CH₃).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • ~ 195 ppm: Carbonyl carbon (C=O).

  • ~ 140-145 ppm: Quaternary aromatic carbons.

  • ~ 128-130 ppm: Aromatic CH carbons.

  • ~ 65 ppm: Methylene carbon (-CH₂OH).

  • ~ 45 ppm: Methyl carbon (-SO₂CH₃).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the analogous compound, 2-hydroxy-1-phenylethanone, provides a useful reference.[3]

Predicted Key IR Absorptions (cm⁻¹):

  • 3400-3500 (broad): O-H stretch of the hydroxyl group.

  • ~1680: C=O stretch of the ketone, conjugated with the aromatic ring.

  • ~1300 and ~1150: Asymmetric and symmetric S=O stretches of the sulfonyl group.

  • ~1600, ~1450: C=C stretches of the aromatic ring.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): m/z = 214.

  • Key Fragments:

    • m/z = 185: Loss of -CH₂OH.

    • m/z = 135: [M - SO₂CH₃]⁺.

    • m/z = 105: Benzoyl cation, similar to that seen in the mass spectrum of 2-hydroxy-1-phenylethanone.[4]

    • m/z = 77: Phenyl cation.

Protocol 5: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the standard method for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method is crucial for quality control.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically reported as the area percentage of the main peak.

HPLC_Workflow cluster_setup Method Setup cluster_run Analysis cluster_result Purity Calculation A C18 Column B Gradient Mobile Phase (Water/Acetonitrile) A->B C UV Detector @ 254 nm B->C D Dissolve Sample E Inject into HPLC D->E F Acquire Chromatogram E->F G Integrate Peak Areas F->G H Calculate Area % G->H

Caption: Workflow for Purity Assessment by HPLC.

Conclusion and Future Outlook

This compound is a molecule with significant potential as a synthetic intermediate. While a comprehensive, publicly available dataset of its physicochemical properties is not yet established, this guide provides the necessary framework for any research or development team to generate this critical information. By following the detailed, experience-driven protocols outlined herein, scientists can ensure the production of reliable, high-quality data. The systematic characterization of such building blocks is fundamental to advancing the fields of medicinal chemistry and materials science, enabling the rational design and synthesis of novel molecules with desired properties.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (2025-08-06).
  • EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.
  • This compound - PubChem. NIH.
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4. (2025-08-08).
  • 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | ChemScene.
  • Ethanone, 2-hydroxy-1-phenyl- - the NIST WebBook.
  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.
  • Chemical Properties of Ethanone, 2-hydroxy-1-phenyl- (CAS 582-24-1) - Cheméo.
  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents.
  • 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone | CAS 221615-75-4.
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID - PubChem.
  • CAS 197240-27-0 this compound - Alfa Chemistry.
  • 221615-75-4 | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | Etoricoxib | Ambeed - Ambeed.com.
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone - ChemicalBook.
  • Ethanone, 2-hydroxy-1-(4-nitrophenyl)- - Optional[FTIR] - Spectrum - SpectraBase.
  • This compound,>95% - 幺米Lab.
  • CAS 221615-75-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • 1-(4-(methylsulfonyl)phenyl)ethanone - PubChem. NIH.
  • Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 - Smolecule. (2023-08-15).
  • 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone - LGC Standards.
  • 221615-75-4|1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone - BLDpharm.
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers - apicule.
  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone].
  • Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- - the NIST WebBook.
  • HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone i.
  • Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). - ResearchGate.
  • Ethanone, 1-(4-methylphenyl)- - the NIST WebBook.
  • Ethanone, 1-(4-methylphenyl)- - the NIST WebBook.
  • Ethanone, 2-hydroxy-1-phenyl- - the NIST WebBook.
  • EPA/NIH Mass Spectral Data Base - GovInfo.
  • 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone - SynThink.

Sources

A-Hydroxy Ketone Intermediate in Selective COX-2 Inhibitor Synthesis: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone, a critical α-hydroxy ketone intermediate. While not a pharmacologically active agent in itself, its profound importance lies in its role as a key building block in the synthesis of highly selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). This document elucidates the synthetic utility of this intermediate and provides a detailed exploration of the mechanism of action of the final therapeutic products derived from it. We will dissect the biochemical pathways of inflammation, the rationale for selective COX-2 inhibition, and present validated experimental protocols for both the synthesis of related intermediates and the functional assessment of COX-2 inhibition. This guide is intended for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and pharmacology.

Introduction: The Strategic Importance of a Non-Pharmacological Intermediate

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical chemical intermediates whose structural features are paramount to the success of the synthesis and the ultimate efficacy of the drug. This compound is a prime example of such an intermediate.

This α-hydroxy ketone, characterized by a methylsulfonylphenyl group, is a precursor in the synthesis of several potent and selective COX-2 inhibitors, most notably Etoricoxib (Arcoxia®).[1][2] Its structure is not designed for direct biological interaction but is instead optimized for chemical reactivity and to serve as a scaffold for constructing the complex architecture of the final drug molecule. Understanding its properties and synthetic applications is therefore fundamental for chemists aiming to produce these important anti-inflammatory agents efficiently and in high purity.

Synthetic Utility and Role in COX-2 Inhibitor Synthesis

The primary utility of this compound and its related ketone precursor, 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is as a cornerstone in the multi-step synthesis of Etoricoxib.[3][4] The methylsulfonyl group is a key pharmacophore in many COX-2 inhibitors, contributing to the specific binding interactions within the active site of the COX-2 enzyme.[5] The ethanone backbone provides the necessary chemical handles for subsequent cyclization and functionalization reactions.

Various synthetic routes have been developed to produce these intermediates. One common approach involves the palladium-catalyzed α-arylation of an appropriate acetylpicoline with 4-chlorophenyl methyl sulfone to generate the ketone backbone.[6] The subsequent α-hydroxylation can be achieved through various methods, including oxidation of the corresponding ketone.[7][8]

G cluster_synthesis Simplified Synthetic Pathway Start Acetylpicoline + 4-Chlorophenyl Methyl Sulfone Intermediate_Ketone 1-(6-Methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone (Key Ketone Intermediate) Start->Intermediate_Ketone Pd-catalyzed α-arylation Final_Drug Etoricoxib (Selective COX-2 Inhibitor) Intermediate_Ketone->Final_Drug Multi-step Cyclization & Functionalization

Caption: Simplified workflow from starting materials to the final COX-2 inhibitor, highlighting the central role of the ketone intermediate.

The Core Mechanism of Action: Selective COX-2 Inhibition

While the intermediate itself is inert, the drugs synthesized from it have a highly specific and potent mechanism of action. They are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[9]

The Cyclooxygenase (COX) Enzymes and Inflammation

Cyclooxygenase, also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade.[10][11] It exists in two primary isoforms, COX-1 and COX-2.[12] Both enzymes catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids (prostaglandins, thromboxanes, and prostacyclins) that mediate a wide range of physiological and pathophysiological processes.[11][13]

FeatureCOX-1COX-2
Expression Constitutive ("housekeeping")Inducible
Primary Tissues Most tissues, including stomach, kidneys, plateletsSites of inflammation, CNS, kidneys
Primary Role Gastric protection, platelet aggregation, renal homeostasisMediates pain, inflammation, and fever
Inhibition Effect GI toxicity, anti-platelet effectAnti-inflammatory, analgesic, antipyretic
Table 1: Comparison of COX-1 and COX-2 Isoforms.[12][14]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[12] While their therapeutic effects (pain and inflammation relief) are derived from COX-2 inhibition, the common side effects, such as gastric ulcers and bleeding, result from the concurrent inhibition of COX-1's protective functions.[14]

The Rationale for Selectivity

The development of selective COX-2 inhibitors was driven by the goal of separating the anti-inflammatory benefits from the gastrointestinal side effects of traditional NSAIDs.[15] By specifically targeting the COX-2 enzyme, which is primarily upregulated at sites of inflammation, these drugs reduce the production of inflammatory prostaglandins while sparing the protective functions of COX-1 in the gut and platelets.[15][16] This selectivity allows for effective pain and inflammation management with a reduced risk of certain adverse events.[12]

COX-2 inhibitors work by binding to the active site of the COX-2 enzyme, physically blocking arachidonic acid from entering and thus preventing its conversion into prostaglandins that cause pain and inflammation.[16]

G cluster_pathway Inflammatory Cascade and Point of Inhibition Stimulus Inflammatory Stimuli (e.g., Injury, Infection) Membrane Cell Membrane Phospholipids Stimulus->Membrane activates Phospholipase A2 AA Arachidonic Acid Membrane->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2, etc.) COX2->PGs catalyzes Response Pain, Fever, Inflammation PGs->Response Inhibitor Selective COX-2 Inhibitor (e.g., Etoricoxib) Inhibitor->COX2 BLOCKS

Caption: The COX-2 pathway, illustrating how selective inhibitors block the production of inflammatory prostaglandins.

Experimental Protocols

The following protocols provide a framework for the synthesis of a key ketone intermediate and the subsequent evaluation of the COX-2 inhibitory activity of a final drug product.

Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone (A Precursor)

This protocol describes the synthesis of a direct precursor to the sulfone intermediate, providing a foundational step in the overall synthetic pathway. The subsequent oxidation to the final sulfone is a well-established procedure.[17]

Objective: To synthesize the ketone intermediate via a coupling reaction.

Materials:

  • 3-Bromo-6-methylpyridine

  • 4-(Methylsulfanyl)phenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Carefully add sodium hydride (1.2 equivalents) to the DMF and cool the suspension to 0°C in an ice bath.

  • Nucleophile Addition: Dissolve 4-(methylsulfanyl)phenylacetonitrile (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5°C.

  • Electrophile Addition: After stirring for 1 hour at 0°C, add a solution of 3-bromo-6-methylpyridine (1.1 equivalents) in DMF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, cool the reaction to 0°C and slowly add concentrated HCl to hydrolyze the nitrile and quench the reaction. Heat the mixture to 80-90°C for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the mixture to room temperature and pour it into ice water. Neutralize with saturated sodium bicarbonate solution and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone product.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to ensure the correct structure has been obtained before proceeding to the next synthetic step (oxidation to the sulfone).

Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol provides a reliable method for determining the inhibitory potency (e.g., IC₅₀ value) of a synthesized COX-2 inhibitor.[18]

Objective: To quantify the inhibitory effect of a test compound on human recombinant COX-2 enzyme activity.

Materials:

  • Human Recombinant COX-2 Enzyme[18]

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)[18]

  • COX Cofactor Solution (containing hematin, glutathione, etc.)[19]

  • Arachidonic Acid (substrate)

  • Test Inhibitor (dissolved in DMSO)

  • Positive Control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and prepare serial dilutions of the test inhibitor and positive control in assay buffer. Keep the enzyme on ice.[18]

  • Plate Setup: In a 96-well black microplate, add reagents to respective wells:

    • Enzyme Control (EC): 10 µL Assay Buffer.

    • Inhibitor Control (IC): 10 µL of a known inhibitor (Celecoxib).

    • Sample Screen (S): 10 µL of the diluted test inhibitor.

  • Enzyme Addition: To all wells, add the COX Assay Buffer, COX Probe, and COX Cofactor.

  • Initiation of Reaction: Add the reconstituted COX-2 enzyme solution to all wells. Mix gently and incubate for 5-10 minutes at room temperature, protected from light.

  • Substrate Addition: Start the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically at an excitation of 535 nm and an emission of 587 nm. Record data every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

    • Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The assay includes both a positive control (a known COX-2 inhibitor like Celecoxib) and a negative/enzyme control (no inhibitor). The results for the positive control must fall within an expected range of potency, validating the assay's performance. The enzyme control provides the baseline for 100% activity.

Conclusion

This compound and its related ketone intermediates represent a class of molecules whose value is not in direct therapeutic action, but in their enabling role in the synthesis of sophisticated, life-improving drugs. A deep understanding of their synthesis, coupled with a firm grasp of the mechanism of action of the final COX-2 inhibitor products, is essential for innovation in anti-inflammatory therapy. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals dedicated to advancing the fields of medicinal chemistry and pharmacology, ensuring that the development of safer and more effective treatments continues with both precision and a strong scientific rationale.

References

  • Patsnap Synapse. (2024, June 21). What are COX-2 inhibitors and how do they work? Retrieved from [Link]

  • Google Patents. (2012). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • RSC Advances. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]

  • Verywell Health. (2022, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Retrieved from [Link]

  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Organic Chemistry Portal. Synthesis of α-hydroxy ketones and aldehydes. Retrieved from [Link]

  • Seibert, K., et al. (1997). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences, 94(11), 5817-5822. Retrieved from [Link]

  • Ghlichloo, M., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. Retrieved from [Link]

  • Google Patents. (2011). US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones.
  • Wikipedia. Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • Wikipedia. Cyclooxygenase. Retrieved from [Link]

  • GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body? Retrieved from [Link]

  • New Journal of Chemistry. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. 47(3), 1368-1380. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1981). Synthesis of .alpha.-hydroxy ketones by direct, low-temperature, in situ nucleophilic acylation of aldehydes and ketones by acyllithium reagents. 46(13), 2799-2801. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. The American Journal of Medicine, 104(3A), 2S-8S.
  • OuluREPO. (2010). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. Retrieved from [Link]

  • ResearchGate. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

  • ResearchGate. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]

  • PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Justia Patents. (2014). Very efficient process for preparing an intermediate of etoricoxib. Retrieved from [Link]

  • Molecules. (2018). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. 23(7), 1695. Retrieved from [Link]

  • Google Patents. (2015). CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one.
  • Pharmaffiliates. 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Retrieved from [Link]

Sources

Unveiling the Therapeutic Potential of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone: A Technical Guide to a Putative COX-2 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anti-Inflammatory Agents

The landscape of anti-inflammatory drug discovery has been significantly shaped by the pursuit of selective cyclooxygenase-2 (COX-2) inhibitors. These agents offer the promise of potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 isoform.[1][2][3][4] A key structural motif consistently found in many successful selective COX-2 inhibitors is the 4-(methylsulfonyl)phenyl group. This pharmacophore is crucial for the selective binding to the COX-2 active site.[1] This technical guide delves into the known biological context and plausible activities of a foundational molecule, 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. While direct biological data on this specific compound is sparse, its structural features strongly suggest its potential as a selective COX-2 inhibitor or, more likely, as a valuable scaffold for the development of more complex and potent derivatives. This document will, therefore, explore its hypothetical mechanism of action, outline key experimental workflows for its characterization, and discuss the broader implications for drug development professionals.

Chemical and Structural Rationale

This compound possesses the critical 4-(methylsulfonyl)phenyl moiety, a cornerstone of the "coxib" class of drugs. The sulfonyl group is known to insert into a secondary pocket of the COX-2 enzyme active site, a feature not present in the COX-1 isoform, which is a primary determinant of selectivity.[5][6][7] The presence of a ketone and a hydroxyl group on the ethanone chain provides reactive handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₀O₄S
Molecular Weight 214.24 g/mol
CAS Number 197240-27-0

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

The primary hypothesized biological activity of this compound and its derivatives is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[8][9] By selectively blocking COX-2, this compound would theoretically reduce the production of pro-inflammatory prostaglandins without affecting the gastroprotective prostaglandins synthesized by COX-1.

COX2_Pathway Cellular Stimuli Cellular Stimuli Membrane Phospholipids Membrane Phospholipids Cellular Stimuli->Membrane Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Catalyzes conversion to PGG2/PGH2 Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Test Compound This compound Test Compound->COX-2 Enzyme Inhibits

Caption: Hypothesized COX-2 inhibitory pathway of the test compound.

Experimental Workflow for Biological Characterization

To validate the hypothesized biological activity of this compound, a systematic experimental approach is necessary. This workflow is designed to first establish its in vitro activity and selectivity, followed by in vivo confirmation of its anti-inflammatory effects.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis & SAR COX_Assay COX-1 & COX-2 Inhibition Assay IC50_Det IC50 Determination COX_Assay->IC50_Det Selectivity_Index Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) IC50_Det->Selectivity_Index Paw_Edema Carrageenan-Induced Rat Paw Edema Model Selectivity_Index->Paw_Edema Candidate with high selectivity AntiInflam_Activity Measure Paw Volume & Calculate % Inhibition Paw_Edema->AntiInflam_Activity SAR_Analysis Structure-Activity Relationship (SAR) Studies AntiInflam_Activity->SAR_Analysis

Caption: A typical workflow for characterizing novel COX-2 inhibitors.

Part 1: In Vitro Enzyme Inhibition Assays

The initial and most critical step is to determine the compound's inhibitory activity against both COX-1 and COX-2 enzymes. This allows for the quantification of its potency and, crucially, its selectivity.

Protocol: Colorimetric COX Inhibitor Screening Assay [10]

  • Preparation of Reagents:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Cofactor.

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic Acid (substrate).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as the colorimetric substrate.

    • Test compound and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.

    • Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For control wells, add 10 µL of DMSO.

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.

    • Immediately measure the absorbance at 590 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Hypothetical IC50 Values and Selectivity Index

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
This compound (Hypothetical) >10015.2>6.6
Celecoxib (Reference) 150.04375
Indomethacin (Reference) 0.010.250.04

A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Part 2: In Vivo Anti-Inflammatory Activity

Compounds that demonstrate promising in vitro potency and selectivity are advanced to in vivo models to confirm their anti-inflammatory effects in a physiological context. The carrageenan-induced rat paw edema model is a standard and widely used acute inflammation model.[11][12][13][14]

Protocol: Carrageenan-Induced Rat Paw Edema [15]

  • Animal Model: Male Wistar rats (180-200g) are used. Animals are fasted overnight before the experiment.

  • Dosing:

    • Animals are divided into groups: Vehicle control, reference drug (e.g., Indomethacin 10 mg/kg), and test compound at various doses.

    • The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • A 0.1 mL injection of 1% w/v carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

This compound represents a foundational structure with high potential in the field of anti-inflammatory drug discovery. Its possession of the key 4-(methylsulfonyl)phenyl pharmacophore strongly suggests an affinity for the COX-2 enzyme. The experimental workflows detailed in this guide provide a clear and robust pathway for validating this hypothesis, from initial in vitro screening to in vivo efficacy studies. For drug development professionals, this compound should be viewed as a valuable starting point. Future research should focus on the synthesis of a library of derivatives, modifying the 2-hydroxyethanone side chain to optimize interactions within the COX-2 active site, thereby enhancing both potency and selectivity. Such efforts could lead to the discovery of novel, safer, and more effective anti-inflammatory therapeutics.

References

  • Gierse, J. K., et al. (1999). The discovery of rofecoxib, [MK 966, Vioxx, 4-(4'-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone], an orally active cyclooxygenase-2-inhibitor. Bioorganic & Medicinal Chemistry Letters, 9(13), 1773-8.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib, SC-58635). Journal of Medicinal Chemistry, 40(9), 1347-65.
  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Pradelles, P., et al. (1985). Enzyme immunoassay of eicosanoids using acetylcholine esterase as label: an alternative to radioimmunoassay. Analytical biochemistry, 147(2), 447-456.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69, 145-182.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115-121.
  • Vinegar, R., Schreiber, W., & Hugo, R. (1969). Biphasic development of carrageenin edema in rats. The Journal of pharmacology and experimental therapeutics, 166(1), 96-103.
  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British journal of pharmacology, 42(3), 392-402.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314.
  • Al-Saeed, Y. A., et al. (2017). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-163.

Sources

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone and its Structural Analogs

A Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds and the repurposing of known structural motifs are cornerstones of innovation. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the chemistry and biology of this compound and its broader class of structural analogs. While direct literature on this specific molecule is nascent, the foundational core, a hydroxylated ethanone linked to a methylsulfonylphenyl group, presents a compelling starting point for medicinal chemistry exploration.

This document will navigate the known territories of structurally related compounds, drawing parallels and extrapolating potential therapeutic applications. We will dissect the synthetic routes to key intermediates, explore the pharmacological profiles of analogous natural products, and elucidate the structure-activity relationships that govern their biological effects. Our journey will be grounded in scientific rigor, with each mechanistic claim and protocol substantiated by authoritative sources.

Part 1: The Core Moiety: Synthesis and Chemical Landscape of 1-[4-(Methylsulfonyl)phenyl]ethanone Derivatives

The 1-[4-(methylsulfonyl)phenyl]ethanone scaffold is a recurring and vital intermediate in the synthesis of numerous pharmaceutical agents. Its prevalence is largely due to the desirable pharmacokinetic and pharmacodynamic properties imparted by the methylsulfonyl group, including increased solubility and the potential for strong interactions with biological targets.

Synthesis of Key Intermediates: The Etoricoxib Precursor as a Case Study

A prominent example of the utility of this scaffold is in the synthesis of Etoricoxib, a selective COX-2 inhibitor. The key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, shares the core structure of interest.[1] The synthesis of this intermediate has been a subject of extensive research, with various methodologies developed to optimize yield and purity.[2][3][4]

A common synthetic approach involves the palladium-catalyzed α-arylation of an acetylpicoline with a 4-halophenyl methyl sulfone.[3] This reaction is a powerful tool for constructing the carbon-carbon bond between the two key fragments of the molecule.

Experimental Protocol: Palladium-Catalyzed α-Arylation for the Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone [2][3]

  • Reaction Setup: To a flask equipped with a condenser and under an inert atmosphere (e.g., argon), add 4-bromophenylmethylsulfone, 3-acetyl-6-methylpyridine, and a suitable base such as potassium phosphate.

  • Catalyst and Ligand Addition: Introduce a palladium catalyst, for instance, palladium(II) acetate, and a phosphine ligand like Xantphos. The choice of ligand is critical for achieving high catalytic activity and selectivity.

  • Solvent: Add an anhydrous and degassed solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench with water. The product can be extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is often purified by recrystallization or column chromatography to yield the desired 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[2][4]

The following diagram illustrates the general workflow for this synthesis:

G reagents 4-Bromophenylmethylsulfone 3-Acetyl-6-methylpyridine Base (e.g., K3PO4) reaction Inert Atmosphere Heat (80-120°C) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) catalyst->reaction solvent Anhydrous Solvent (e.g., NMP) solvent->reaction workup Quenching Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone purification->product

Caption: General workflow for the synthesis of a key Etoricoxib intermediate.

The Significance of the Hydroxyl Group

The introduction of a hydroxyl group to form this compound can be achieved through various synthetic methods, such as the α-hydroxylation of the parent ketone. This functional group is of particular interest in medicinal chemistry as it can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity and modulating the pharmacological profile of the molecule.

Part 2: Exploring a Natural Product Analog: The Case of Epiisopiloturine

While not a direct structural analog, the imidazole alkaloid Epiisopiloturine offers valuable insights into the potential biological activities of heterocyclic compounds bearing a hydroxylated phenylmethyl moiety.[5] Epiisopiloturine, isolated from the leaves of Pilocarpus microphyllus, has been the subject of numerous pharmacological studies.[6][7][8][9]

Anti-Inflammatory and Antinociceptive Properties

Epiisopiloturine has demonstrated significant anti-inflammatory and antinociceptive activities in various preclinical models.[6][9][10][11] Its mechanism of action is multifaceted, involving the modulation of key inflammatory pathways.

Mechanism of Action:

Studies have shown that Epiisopiloturine can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6][9] This effect is, at least in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6]

The diagram below depicts the inhibitory effect of Epiisopiloturine on the LPS-induced inflammatory cascade in microglial cells:

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines EPI Epiisopiloturine EPI->MAPK EPI->NFkB

Caption: Simplified signaling pathway of Epiisopiloturine's anti-inflammatory action.

Cardioprotective Effects

Recent research has also highlighted the cardioprotective potential of Epiisopiloturine. In animal models of cardiac ischemia and reperfusion, pretreatment with this alkaloid was found to reduce the incidence of ventricular arrhythmias and atrioventricular block.[12][13] This protective effect is thought to be associated with its antioxidant properties and its ability to modulate inflammatory responses in cardiac tissue.[12]

Part 3: Structure-Activity Relationships (SAR) and Future Directions

The development of novel therapeutic agents based on the this compound scaffold necessitates a thorough understanding of its structure-activity relationships. While direct SAR studies on this specific molecule are not yet available, we can draw inferences from related compound classes.

For instance, studies on 2-amino-imidazole derivatives have shown that the nature of the substituents on the imidazole and phenyl rings significantly influences their biological activity, such as their ability to inhibit biofilm formation.[14]

Key Considerations for SAR Studies:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can dramatically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

  • Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group can be explored to modulate the compound's lipophilicity and pharmacokinetic profile.

  • Introduction of Heterocyclic Moieties: The replacement of the phenyl ring with various heterocyclic systems can lead to the discovery of novel compounds with improved potency and selectivity.

The table below summarizes the potential therapeutic applications of the core scaffold and its analogs based on the available literature:

Compound Class Core Structure Potential Therapeutic Applications Key References
Phenyl Ethanone Derivatives1-[4-(methylsulfonyl)phenyl]ethanoneAnti-inflammatory (COX-2 inhibition)[2],[3],[4],[1]
Imidazole AlkaloidsHydroxylated phenylmethyl imidazoleAnti-inflammatory, Antinociceptive, Cardioprotective, Antiparasitic[6],[7],[12],[9],[11]
2-Amino-ImidazolesSubstituted 2-amino-imidazoleAntibiofilm[14],

Conclusion and Outlook

The this compound scaffold and its derivatives represent a promising area for future drug discovery efforts. While direct biological data on the parent molecule is limited, the well-established synthetic utility of the 1-[4-(methylsulfonyl)phenyl]ethanone core and the diverse pharmacological activities of structurally related compounds provide a strong foundation for further investigation.

Future research should focus on the synthesis and biological evaluation of a library of this compound analogs. Through systematic SAR studies, it may be possible to identify novel compounds with potent and selective activities against a range of therapeutic targets. The insights gained from natural products like Epiisopiloturine and the synthetic strategies employed for pharmaceutical intermediates like the precursor to Etoricoxib will be invaluable in guiding these endeavors.

References

  • Epiisopiloturine, an Alkaloid from Pilocarpus microphyllus, Attenuates LPS-Induced Neuroinflammation by Interfering in the TLR4/NF-κB-MAPK Signaling Pathway in Microglial Cells. PubMed Central. [Link]

  • Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. PLOS One. [Link]

  • Industrial Scale Isolation, Structural and Spectroscopic Characterization of Epiisopiloturine from Pilocarpus microphyllus Stapf Leaves: A Promising Alkaloid against Schistosomiasis. PubMed. [Link]

  • Epiisopiloturine. PubChem. [Link]

  • Evaluation of Potential Molecular Targets of the Alkaloid Epiisopiloturine, Involved in Cardioprotective Effects, Using Computational Molecular Docking in an Animal Model of Cardiac Ischemia and Reperfusion. PubMed. [Link]

  • Anti-inflammatory and Antinociceptive Activity of Epiisopiloturine, an Imidazole Alkaloid Isolated from Pilocarpus microphyllus. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Epiisopiloturine hydrochloride, an imidazole alkaloid isolated from Pilocarpus microphyllus leaves, protects against naproxen-induced gastrointestinal damage in rats. PubMed. [Link]

  • Anti-inflammatory and Antinociceptive Activity of Epiisopiloturine, an Imidazole Alkaloid Isolated From Pilocarpus Microphyllus. PubMed. [Link]

  • Evaluation of Potential Molecular Targets of the Alkaloid Epiisopiloturine, Involved in Cardioprotective Effects, Using Computat. Semantic Scholar. [Link]

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. PubMed. [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Semantic Scholar. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • 1-(4-(methylsulfonyl)phenyl)ethanone. PubChem. [Link]

  • Structure–activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. ResearchGate. [Link]

  • 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone. PubMed Central. [Link]

Sources

The Aryl Methylsulfonyl Ethanone Core: A Cornerstone in the Development of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Privileged Pharmacophore

In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged structures" due to their ability to interact with multiple biological targets, leading to the development of various therapeutic agents. The aryl methylsulfonyl ethanone moiety is a prime example of such a pharmacophore. Its inherent electronic and steric properties have made it a cornerstone in the design of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. While a simple representative of this class is 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone, the true impact of this core structure is best understood through its incorporation into blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Etoricoxib and Celecoxib. This guide delves into the discovery, history, and synthetic methodologies surrounding the key intermediates bearing this critical pharmacophore, providing a comprehensive resource for professionals in drug development.

The Dawn of a New Era in Anti-Inflammatory Therapy: The Need for COX-2 Selectivity

The development of traditional NSAIDs revolutionized the management of pain and inflammation. However, their therapeutic benefits were often marred by severe gastrointestinal side effects, stemming from the non-selective inhibition of both COX-1, responsible for maintaining the integrity of the gastric mucosa, and COX-2, which is upregulated during inflammation. This critical distinction spurred a global research effort to discover selective COX-2 inhibitors, promising potent anti-inflammatory and analgesic effects with a significantly improved safety profile. This quest led to the identification of the diarylheterocycle scaffold, where the aryl methylsulfonyl group played a pivotal role in conferring COX-2 selectivity.

Etoricoxib's Key Building Block: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone

A significant milestone in the evolution of the aryl methylsulfonyl ethanone core is its manifestation as 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of the highly selective COX-2 inhibitor, Etoricoxib.[1] The discovery and development of this intermediate were integral to Merck's drug discovery program aimed at creating Etoricoxib, which was patented in 1996 and gained its first medical approval in 2002.[1] This "ketosulfone" intermediate, as it is often referred to, provides the foundational structure upon which the final drug molecule is assembled.[2][3]

Synthetic Strategies for the Ketosulfone Intermediate

The synthesis of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone has been a subject of extensive research, with various methodologies developed to optimize yield, purity, and scalability for industrial production.[1] A prevalent approach involves the palladium-catalyzed α-arylation of an acetylpicoline derivative with a 4-halophenyl methyl sulfone.[4]

A Representative Synthetic Workflow for Etoricoxib's Ketosulfone Intermediate:

cluster_start Starting Materials cluster_reaction Palladium-Catalyzed α-Arylation cluster_product Product 3-acetyl-6-methylpyridine 3-Acetyl-6-methylpyridine Reaction_Conditions Pd(OAc)2 (catalyst) Xantphos (ligand) K3PO4 (base) Toluene (solvent) Reflux 3-acetyl-6-methylpyridine->Reaction_Conditions 4-bromophenyl_methyl_sulfone 4-Bromophenyl methyl sulfone 4-bromophenyl_methyl_sulfone->Reaction_Conditions Ketosulfone_Intermediate 1-(6-Methylpyridin-3-yl)-2- (4-(methylsulfonyl)phenyl)ethanone Reaction_Conditions->Ketosulfone_Intermediate Cross-coupling

Caption: Palladium-catalyzed synthesis of the Etoricoxib ketosulfone intermediate.

A detailed, step-by-step experimental protocol based on patent literature is as follows:

Protocol: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone [5]

  • Inert Atmosphere Preparation: In a reactor under an inert atmosphere (e.g., nitrogen or argon), charge 0.027 g (0.0477 mmol) of Xantphos and 0.0182 g (0.0198 mmol) of Pd2(dba)3 in 100 ml of anhydrous toluene.

  • Addition of Reactants: To the reactor, add 9.3 g (39.7 mmol) of 4-bromophenyl methyl sulfone and 5.4 g (39.7 mmol) of 3-acetyl-6-methyl pyridine.

  • Reaction Initiation: Heat the mixture to reflux.

  • Base Addition: Prepare a suspension of 8.4 g of sodium t-butoxide in 100 ml of anhydrous toluene and add it dropwise to the refluxing reaction mixture over approximately 4 hours.

  • Reaction Monitoring and Work-up: After the addition is complete, continue refluxing for about 1 hour. Cool the reaction mixture to 20°C and add a diluted hydrochloric acid solution to achieve an acidic pH.

  • Phase Separation and Neutralization: Separate the aqueous phase. In a separate vessel, prepare a mixture of 83.3 g of water, 153 g of ethyl acetate, and 20.1 g of sodium bicarbonate at 60°C. Add the acidic aqueous phase dropwise to this mixture over 1 hour.

  • Product Isolation: After the addition, maintain the temperature at 60°C for 1 hour, ensuring the pH is between 4 and 7. Cool the mixture to 20°C, filter the solid, and dry it under vacuum at 50°C to obtain the final product.

ParameterValueReference
CatalystTris(dibenzylideneacetone)dipalladium(0)[5]
Ligand4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)[5]
BaseSodium t-butoxide[5]
SolventToluene[5]
TemperatureReflux[5]
Yield72%[5]

An alternative synthetic route involves the oxidation of a thioether precursor.[6]

Protocol: Oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone [6]

  • Initial Setup: In a three-necked flask equipped with a pyrometer, condenser, and dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, 150 mL of ice-cold acetic acid, and 30 mL of methanesulfonic acid.

  • Cooling: Cool the reaction mixture to 5-10 °C.

  • Oxidant Addition: Slowly add 120 mL of 30% w/w hydrogen peroxide solution dropwise while maintaining the temperature at 5-10°C.

  • Reaction Progression: Warm the mixture to 20-25 °C and stir for at least 6 hours, then heat to 50 °C.

  • Quenching: After the reaction is complete, cool the mixture to 0-5 °C and add a solution of 300 g of sodium thiosulfate in water.

  • pH Adjustment and Precipitation: Adjust the pH of the reaction mixture to 5.5-6.5 with a 30% sodium hydroxide solution and continue stirring at 20-25 °C for 2 hours to allow for precipitation.

  • Isolation and Drying: Filter the suspension, wash the solid product with water, and dry it under vacuum at 40 °C.

The Role of Aryl Methylsulfonyl Ethanone Analogs in Celecoxib Synthesis

The significance of the aryl methylsulfonyl ethanone core extends to the synthesis of another prominent COX-2 inhibitor, Celecoxib. While the key intermediates for Celecoxib, such as 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and 4-hydrazinobenzenesulfonamide, have different structures, the underlying principle of utilizing a sulfonamide-containing phenyl ring is a shared feature that contributes to COX-2 selectivity.[7][8][9] The synthesis of these intermediates requires precise control to ensure high purity and consistency, which are critical for the efficacy and safety of the final drug product.[8]

Characterization and Analytical Methodologies

The characterization of these pivotal intermediates is crucial for quality control in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is routinely employed to assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure, with specific proton and carbon signals corresponding to the aryl, pyridinyl, ethanone, and methylsulfonyl groups.

Mechanism of Action: The Basis of Therapeutic Efficacy

The aryl methylsulfonyl ethanone core in the final drug molecules, such as Etoricoxib, plays a crucial role in their selective binding to the COX-2 enzyme. The methylsulfonyl (SO2Me) group is a key pharmacophoric element that inserts into a side pocket of the COX-2 active site, which is absent in the COX-1 isoform. This specific interaction is a primary determinant of the drug's selectivity, leading to the inhibition of prostaglandin synthesis at inflammatory sites while sparing the protective prostaglandins in the gastrointestinal tract.

cluster_pathway COX-2 Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Catalysis Etoricoxib Etoricoxib (Aryl Methylsulfonyl Core) Etoricoxib->COX2 Selective Inhibition

Caption: Simplified diagram of selective COX-2 inhibition by drugs containing the aryl methylsulfonyl core.

Conclusion: A Legacy of Innovation in Drug Discovery

The discovery and development of the aryl methylsulfonyl ethanone core and its derivatives represent a significant advancement in medicinal chemistry. This pharmacophore has been instrumental in the creation of a new generation of anti-inflammatory drugs with improved safety profiles. The synthetic pathways to key intermediates, such as 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone for Etoricoxib, showcase the ingenuity and precision of process chemistry in the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological significance of this core structure remains vital for the innovation of future therapeutic agents.

References

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. Available at: [Link]

  • The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Google Patents.
  • Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. ResearchGate. Available at: [Link]

  • Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Drugs Synthesis Database. Available at: [Link]

  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development. Available at: [Link]

  • US9024030B2 - Process for the synthesis of etoricoxib. Google Patents.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • 1-(4-(methylsulfonyl)phenyl)ethanone. PubChem. Available at: [Link]

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone]. Prudence Pharma Chem. Available at: [Link]

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4. Synthonix. Available at: [Link]

  • CAS 221615-75-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and reproducibility. 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone is an organic compound featuring a substituted acetophenone core, a structure pertinent to various areas of medicinal chemistry. The presence of an α-hydroxy ketone and an aromatic sulfone moiety imparts specific chemical properties that are critical to its function and potential applications.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but the causality behind the expected spectral features.

Molecular Structure

A clear understanding of the molecular architecture is paramount for interpreting spectroscopic data. The structure of this compound, with atoms numbered for unambiguous NMR assignments, is presented below.

Caption: Molecular structure of this compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR spectrum begins with meticulous sample preparation. The following protocol ensures high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh 5-25 mg of solid sample for ¹³C NMR (1-5 mg for ¹H). B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean vial. A->B C Ensure complete dissolution. Use vortexing if necessary. B->C D Filter solution through a pipette with a cotton plug into a clean 5 mm NMR tube. C->D E Cap the NMR tube and label it clearly. D->E F Insert sample into the NMR spectrometer. G Lock on the deuterium signal of the solvent. F->G H Shim the magnetic field to optimize homogeneity. G->H I Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. H->I

Caption: Standard workflow for NMR sample preparation and data acquisition.

Expertise & Experience: The choice of a deuterated solvent is critical. DMSO-d6 is an excellent choice for this molecule as it will solubilize the polar compound and the hydroxyl proton (O-H) will be observable as a distinct peak, whereas in CDCl3, this proton may exchange or be very broad.[1][2][3][4] The filtration step is non-negotiable; solid particulates in the sample will degrade the magnetic field homogeneity, leading to poor resolution and broad spectral lines.[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and methylsulfonyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-2, H-6 (Aromatic)~8.1Doublet (d)2H
H-3, H-5 (Aromatic)~8.0Doublet (d)2H
H-8 (Methylene, -CH₂-)~4.9Singlet (s)2H
H on O2 (Hydroxyl, -OH)~5.5 (variable)Singlet (s, broad)1H
H-9 (Methyl, -CH₃)~3.2Singlet (s)3H

Trustworthiness & Interpretation:

  • Aromatic Protons (H-2, H-3, H-5, H-6): The aromatic region will display a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ketone group (H-2, H-6) are expected to be the most deshielded, appearing furthest downfield around 8.1 ppm.[6] The protons ortho to the strongly electron-withdrawing methylsulfonyl group (H-3, H-5) will also be significantly deshielded, appearing slightly upfield of the H-2/H-6 protons at approximately 8.0 ppm.

  • Methylene Protons (H-8): The -CH₂- group is positioned alpha to both a carbonyl group and a hydroxyl group. This environment is highly deshielded, and the signal is predicted to be a sharp singlet around 4.9 ppm.

  • Hydroxyl Proton (O-H): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. In DMSO-d6, it is expected to be a broad singlet around 5.5 ppm.

  • Methyl Protons (H-9): The methyl protons of the sulfonyl group are attached to a sulfur atom, which is less electronegative than oxygen or nitrogen. Their signal will be a sharp singlet at approximately 3.2 ppm.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic state.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-7 (Carbonyl, C=O)~195
C-4 (Aromatic, C-S)~145
C-1 (Aromatic, C-C=O)~139
C-2, C-6 (Aromatic, CH)~130
C-3, C-5 (Aromatic, CH)~128
C-8 (Methylene, -CH₂OH)~68
C-9 (Methyl, -SO₂CH₃)~44

Trustworthiness & Interpretation:

  • Carbonyl Carbon (C-7): Ketone carbonyl carbons are highly deshielded and typically resonate in the 190-220 ppm range. Given the aromatic conjugation, a shift of ~195 ppm is expected.[8]

  • Aromatic Carbons: The quaternary carbons (C-1 and C-4) will have their signals shifted downfield due to the attached electron-withdrawing groups. C-4, directly attached to the sulfonyl group, is predicted to be the most downfield of the aromatic carbons at ~145 ppm. The protonated aromatic carbons (C-2, C-3, C-5, C-6) will appear in the typical aromatic region of 125-150 ppm.[9]

  • Methylene Carbon (C-8): The carbon of the -CH₂OH group is attached to an oxygen atom, causing a significant downfield shift to around 68 ppm.

  • Methyl Carbon (C-9): The methyl carbon of the sulfonyl group is expected around 44 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Pellet Method

For solid samples, the KBr pellet method is a gold-standard technique that avoids solvent interference.

G A Grind 1-2 mg of sample with ~200 mg of dry, spectroscopic-grade KBr in an agate mortar. B Ensure a homogenous, fine powder to minimize light scattering. A->B C Transfer the powder to a pellet die. B->C D Apply 8-10 tons of pressure using a hydraulic press, often under vacuum, to form a transparent pellet. C->D E Place the pellet in the spectrometer's sample holder and acquire the spectrum. D->E G mol [M]⁺· m/z 214 frag1 [M - CH₂OH]⁺ m/z 183 mol->frag1 - ·CH₂OH

Caption: Primary α-cleavage fragmentation pathway.

  • Formation of Benzoyl Cation: Further fragmentation can lead to the loss of the entire sulfonyl group or subsequent cleavages. A common pathway for substituted acetophenones is the formation of a benzoyl-type cation. Cleavage of the C1-C7 bond can lead to fragments related to the substituted ring. However, a more likely pathway to a simpler, stable fragment is the loss of the methylsulfonylphenyl group, leading to smaller fragments, or cleavage that results in the highly stable benzoyl cation (m/z 105) through complex rearrangements or the phenyl cation (m/z 77). [11]

  • Sulfone Fragmentation: Aromatic sulfones can also fragment by losing SO₂ (mass 64). [12][13]This could lead to a fragment at m/z 150 from the molecular ion.

G mol [M]⁺· m/z 214 frag_so2 [M - SO₂]⁺· m/z 150 mol->frag_so2 - SO₂

Caption: Fragmentation involving the loss of sulfur dioxide.

Conclusion

This guide presents a comprehensive, predictive analysis of the NMR, IR, and MS spectra for this compound. The key predicted spectroscopic features are:

  • ¹H NMR: Two distinct doublets in the aromatic region (~8.0-8.1 ppm), a singlet for the α-hydroxy methylene group (~4.9 ppm), and a singlet for the sulfonyl methyl group (~3.2 ppm).

  • ¹³C NMR: A ketone carbonyl signal around 195 ppm, aromatic signals between 128-145 ppm, an α-hydroxy methylene carbon at ~68 ppm, and a sulfonyl methyl carbon at ~44 ppm.

  • IR: Strong, characteristic absorptions for the hydroxyl (~3400 cm⁻¹), aryl ketone carbonyl (~1685 cm⁻¹), and asymmetric/symmetric sulfonyl groups (~1310 and ~1150 cm⁻¹).

  • MS: A molecular ion peak at m/z 214, with a major fragment at m/z 183 resulting from α-cleavage of the ·CH₂OH radical.

This synthesized data provides a robust reference for the structural verification, purity assessment, and quality control of this compound, grounding expectations in the fundamental principles of spectroscopic analysis and established data from related chemical structures.

References

  • Shimadzu Corporation. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • ACS Publications. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. 48(10), 1657-1661.
  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • JASCO Global. (2020). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved from [Link]

  • ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • W. W. Norton & Company. (n.d.). Organic Chemistry: A Tenth Edition - 19.14 Spectroscopy of Aldehydes and Ketones.
  • ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of meta-methoxy-a-methylsulfinyl-a-diethoxyphosphorylacetophenone (1), in CDCl 3. Retrieved from [Link]

  • ResearchGate. (2025). The infrared absorption spectra of some aromatic hydroxy-ketones. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • University of the West Indies. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

Sources

A Technical Guide to Investigating 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide for the investigation of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone as a potential therapeutic agent. Based on its structural features, specifically the presence of a 4-(methylsulfonyl)phenyl moiety—a key pharmacophore in several selective cyclooxygenase-2 (COX-2) inhibitors—this guide posits that the primary therapeutic target of this compound is COX-2. We outline the scientific rationale for this hypothesis, detail the central role of COX-2 in pathophysiology, and provide robust, step-by-step experimental workflows for validating target engagement and quantifying biological activity. This guide is intended to serve as a foundational resource for researchers aiming to characterize this compound and explore its therapeutic potential in inflammation, pain, and oncology.

Introduction and Rationale

This compound is a small organic molecule whose therapeutic potential has not been extensively characterized in publicly available literature[1]. However, its chemical architecture provides a compelling starting point for investigation. The molecule features a phenyl ring substituted with a methylsulfonyl (–SO₂CH₃) group. This functional group is a cornerstone of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs), which are designed to selectively inhibit the COX-2 enzyme.

Compounds such as 4-(Methylsulfonyl)phenylacetic acid are well-documented as key intermediates in the synthesis of selective COX-2 inhibitors like Etoricoxib[2][3][4][5]. The methylsulfonyl group fits into a specific side pocket within the COX-2 enzyme's active site, a structural feature not present in the constitutively expressed COX-1 isoform. This structural difference is the basis for the selectivity of coxibs, which allows for anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1.

Given this strong structure-activity relationship, we hypothesize that this compound is a candidate selective COX-2 inhibitor. This guide provides the scientific framework and practical methodologies to rigorously test this hypothesis.

The Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are critical lipid signaling molecules[6]. There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme found in most tissues, responsible for "housekeeping" functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation[6][7].

  • COX-2: An inducible enzyme, typically absent or at low levels in most normal tissues. Its expression is rapidly upregulated by pro-inflammatory stimuli, cytokines, and growth factors[6][8].

The overexpression of COX-2 is a hallmark of chronic inflammation and is deeply implicated in the pathology of various cancers, including colon, breast, and lung cancer[6][9]. In the tumor microenvironment, COX-2-derived prostaglandin E2 (PGE2) promotes cancer progression by stimulating cell proliferation, angiogenesis, invasion, and suppressing the host anti-tumor immune response[8][10][11]. Therefore, selective inhibition of COX-2 is a validated and highly attractive therapeutic strategy for treating inflammatory disorders and potentially as an adjuvant in cancer therapy.

The COX-2 Signaling Pathway

Inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), trigger signaling cascades (e.g., NF-κB) that induce the transcription of the PTGS2 gene, leading to the synthesis of the COX-2 enzyme. COX-2 then metabolizes arachidonic acid to produce prostaglandin H2 (PGH2), which is further converted to various prostanoids, most notably PGE2. PGE2 exerts its effects by binding to its G-protein coupled receptors (EP1-4) on target cells, activating downstream pathways like PI3K/AKT and β-catenin that drive pathological processes[8].

COX2_Pathway stimuli Inflammatory Stimuli (TNF-α, IL-1β, LPS) nfkb NF-κB Activation stimuli->nfkb gene PTGS2 (COX-2) Gene Transcription nfkb->gene cox2 COX-2 Enzyme gene->cox2 Translation pge2 Prostaglandin E2 (PGE2) cox2->pge2 Metabolism aa Arachidonic Acid aa->cox2 receptors EP Receptors (EP1-4) pge2->receptors downstream Downstream Signaling (PI3K/AKT, β-catenin) receptors->downstream effects Pathological Effects (Proliferation, Angiogenesis, Immune Suppression) downstream->effects compound 2-Hydroxy-1-[4-(methylsulfonyl) phenyl]-1-ethanone compound->cox2

Caption: The COX-2 signaling pathway and proposed point of inhibition.

Experimental Workflows for Target Validation

To validate that this compound (referred to as "Test Compound") is a selective COX-2 inhibitor, a tiered approach starting with direct enzyme assays and progressing to more complex cell-based systems is recommended.

Workflow 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the Test Compound against purified COX-1 and COX-2 enzymes and calculate its selectivity index.

Rationale: This cell-free assay provides the most direct evidence of target engagement and inhibition. By comparing the IC50 values for COX-1 and COX-2, we can quantify the compound's selectivity. A higher selectivity index (IC50 COX-1 / IC50 COX-2) indicates a more favorable therapeutic profile. Commercial kits are available for this purpose, simplifying the process[7][12][13].

Workflow_Enzyme_Assay start Prepare Reagents: - Purified COX-1 & COX-2 - Test Compound dilutions - Arachidonic Acid (Substrate) - Colorimetric/Fluorometric Probe plate Plate Setup (96-well): - Wells for COX-1 + Compound - Wells for COX-2 + Compound - Control wells (no inhibitor) start->plate incubate Incubate Compound with Enzyme plate->incubate add_aa Initiate Reaction: Add Arachidonic Acid incubate->add_aa read Measure Signal (Absorbance/Fluorescence) on Plate Reader add_aa->read analyze Data Analysis: - Plot Dose-Response Curve - Calculate IC50 for COX-1 - Calculate IC50 for COX-2 read->analyze selectivity Calculate Selectivity Index: (IC50 COX-1 / IC50 COX-2) analyze->selectivity

Caption: Workflow for in vitro COX-1/COX-2 enzyme inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute purified, human recombinant COX-1 and COX-2 enzymes in the supplied assay buffer as per the manufacturer's instructions[14]. Keep enzymes on ice.

    • Prepare a stock solution of the Test Compound in DMSO (e.g., 10 mM).

    • Create a serial dilution series of the Test Compound (e.g., from 100 µM to 0.1 nM) in assay buffer. Also prepare a vehicle control (DMSO in assay buffer).

    • Prepare the arachidonic acid substrate and fluorometric probe solutions according to the kit protocol[7].

  • Assay Procedure (96-well format):

    • To separate wells, add the assay buffer, cofactor solution, and either the COX-1 or COX-2 enzyme.

    • Add 10 µL of each diluted Test Compound concentration (or vehicle control) to the appropriate wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Immediately place the plate in a microplate reader and measure the fluorescence signal (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes[7].

  • Data Analysis:

    • Determine the rate of reaction (slope) for each concentration.

    • Normalize the rates to the vehicle control (100% activity) and background (0% activity).

    • Plot the percent inhibition versus the log of the Test Compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each enzyme.

    • Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2).

Hypothetical Data Summary:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound >1000.45>222
Celecoxib (Control)826.812[15]
Ibuprofen (Control)12800.15[15]
Workflow 2: Cell-Based Functional Assay

Objective: To measure the inhibition of prostaglandin E2 (PGE2) production in a cellular context following inflammatory stimulation.

Rationale: This assay validates the compound's activity in a more physiologically relevant setting, accounting for cell permeability, metabolism, and interaction with the cellular machinery. Lipopolysaccharide (LPS) is used to induce COX-2 expression in cells like macrophages or monocytes, and the subsequent production of PGE2 is measured as a functional readout of enzyme activity[15]. The human whole blood assay is a valuable ex vivo alternative that preserves physiological conditions[16][17].

Workflow_Cell_Assay seed_cells Seed Cells (e.g., RAW 264.7 Macrophages) in 96-well plate pretreat Pre-treat cells with Test Compound dilutions (1-2 hours) seed_cells->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) to induce COX-2 expression (18-24 hours) pretreat->stimulate collect Collect Cell Culture Supernatant stimulate->collect elisa Quantify PGE2 levels in supernatant using a competitive ELISA kit collect->elisa analyze Data Analysis: - Plot PGE2 concentration vs. Compound concentration - Calculate IC50 value elisa->analyze

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unknown with Predictive Modeling

In the landscape of modern drug discovery, the journey from a chemical entity to a validated therapeutic is both arduous and resource-intensive. The compound 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone, a molecule with a defined structure, currently exists in a space of uncharacterized biological activity.[1] This lack of empirical data presents not a barrier, but an opportunity—a perfect case for the application of robust in silico modeling techniques. These computational methods allow us to build and test hypotheses, predict molecular interactions, and rationally prioritize experimental resources before a single pipette is lifted.

This guide is structured not as a rigid protocol, but as a logical progression of scientific inquiry. We will embark on a virtual investigation, treating the target compound as a novel candidate. Our objective is to simulate the thought process and technical workflow a computational chemist would employ to predict its potential biological targets and elucidate the dynamics of its interactions. We will move from hypothesis generation and target selection to the granular mechanics of molecular docking and the dynamic validation offered by molecular dynamics simulations. Every step is underpinned by a rationale, explaining not just how a procedure is performed, but why it is a necessary and logical choice in the pursuit of scientific insight.

Chapter 1: Hypothesis Generation and Target Selection

The foundational step in any in silico investigation is the formation of a testable hypothesis. With no known targets for this compound, we turn to the principle of chemical similarity. Structurally related compounds often share similar biological activities.

A notable analogue is 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of Etoricoxib .[2][3][4][5][6] Etoricoxib is a potent and selective inhibitor of the enzyme Cyclooxygenase-2 (COX-2), a crucial mediator of inflammation and pain.[3] The shared phenyl-ethanone and methylsulfonyl moieties between our target compound and the Etoricoxib intermediate provide a strong rationale for hypothesizing that this compound may also interact with COX-2.

Therefore, our investigation will proceed with Human Cyclooxygenase-2 (COX-2) as our primary protein target. This choice is not arbitrary; it is an evidence-based starting point derived from established structure-activity relationships, demonstrating a field-proven insight into target prioritization.

Chapter 2: System Preparation: The Blueprint for Simulation

The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase involves retrieving, cleaning, and parameterizing the 3D coordinates of both our ligand and protein target.

Ligand Preparation

The 3D structure of this compound can be obtained from the PubChem database (CID: 2763578).[1] However, this raw structure is not simulation-ready.

Protocol 1: Ligand Preparation Workflow

  • Obtain 3D Structure: Download the structure in a suitable format (e.g., SDF or MOL2) from PubChem.

  • Energy Minimization: The initial conformation is often not the lowest energy state. A geometry optimization using a force field (e.g., MMFF94 or UFF) is performed. This step is critical because it ensures the ligand is in a sterically favorable conformation before docking.

  • Add Hydrogens: Most crystallographic or database structures omit hydrogen atoms. Hydrogens are added to satisfy the valency of all atoms, which is essential for calculating accurate electrostatic interactions.

  • Assign Partial Charges: The distribution of electron density in a molecule is not uniform. Partial charges are assigned to each atom (e.g., using the Gasteiger-Marsili method) to model its electrostatic potential.[7] This is arguably one of the most important steps, as electrostatic interactions are a major driver of protein-ligand binding.

  • Define Torsional Bonds: Rotatable bonds are identified to allow the docking software to explore different conformations of the ligand within the binding site.

  • Save in Final Format: The prepared ligand is saved in a format required by the docking software, such as the .pdbqt format for AutoDock Vina.

Protein Target Preparation

For our target, COX-2, we will use a high-resolution crystal structure from the RCSB Protein Data Bank (PDB). A suitable entry is PDB ID: 5KIR , which represents human COX-2 in complex with a known inhibitor.

Protocol 2: Protein Preparation Workflow

  • Obtain Crystal Structure: Download the PDB file for 5KIR from the .

  • Clean the Structure: The raw PDB file contains non-essential molecules.

    • Remove Co-crystallized Ligands and Solvents: All existing inhibitors, ions, and water molecules are removed. This is done to ensure the binding site is empty for our new ligand to be docked. We are modeling a new interaction, not replicating the one in the crystal structure.

    • Select Relevant Chains: If the biological unit is a multimer, select the chain(s) containing the active site of interest. For 5KIR, Chain A contains the active site.

  • Repair and Optimize Structure: PDB files can have missing atoms or side chains.

    • Add Hydrogens: As with the ligand, polar hydrogens are added to the protein to correctly model hydrogen bonding.[8]

    • Assign Charges: Charges are assigned to the protein residues (e.g., Kollman charges).[8]

  • Save in Final Format: The cleaned and prepared protein is saved in the .pdbqt format for docking.

Chapter 3: Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] It is a powerful tool for predicting the binding mode and affinity of a small molecule to a protein's active site.[10] We will use AutoDock Vina, a widely used and validated docking program.[11]

The Docking Experiment: A Step-by-Step Methodology

Protocol 3: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box Generation): We must tell the software where to perform the docking calculation. Instead of searching the entire protein surface, which is computationally expensive and inefficient, we define a "search space" or "grid box" centered on the known active site of COX-2. This site is well-characterized and is where the native substrate, arachidonic acid, and known inhibitors bind.

  • Configure Docking Parameters: Key parameters in the configuration file include:

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z: The coordinates for the center of the grid box.

    • size_x, size_y, size_z: The dimensions of the grid box in Angstroms.

    • exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the probability of finding the true energy minimum but also increases computation time.

  • Execute the Docking Run: The docking simulation is launched from the command line. Vina will systematically explore different positions and conformations of the ligand within the grid box, evaluating each "pose" using its scoring function.

  • Analyze the Results: The output provides several key pieces of information:

    • Binding Affinity: An estimated free energy of binding (in kcal/mol). More negative values suggest stronger binding.[9]

    • Binding Poses: The top-ranked 3D orientations of the ligand in the active site.

Visualizing the Workflow

The entire process from preparation to analysis can be visualized as a clear workflow.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download Protein (PDB: 5KIR) CleanProtein Clean Protein (Remove Water/Ligands) PDB->CleanProtein PubChem Download Ligand (CID: 2763578) PrepLigand Minimize & Add Charges (Ligand) PubChem->PrepLigand PrepProtein Add Hydrogens & Charges (Protein) CleanProtein->PrepProtein Grid Define Binding Site (Grid Box) PrepProtein->Grid RunVina Execute AutoDock Vina PrepLigand->RunVina Grid->RunVina Results Output: Binding Poses & Affinity (kcal/mol) RunVina->Results Analysis Analyze Interactions (H-Bonds, Hydrophobic) Results->Analysis Hypothesis Formulate Binding Hypothesis Analysis->Hypothesis

Caption: Molecular docking workflow from structure preparation to analysis.

Interpreting Docking Data

The raw output of a docking score is not sufficient. The true scientific value comes from analyzing the predicted binding poses. We would visualize the top-ranked pose in a molecular viewer (e.g., UCSF Chimera or PyMOL) to identify key interactions.

MetricHypothetical ResultInterpretation
Binding Affinity -8.5 kcal/molIndicates a potentially strong and favorable binding interaction.
Key H-Bond Contacts Ser-530, Tyr-385The hydroxyl group of the ligand may form hydrogen bonds with these critical active site residues.
Hydrophobic Contacts Leu-352, Val-523The phenyl ring of the ligand likely engages in hydrophobic interactions within a known pocket of the enzyme.

This analysis allows us to build a structural hypothesis for how this compound achieves its inhibitory effect.

Chapter 4: Molecular Dynamics: Simulating Biological Reality

While molecular docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing insights into its stability and flexibility.[12]

An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing us to generate a trajectory that describes how the positions and velocities of particles vary with time.[13]

The MD Simulation Workflow

Starting with the best-ranked pose from our docking experiment, we would proceed with an MD simulation using a package like GROMACS or AMBER.[13][14]

Protocol 4: MD Simulation Workflow

  • System Solvation: The protein-ligand complex is placed in a simulation box, which is then filled with explicit water molecules (e.g., TIP3P model) to mimic the aqueous physiological environment.[15]

  • Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's total charge, creating a more realistic electrostatic environment.

  • Energy Minimization: The entire solvated system undergoes energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 310 K, human body temperature) and equilibrated at the target pressure (1 atm). This is a critical step to allow the system to relax into a stable state. This is often done in two phases:

    • NVT Ensemble: Constant Number of particles, Volume, and Temperature.

    • NPT Ensemble: Constant Number of particles, Pressure, and Temperature.

  • Production Run: Once equilibrated, the simulation is run for an extended period (e.g., 100 nanoseconds), during which the trajectory data (atomic coordinates over time) is saved.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex.

Visualizing the MD Workflow

G cluster_setup System Setup cluster_run Simulation Run cluster_analysis Post-Simulation Analysis Start Start with Best Docked Pose Solvate Solvate with Water Start->Solvate AddIons Add Counter-Ions Solvate->AddIons Minimize Energy Minimization AddIons->Minimize Equilibrate Equilibration (NVT & NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Trajectory Generate Trajectory Production->Trajectory RMSD Calculate RMSD & RMSF Trajectory->RMSD InteractionAnalysis Analyze H-Bonds over Time Trajectory->InteractionAnalysis Conclusion Assess Complex Stability RMSD->Conclusion InteractionAnalysis->Conclusion

Caption: Workflow for a molecular dynamics simulation of a protein-ligand complex.

Key Analyses for Assessing Stability
  • Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD plot for the ligand suggests it remains bound in a consistent pose.

  • Root Mean Square Fluctuation (RMSF): This is calculated for each residue to identify flexible regions of the protein. We can see if ligand binding induces conformational changes or stabilizes certain loops.

  • Hydrogen Bond Analysis: We can track the formation and breakage of specific hydrogen bonds over the course of the simulation. If the key H-bonds identified in docking persist throughout the simulation, it lends strong support to the predicted binding mode.

Chapter 5: Advanced Concepts and Future Directions

While docking and MD are core techniques, a comprehensive in silico strategy can be augmented with other methods.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.[16][17][18] A pharmacophore model could be generated from our docked pose and used to screen large chemical libraries for other potential COX-2 inhibitors with diverse chemical scaffolds.[19][20]

  • ADME/Tox Prediction: In silico models can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound.[19] Evaluating these properties early is crucial for determining the drug-likeness of a potential lead candidate.

The ultimate validation of any in silico prediction is experimental testing. The hypotheses generated here—that this compound binds to COX-2 with a specific pose and affinity—would form the basis for targeted in vitro enzyme inhibition assays. A positive result would not only validate the model but also elevate this previously uncharacterized compound to a promising lead for further development.

Conclusion

This guide has charted a complete in silico journey, beginning with a compound of unknown function and culminating in a specific, testable biological hypothesis. By leveraging chemical similarity to select a plausible target, we employed molecular docking to predict a static binding mode and molecular dynamics to assess its stability in a dynamic, solvated environment. This workflow exemplifies how computational modeling serves as an indispensable tool in modern drug discovery, providing a rational, cost-effective, and powerful means to navigate the vast chemical space and identify promising therapeutic candidates.

References

  • Pharmacophore modeling in drug design.PubMed.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • What is pharmacophore modeling and its applications?
  • Molecular Docking Tutorial.University of Padua.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery.Dove Medical Press.
  • Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations.
  • Molecular Docking Experiments.Chemistry LibreTexts.
  • Pharmacophore Modeling.
  • Step-by-Step Tutorial on Molecular Docking.Omics Tutorials.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.ChemCopilot.
  • A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes.Benchchem.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions.ScienceDirect.
  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.YouTube.
  • GROMACS: MD Simulation of a Protein-Ligand Complex.Angelo Raymond Rossi.
  • This compound.PubChem.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.Benchchem.
  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4.ChemicalBook.
  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

The Enigmatic Intermediate: A Technical Guide to the Research Landscape of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone and its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Structural Motif in Pharmacology

In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as cornerstones for the development of targeted therapeutics. The 4-(methylsulfonyl)phenyl moiety is one such privileged structure, integral to the efficacy of a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. While direct and extensive research on 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone is not widely documented in publicly available literature, its core structure represents a critical precursor and conceptual building block for more complex and pharmacologically significant molecules. This guide, therefore, delves into the research surrounding this chemical family, focusing on the synthesis, mechanism of action, and experimental protocols related to its more prominent and well-documented analogs, thereby providing a comprehensive understanding of its potential and application in drug development.

Our exploration will center on the well-characterized ketone intermediates that share the 4-(methylsulfonyl)phenyl group and are pivotal in the synthesis of blockbuster drugs like Etoricoxib. By examining these related compounds, we can infer the synthetic pathways and biological significance relevant to the titular compound. This technical guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the chemistry and pharmacology of this important class of molecules.

The Strategic Importance of the 4-(Methylsulfonyl)phenyl Group in COX-2 Selectivity

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, was a landmark in pharmacology. COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological functions such as protecting the stomach lining[1]. In contrast, COX-2 is an inducible enzyme, upregulated during inflammation, and is responsible for the production of prostaglandins that mediate pain and swelling[1][2].

The development of selective COX-2 inhibitors aimed to provide the anti-inflammatory benefits of traditional NSAIDs while minimizing the gastrointestinal side effects associated with COX-1 inhibition[3]. The key to this selectivity lies in the structural differences between the active sites of the two enzymes. The COX-2 active site possesses a larger, secondary internal pocket, which is absent in COX-1[1]. The 4-(methylsulfonyl)phenyl group, a key pharmacophore in many selective COX-2 inhibitors, is specifically designed to fit into this secondary pocket, anchoring the drug molecule and leading to potent and selective inhibition of COX-2[1][4].

This targeted interaction is a prime example of rational drug design, where a deep understanding of the biological target informs the synthesis of highly specific and effective therapeutic agents. The presence of the methylsulfonyl group is therefore not incidental; it is a carefully chosen functional group that confers the desired pharmacological profile.

Synthesis of Key Ketone Intermediates: A Case Study in the Etoricoxib Precursor

Experimental Protocol: Palladium-Catalyzed α-Arylation

A highly efficient and modern approach to synthesizing this class of compounds involves a palladium-catalyzed α-arylation of a ketone. This method offers high yields and good functional group tolerance[8].

Objective: To synthesize 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone via a palladium-catalyzed cross-coupling reaction.

Materials:

  • 3-Acetyl-6-methylpyridine

  • 4-Bromophenyl methyl sulfone or 4-Chlorophenyl methyl sulfone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 3-acetyl-6-methylpyridine, 4-bromophenyl methyl sulfone, and potassium phosphate.

  • Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare the catalyst system by mixing palladium(II) acetate and the Xantphos ligand.

  • Addition of Catalyst and Solvent: Add the palladium catalyst and ligand mixture to the Schlenk flask. Subsequently, add anhydrous DMF via syringe.

  • Reaction Conditions: Heat the reaction mixture to the optimized temperature (typically between 80-120 °C) and stir vigorously for the required reaction time (often monitored by TLC or HPLC until completion).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[8].

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_product Final Product A 3-Acetyl-6-methylpyridine H 1-(6-Methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone A->H B 4-Bromophenyl methyl sulfone B->H C Pd(OAc)₂ C->H D Xantphos D->H E K₃PO₄ (Base) E->H F DMF (Solvent) F->H G Heat G->H COX2_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 phys_prostaglandins Physiological Prostaglandins cox1->phys_prostaglandins inflam_prostaglandins Inflammatory Prostaglandins cox2->inflam_prostaglandins gi_protection GI Protection, Platelet Aggregation phys_prostaglandins->gi_protection inflammation_pain Inflammation, Pain, Fever inflam_prostaglandins->inflammation_pain inhibitor Selective COX-2 Inhibitor (e.g., Etoricoxib) inhibitor->cox2 Inhibition

Caption: Mechanism of selective COX-2 inhibition.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the broader class of 4-methylsulfonylphenyl derivatives has been extensively studied. The following table summarizes representative data for novel derivatives, highlighting their COX-2 inhibitory potency and selectivity.

Compound IDCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)Reference
Compound 4 --124[9]
Compound 6b --131[9]
Compound 6e --119[9]
Compound 5n 0.07>36508.6[4]
Celecoxib 0.0624.3405[3]

Note: IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Conclusion and Future Directions

The 4-(methylsulfonyl)phenyl ethanone framework, while represented here by prominent examples, underscores a critical principle in modern drug discovery: the power of a well-designed pharmacophore. Although this compound itself remains a molecule of inferred rather than documented significance, its structural components are central to the development of safer and more effective anti-inflammatory therapies.

Future research in this area could focus on several key avenues:

  • Exploration of Novel Derivatives: The synthesis and evaluation of new analogs, potentially including hydroxylated forms like the titular compound, could lead to inhibitors with even greater potency, selectivity, or improved pharmacokinetic profiles.

  • Elucidation of Off-Target Effects: A deeper understanding of the interactions of this chemical class with other biological targets is essential for comprehensive safety profiling.

  • Application in Other Therapeutic Areas: Given the role of COX-2 in various pathologies, including certain cancers, exploring the utility of these compounds beyond inflammation is a promising area of investigation.

This technical guide serves as a foundational resource, bridging the gap between a specific, lesser-known chemical entity and the broader, well-established field of research it belongs to. By understanding the principles of synthesis and mechanism of action for its close relatives, we are better equipped to innovate and develop the next generation of targeted therapeutics.

References

  • National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 2763578. [Link]

  • Celecoxib Derivative Intermediates And Their Synthetic Pathways. (2025). [Link]

  • The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (2014). ResearchGate. [Link]

  • Synthesis method of celecoxib. (Patent). Patsnap. [Link]

  • Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. (2017). Future Medicinal Chemistry. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2014). Molecules. [Link]

  • Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023). BMC Chemistry. [Link]

  • Exploring 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: A Key Pharmaceutical Intermediate. (2024). LinkedIn. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (Patent). Patsnap. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (Patent).
  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (Patent).
  • 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. PharmaCompass.com. [Link]

  • CAS 221615-75-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991. PubChem. [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (Patent).
  • 4-Methylsulfonylacetophenone | C9H10O3S | CID 82529. PubChem. [Link]

  • Cyclooxygenase-1 and -2. (2004). Journal of Physiology and Pharmacology. [Link]

  • 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Dove Research & Analytics Laboratory. [Link]

  • 4-METHYLSULFONYLACETOPHENONE. precisionFDA. [Link]

  • 4-(Methylsulfonyl)acetophenone. Pharmaffiliates. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction and Scientific Context

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone is a small molecule whose biological activities and cellular effects are not extensively documented in publicly available literature.[1] Its chemical structure, featuring a methylsulfonylphenyl group, is noteworthy as this moiety is present in various biologically active compounds. For instance, derivatives of 2-(4-methylsulfonylphenyl) have been investigated for their anti-inflammatory and antimicrobial properties, with some exhibiting selective cyclooxygenase-2 (COX-2) inhibitory activity.[2] The presence of this functional group suggests that this compound could potentially modulate inflammatory pathways or other cellular processes.

Given the paucity of specific data, this document provides a comprehensive framework for the initial in vitro characterization of this compound. The following protocols are designed as a starting point for researchers to systematically evaluate its effects on cultured mammalian cells, focusing on cytotoxicity, cell viability, and the establishment of effective working concentrations for further mechanistic studies. This guide emphasizes a self-validating experimental design to ensure robust and reproducible data generation.

II. Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₉H₁₀O₄SPubChem[1]
Molecular Weight 214.24 g/mol PubChem[1]
Appearance Solid (predicted)General chemical knowledge
Solubility Expected to be soluble in DMSO and other organic solvents.General chemical knowledge
Protocol 1: Preparation of a High-Concentration Stock Solution

The use of a concentrated stock solution minimizes the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced artifacts.

  • Materials :

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure :

    • Aseptically weigh out a precise amount of the compound (e.g., 5 mg).

    • Add the appropriate volume of DMSO to achieve a high-concentration stock, for example, 10 mM.

      • Calculation : Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

III. Experimental Workflow for In Vitro Characterization

The following diagram outlines the general workflow for assessing the biological activity of a novel compound in cell culture.

G cluster_prep Phase 1: Preparation cluster_cell Phase 2: Cell Culture cluster_treat Phase 3: Treatment & Incubation cluster_assay Phase 4: Viability Assay cluster_analysis Phase 5: Data Analysis stock Prepare 10 mM Stock in DMSO serial Perform Serial Dilutions stock->serial treat Treat Cells with Compound Dilutions serial->treat seed Seed Cells in 96-well Plates incubate_attach Incubate for 24h (Attachment) seed->incubate_attach incubate_attach->treat incubate_effect Incubate for 24, 48, 72h treat->incubate_effect assay Perform MTT/XTT/Resazurin Assay incubate_effect->assay read Measure Absorbance/Fluorescence assay->read analyze Calculate % Viability & IC50 read->analyze plot Generate Dose-Response Curves analyze->plot

Caption: Workflow for determining the cytotoxic potential of a novel compound.

IV. Protocol 2: Determining Cell Viability and IC₅₀

This protocol describes a dose-response experiment to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀). The MTT assay, which measures metabolic activity, is used as an example.[3]

  • Cell Line Selection :

    • Begin with a common, well-characterized cell line (e.g., HeLa, A549, or HEK293). The choice of cell line should be guided by the research question.[4]

    • Ensure cell lines are authenticated and free from mycoplasma contamination.

  • Materials :

    • Selected mammalian cell line

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[3]

    • Sterile 96-well cell culture plates

    • Compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure :

    • Cell Seeding :

      • Harvest and count cells that are in the logarithmic growth phase.

      • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay.

      • Include wells for "no-cell" blanks to determine background absorbance.

      • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

    • Compound Treatment :

      • Prepare serial dilutions of the this compound stock solution in complete medium. A common starting range is from 100 µM down to low nanomolar concentrations.[5]

      • Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration. This is crucial to account for any solvent-induced effects.

      • Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations (or vehicle control) to the respective wells.

      • Return the plate to the incubator for a predetermined time (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial characterization.[4]

    • MTT Assay :

      • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[3]

      • Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

      • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

      • Add 150 µL of DMSO to each well to dissolve the crystals.[3]

      • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

    • Data Acquisition and Analysis :

      • Measure the absorbance at 570 nm using a microplate reader.

      • Calculation :

        • Subtract the average absorbance of the "no-cell" blank from all other values.

        • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

          • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

      • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.

      • Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

Sample Data Representation
Concentration (µM)% Viability (Mean ± SD)
Vehicle (DMSO)100.0 ± 4.5
0.198.2 ± 5.1
191.5 ± 3.8
1075.3 ± 6.2
2552.1 ± 4.9
5028.7 ± 3.1
10010.4 ± 2.5
Note: This is hypothetical data for illustrative purposes only.

V. Troubleshooting and Considerations

  • Compound Precipitation : If the compound precipitates in the culture medium, consider using a lower top concentration or preparing the dilutions in a serum-free medium before adding to the cells.

  • High Variability : Large error bars can result from inconsistent cell seeding, edge effects in the 96-well plate, or uneven dissolution of formazan crystals. Ensure proper mixing and consider avoiding the outer wells of the plate.

  • No Observed Effect : If no cytotoxicity is observed, the compound may not be toxic at the tested concentrations, or it may have cytostatic rather than cytotoxic effects. Consider extending the incubation time or using alternative assays that measure proliferation (e.g., CyQUANT) or apoptosis (e.g., caspase activity assays).

  • Solvent Toxicity : Always ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and that a vehicle control is included.

VI. Concluding Remarks

The protocols outlined in this application note provide a foundational strategy for the initial characterization of this compound in a cell culture setting. By systematically determining the dose- and time-dependent effects on cell viability, researchers can establish a crucial baseline for subsequent, more detailed mechanistic studies. The principles of careful experimental design, including appropriate controls and robust data analysis, are paramount for generating reliable and meaningful results.

VII. References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763578, this compound. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. Retrieved from [Link]

Sources

Application Notes and Protocols for the Preparation of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and best practices for the preparation, handling, and storage of stock solutions of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone (CAS No: 197240-27-0).[1][2] Addressed to researchers, scientists, and professionals in drug development, this document emphasizes scientific integrity and provides a self-validating framework for establishing reliable and reproducible experimental conditions. Given the limited published data on the specific solubility and stability of this compound, this guide offers a systematic approach to determine these parameters in your own laboratory setting.

Introduction: Understanding the Compound

This compound is a small molecule featuring a methylsulfonyl group and an alpha-hydroxy ketone moiety. The methylsulfonyl group, a common functional group in medicinal chemistry, can influence the compound's polarity, solubility, and ability to act as a hydrogen bond acceptor. The alpha-hydroxy ketone structure is known to be susceptible to rearrangement under certain conditions, such as exposure to acid, base, or excessive heat, which is a critical consideration for solution preparation and storage.

This guide will provide a robust methodology for preparing stock solutions of this compound, ensuring accuracy, reproducibility, and stability for downstream applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount for safe handling and effective solution preparation.

PropertyValueSource
CAS Number 197240-27-0PubChem[2]
Molecular Formula C₉H₁₀O₄SPubChem[2]
Molecular Weight 214.24 g/mol PubChem[2]
Appearance Assumed to be a solidGeneral chemical knowledge
Solubility No published data available[1]CymitQuimica Safety Data Sheet
Stability Alpha-hydroxy ketones can be unstableGeneral organic chemistry principles

Safety Precautions:

As with any chemical, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • A lab coat

  • Chemically resistant gloves

All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated laboratory hood. Avoid inhalation of dust and direct contact with skin and eyes.

Experimental Workflow for Stock Solution Preparation

The following workflow provides a systematic approach to preparing and validating a stock solution of this compound.

G cluster_prep Preparation cluster_validation Validation cluster_storage Storage solubility_test Small-Scale Solubility Testing solvent_selection Solvent Selection solubility_test->solvent_selection Determine optimal solvent stock_prep Stock Solution Preparation solvent_selection->stock_prep Proceed with chosen solvent visual_inspection Visual Inspection stock_prep->visual_inspection Ensure complete dissolution short_term_stability Short-Term Stability Assessment visual_inspection->short_term_stability Confirm initial stability aliquoting Aliquoting short_term_stability->aliquoting Prepare for storage long_term_storage Long-Term Storage aliquoting->long_term_storage Store for future use

Caption: Experimental workflow for preparing and validating stock solutions.

Protocol 1: Small-Scale Solubility Testing

Objective: To determine a suitable solvent for preparing a stock solution of this compound at a desired concentration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Methanol, anhydrous

  • Deionized water

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettors and tips

Procedure:

  • Weighing the Compound: Accurately weigh approximately 1-2 mg of this compound into separate, labeled glass vials.

  • Solvent Addition: To each vial, add a small, precise volume of the test solvent (e.g., 100 µL of DMSO, ethanol, or methanol) to achieve a high initial concentration (e.g., 10-20 mg/mL).

  • Dissolution:

    • Vortex the vials vigorously for 30-60 seconds.

    • Visually inspect for any undissolved particles.

    • If the compound does not fully dissolve, you can gently warm the vial (e.g., to 37°C) and vortex again. Note any changes in solubility with temperature.

  • Assessing Aqueous Compatibility (if needed): If the intended application requires an aqueous environment, perform a serial dilution of the solubilized compound in deionized water. For example, add an equal volume of water to the vial, vortex, and observe for any precipitation. Continue this process to determine the concentration at which the compound remains in solution.

  • Solvent Selection: Choose the solvent that completely dissolves the compound at the desired concentration with minimal heating and is compatible with your downstream experimental conditions. Based on the properties of similar compounds, DMSO or ethanol are likely to be effective solvents.

Protocol 2: Preparation of a 10 mM Stock Solution

Objective: To prepare a 10 mM stock solution of this compound. This protocol should be adapted based on the results of the solubility testing.

Materials and Equipment:

  • This compound (MW: 214.24 g/mol )

  • Selected solvent (e.g., DMSO, anhydrous)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size)

  • Pipettors and tips

  • Vortex mixer

  • Amber glass vials or cryovials for storage

Procedure:

  • Calculation:

    • To prepare a 10 mM (0.010 mol/L) stock solution, you will need to dissolve 2.1424 mg of the compound in 1 mL of solvent.

    • Adjust the mass and volume as needed for your desired stock solution volume. For example, for 10 mL of a 10 mM stock solution, weigh out 21.424 mg of the compound.

  • Weighing: On an analytical balance, carefully weigh the calculated amount of this compound.

  • Dissolution:

    • Transfer the weighed compound to the volumetric flask.

    • Add approximately half of the final volume of the selected solvent to the flask.

    • Vortex or sonicate until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.

    • Once dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Mixing and Aliquoting:

    • Invert the flask several times to ensure a homogenous solution.

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials or cryovials to minimize freeze-thaw cycles and exposure to light.

Protocol 3: Short-Term Stability Assessment

Objective: To assess the stability of the prepared stock solution under typical laboratory conditions.

Procedure:

  • Initial Observation: Immediately after preparation, observe the color and clarity of the stock solution.

  • Incubation: Store one aliquot at room temperature (protected from light) and another at 4°C for 24-48 hours.

  • Follow-up Observation: After the incubation period, visually inspect the aliquots for any signs of degradation, such as:

    • Color change

    • Precipitation or crystal formation

    • Cloudiness

  • Functional Test (Recommended): If possible, compare the performance of the stored stock solution to a freshly prepared solution in your specific assay. This is the most reliable method for determining stability.

Storage and Handling of Stock Solutions

  • Long-Term Storage: For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C. The choice of temperature may depend on the solvent used (e.g., DMSO freezes at a higher temperature than ethanol).

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the compound. The use of single-use aliquots is strongly advised.

  • Light Sensitivity: While no specific data is available, it is good practice to protect solutions from light by using amber vials and storing them in the dark.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically sound approach to preparing and validating stock solutions of this compound. By following these guidelines, researchers can ensure the quality and reliability of their experimental results.

References

  • CymitQuimica. (n.d.). Safety Data Sheet for this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533939, this compound. PubChem. Retrieved from [Link]

  • ResearchGate. (2022). Application of Sulfonyl in Drug Design. Retrieved from [Link]

Sources

Application and Protocol Guide for the Evaluation of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone (henceforth referred to as Cmpd-MSH) as a potential enzyme inhibitor. While direct inhibitory activities of Cmpd-MSH have not been extensively reported in peer-reviewed literature, its structural features—specifically the α-hydroxy ketone, the aromatic sulfone, and the phenyl ring—suggest a rationale for screening against several important classes of enzymes. This guide is designed to serve as a foundational resource for researchers initiating such an investigation. We present detailed protocols for inhibition assays against three rationally selected enzyme families: Cyclooxygenases (COX) , Carbonic Anhydrases (CA) , and Alcohol Dehydrogenases (ADH) . The methodologies are grounded in established biochemical principles to ensure scientific rigor and reproducibility.

Introduction: Rationale for Screening Cmpd-MSH

This compound is a small molecule whose biological activities are not yet well-characterized. However, its chemical architecture provides clues for potential interactions with biological targets.

  • Aromatic Sulfone Moiety: The methylsulfonylphenyl group is a key feature in several selective COX-2 inhibitors (e.g., Celecoxib, Etoricoxib). This suggests that Cmpd-MSH could potentially interact with the active site of cyclooxygenase enzymes. In fact, structurally related compounds are known intermediates in the synthesis of COX-2 inhibitors[1][2][3].

  • α-Hydroxy Ketone: This functional group can participate in hydrogen bonding and coordination with metal ions present in enzyme active sites. The reactivity of α-hydroxy ketones is also utilized in various biochemical assays, indicating their potential for interaction with biological macromolecules[4].

  • General Structure: The overall structure may fit into the active sites of various metabolic enzymes, making it a candidate for broader screening efforts.

Based on this structural analysis, we propose a targeted screening approach against the following enzyme families.

Proposed Enzyme Targets:
Enzyme FamilyRationale for ScreeningPhysiological Relevance
Cyclooxygenases (COX-1 & COX-2) Presence of the 4-(methylsulfonyl)phenyl group, a common feature in selective COX-2 inhibitors.Inflammation, pain, fever, cancer.
Carbonic Anhydrases (CAs) Sulfonamide-containing compounds are classic inhibitors of CAs. The sulfone group in Cmpd-MSH warrants investigation.pH regulation, glaucoma, epilepsy, cancer.
Alcohol Dehydrogenases (ADHs) ADHs are metalloenzymes that metabolize alcohols and ketones. The α-hydroxy ketone moiety could interact with the active site.Alcohol metabolism, toxicology.

This guide will provide detailed, self-validating protocols to test the inhibitory activity of Cmpd-MSH against each of these enzyme families.

General Workflow for Inhibitor Screening

The process of evaluating a novel compound for enzyme inhibition follows a logical progression from initial screening to detailed characterization. This workflow ensures that resources are used efficiently and that the resulting data is robust and interpretable.

Inhibitor_Screening_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_char Phase 3: Potency Determination cluster_mech Phase 4: Mechanism of Action A Compound Preparation (Stock Solution in DMSO) C Single-Concentration Screening Assay (e.g., 10 µM or 50 µM) A->C B Enzyme & Reagent Preparation B->C D Calculate % Inhibition C->D E Dose-Response Assay (Serial Dilutions) D->E If significant inhibition (>50%) F Determine IC50 Value E->F G Kinetic Studies (Vary Substrate Concentration) F->G For potent inhibitors H Determine Ki and Inhibition Type G->H

Figure 1. General workflow for enzyme inhibitor screening and characterization.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is designed to measure the inhibition of the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured by monitoring the oxidation of a chromogenic substrate[5]. An ELISA-based method quantifying the PGE2 product is also a common and sensitive alternative[1][6].

Principle

The COX enzyme has two catalytic activities: a cyclooxygenase activity that converts arachidonic acid to PGG2, and a peroxidase activity that reduces PGG2 to PGH2. The peroxidase activity is often used for high-throughput screening. In this colorimetric assay, the peroxidase component reduces PGG2, and this activity is coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically at 590-620 nm. A decrease in the rate of color development in the presence of Cmpd-MSH indicates inhibition.

Materials and Reagents
  • Enzymes: Purified ovine or human COX-1 and human recombinant COX-2.

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

  • Heme: Co-factor for COX activity.

  • Substrate: Arachidonic Acid.

  • Detection Reagent: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Test Compound: Cmpd-MSH stock solution (e.g., 10 mM in DMSO).

  • Reference Inhibitors: SC-560 (for COX-1), Celecoxib (for COX-2).

  • Equipment: 96-well microplate, microplate reader capable of absorbance measurement at 590-620 nm, 37°C incubator.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer according to the supplier's instructions.

    • Prepare serial dilutions of Cmpd-MSH and reference inhibitors in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Plate Setup (in a 96-well plate):

    • 100% Activity Control: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of Enzyme (COX-1 or COX-2). Add 10 µL of vehicle (e.g., 1% DMSO in buffer).

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of Enzyme. Add 10 µL of the appropriate Cmpd-MSH or reference inhibitor dilution.

    • Background Control: Add 160 µL Assay Buffer, 10 µL Heme, and 10 µL of vehicle. (No enzyme).

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts. Note that some inhibitors are time-dependent, and incubation times may need optimization[3].

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate and 10 µL of the TMPD detection reagent to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 590 nm in kinetic mode, taking readings every minute for 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Correct the rates by subtracting the rate of the background control.

  • Calculate the percent inhibition for each concentration of Cmpd-MSH using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Plot percent inhibition against the logarithm of the Cmpd-MSH concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%[7][8].

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This protocol describes a colorimetric assay for screening CA inhibitors based on the esterase activity of the enzyme[9][10].

Principle

Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation can be monitored by measuring the increase in absorbance at 405 nm. A decrease in this rate in the presence of Cmpd-MSH indicates inhibition of CA activity.

Materials and Reagents
  • Enzyme: Human or bovine erythrocyte Carbonic Anhydrase (e.g., CA-II isoform).

  • Assay Buffer: 50 mM Tris-SO4, pH 7.6.

  • Substrate: p-Nitrophenyl acetate (p-NPA), prepared fresh in acetonitrile or DMSO.

  • Test Compound: Cmpd-MSH stock solution (10 mM in DMSO).

  • Reference Inhibitor: Acetazolamide (a well-characterized CA inhibitor).

  • Equipment: 96-well clear, flat-bottom microplate, microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a working solution of CA in cold assay buffer.

    • Prepare a stock solution of p-NPA (e.g., 3 mM) in acetonitrile.

    • Prepare serial dilutions of Cmpd-MSH and Acetazolamide.

  • Plate Setup (in a 96-well plate):

    • Total Volume: 200 µL per well.

    • 100% Activity Control: 160 µL Assay Buffer + 20 µL CA Working Solution + 2 µL DMSO.

    • Inhibitor Wells: 160 µL Assay Buffer + 20 µL CA Working Solution + 2 µL of Cmpd-MSH or reference inhibitor dilution.

    • Blank (No Enzyme): 180 µL Assay Buffer + 2 µL DMSO.

  • Pre-incubation:

    • Mix the plate and incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 405 nm in kinetic mode, with readings every 30-60 seconds for 10-30 minutes.

Data Analysis

Data analysis follows the same procedure as described for the COX assay (Section 3.4). Calculate the reaction rates, determine the percent inhibition at each compound concentration, and plot the results to determine the IC50 value.

Protocol 3: Alcohol Dehydrogenase (ADH) Inhibition Assay

This protocol measures the activity of ADH by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm[11][12][13].

Principle

Alcohol dehydrogenase catalyzes the oxidation of an alcohol (e.g., ethanol) to an aldehyde, using nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is simultaneously reduced to NADH. The formation of NADH can be monitored spectrophotometrically as an increase in absorbance at 340 nm. A reduction in the rate of this absorbance increase in the presence of Cmpd-MSH indicates inhibition.

Materials and Reagents
  • Enzyme: Yeast or equine liver Alcohol Dehydrogenase (ADH).

  • Assay Buffer: 0.1 M Sodium Pyrophosphate or Sodium Phosphate buffer, pH 8.8.

  • Substrate: Ethanol (e.g., 2 M solution).

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).

  • Test Compound: Cmpd-MSH stock solution (10 mM in DMSO).

  • Reference Inhibitor: 4-Methylpyrazole (Fomepizole), a known ADH inhibitor[14][15].

  • Equipment: UV-transparent 96-well plate or cuvettes, spectrophotometer capable of measuring absorbance at 340 nm.

Step-by-Step Protocol
  • Assay Mixture Preparation:

    • In a suitable tube, prepare a master mix containing the assay buffer, NAD+, and ethanol at their final desired concentrations. For a 1 mL final reaction volume, this could be:

      • 800 µL Assay Buffer

      • 100 µL NAD+ solution

      • 50 µL Ethanol solution

  • Assay Procedure (in cuvettes or a 96-well plate):

    • Control Reaction: To a cuvette, add 950 µL of the assay mixture and 10 µL of vehicle (DMSO).

    • Inhibitor Reaction: To a separate cuvette, add 950 µL of the assay mixture and 10 µL of the desired Cmpd-MSH or reference inhibitor dilution.

    • Equilibrate the cuvettes to 25°C in the spectrophotometer for 3-5 minutes and record a baseline.

  • Reaction Initiation:

    • Initiate the reaction by adding 40 µL of the ADH enzyme working solution.

    • Mix immediately by inversion (for cuvettes) or gentle shaking (for plates).

  • Measurement:

    • Record the increase in absorbance at 340 nm for 5-10 minutes.

Data Analysis

The data analysis procedure is identical to that described for the COX assay (Section 3.4). Determine the reaction rates from the linear portion of the absorbance curve, calculate percent inhibition, and plot the dose-response curve to find the IC50 value.

Interpretation of Results and Next Steps

A successful screening campaign will identify which, if any, of the target enzymes are inhibited by Cmpd-MSH and with what potency.

IC50 ValueInterpretationRecommended Next Steps
> 100 µM No significant activity.De-prioritize for this target. Consider other assays.
10 - 100 µM Weak to moderate activity.Confirm activity, consider initial SAR studies.
1 - 10 µM Moderate to potent activity.Confirm activity, proceed to mechanism of action studies.
< 1 µM Potent activity.Prioritize for detailed mechanistic studies (Ki determination).

digraph "Decision_Tree" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Perform IC50 Determination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Decision [label="Is IC50 < 10 µM?", shape=diamond, style=filled, fillcolor="#FBBC05"];
Stop [label="De-prioritize Compound\nfor this Target", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Continue [label="Proceed to Mechanism of Action Studies\n(e.g., Ki Determination)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Review [label="Consider SAR Studies\n(Weak Inhibitor)", shape=box, style=filled, fillcolor="#F1F3F4"];

Start -> Decision;
Decision -> Continue [label="Yes"];
Decision -> No_Branch [label="No"];

subgraph {
    rank = same;
    No_Branch [shape=point, style=invis];
    Decision -> No_Branch [style=invis];
}

No_Branch -> Stop [label="If IC50 > 100 µM"];
No_Branch -> Review [label="If 10 µM < IC50 < 100 µM"];

}

Figure 2. Decision tree for advancing a hit compound.

For compounds showing potent activity, further kinetic studies are essential. These involve measuring the inhibitor's effect at various substrate concentrations to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is often visualized using a Lineweaver-Burk plot[16]. Understanding the mechanism provides deeper insight into how the compound interacts with the enzyme and is critical for any drug development effort.

Conclusion

This guide provides a structured and scientifically grounded framework for the initial evaluation of this compound as a potential enzyme inhibitor. By targeting enzymes for which the compound shows structural promise and employing robust, well-established assay protocols, researchers can efficiently determine its biological activity profile. The protocols for COX, CA, and ADH inhibition assays outlined herein serve as a starting point for a thorough investigation into the therapeutic potential of this and structurally related molecules.

References

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Armstrong, J. I., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. [Link]

  • PubChem. This compound. National Institutes of Health. [Link]

  • NIH Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • edX. IC50 Determination. [Link]

  • Collins, S. L., et al. (2012). A mechanistic analysis of the quantitation of α-hydroxy ketones by the bicinchoninic acid assay. Analytical Biochemistry. [Link]

  • Fiveable. Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. [Link]

  • University of California, Davis. Lesson II Alcohol Dehydrogenase Assay. [Link]

  • 3H Biomedical. Alcohol Dehydrogenase Assay (ADH). [Link]

  • Pharmaffiliates. 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. [Link]

  • Wikipedia. Fomepizole. [Link]

  • Jacobsen, D., et al. (1990). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Alcoholism, Clinical and Experimental Research. [Link]

  • ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • Locuson, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

Sources

Application Note & Protocols: A Framework for the In Vivo Evaluation of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing initial in vivo studies for the novel compound, 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. The structural motifs of this compound, particularly the methylsulfonylphenyl group, are present in known anti-inflammatory agents, suggesting potential efficacy in inflammation-related pathways. This guide emphasizes a logical, stepwise progression from fundamental characterization to robust efficacy testing, ensuring scientific integrity and the generation of reliable preclinical data. We will cover critical aspects including formulation development, pharmacokinetic profiling, acute toxicity assessment, and a detailed protocol for a pharmacodynamic study in a validated model of acute inflammation.

Introduction: Understanding the Candidate

This compound (Molecular Weight: 214.24 g/mol ) is a small molecule whose therapeutic potential is yet to be fully characterized[1]. Its core structure contains a 4-(methylsulfonyl)acetophenone moiety. This chemical group is a key component in several biologically active compounds, including being an impurity and synthetic intermediate of Etoricoxib, a selective COX-2 inhibitor[2][3]. Furthermore, derivatives of 4'-(Methylsulfonyl)acetophenone have been synthesized and evaluated for promising anti-inflammatory and apoptosis-inducing activities[4].

This structural precedent forms the logical basis for hypothesizing that this compound may act as an inhibitor of inflammatory pathways, potentially targeting enzymes like Cyclooxygenase-2 (COX-2). The primary objective of early in vivo research is to systematically test this hypothesis. A successful preclinical program does not begin with efficacy models; it starts with understanding how to properly formulate and deliver the compound and how the animal's body absorbs, distributes, metabolizes, and excretes it (ADME)[5]. This application note provides the framework for this foundational approach.

Foundational Stage: Formulation and Physicochemical Analysis

The majority of new chemical entities emerging from drug discovery programs are poorly water-soluble[6][7]. This presents a significant challenge for in vivo studies, as poor solubility can lead to low and erratic bioavailability, making experimental results difficult to interpret. Therefore, the first step is always to characterize and optimize the formulation.

Causality: Why Formulation is Critical

An improperly formulated compound may never reach its intended biological target in sufficient concentrations, regardless of its intrinsic potency. The choice of vehicle can dramatically alter a compound's absorption profile[8]. Conducting efficacy studies without a well-characterized formulation can lead to false-negative results, where a potentially effective drug is mistakenly deemed inactive. The goal is to develop a vehicle that is safe, non-toxic, and provides consistent and adequate drug exposure.

Protocol: Solubility and Formulation Screening

Objective: To determine the solubility of this compound in common preclinical vehicles and select a suitable formulation for in vivo administration.

Materials:

  • This compound powder

  • Common vehicles: Saline, PBS, 5% Dextrose in Water (D5W), Corn oil, Carboxymethylcellulose (CMC), Polyethylene glycol 400 (PEG400), Solutol HS 15, Tween 80

  • Vortex mixer, magnetic stirrer, sonicator

  • Analytical balance, microcentrifuge

  • HPLC or LC-MS/MS for concentration analysis

Procedure:

  • Prepare Supersaturated Solutions: Add an excess amount of the compound (e.g., 10-20 mg) to 1 mL of each test vehicle in separate vials.

  • Equilibration: Vortex each vial vigorously for 2 minutes. Place the vials on a rotator or stirrer at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol). Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.

  • Selection: Based on the solubility data and the intended route of administration (e.g., oral, intraperitoneal), select the most appropriate vehicle. For poorly soluble compounds, a co-solvent system (e.g., PEG400/Water) or a suspension (e.g., in 0.5% CMC) are common starting points[9][10].

VehicleTypical UseConsiderations
Saline / PBSIV, IP, SC, POSuitable only for highly water-soluble compounds.
Corn OilPO, SCGood for lipophilic compounds.
0.5% CMC in WaterPOForms a suspension for insoluble compounds. Ensure particle size is uniform.
10% Solutol / 90% SalineIV, IP, POSolubilizing agent for poorly soluble compounds.
30% PEG400 / 70% WaterIV, IP, POCommon co-solvent system. Potential for vehicle-induced toxicity at high %.

Table 1: Common preclinical vehicles and their characteristics.

Pharmacokinetic (PK) Profiling

Pharmacokinetics describes the journey of a drug through the body[5]. A pilot PK study is essential to understand the compound's exposure (Cmax, AUC), clearance, and half-life. This data is non-negotiable for designing rational dosing schedules in subsequent efficacy studies[11]. Without it, one is merely guessing whether the chosen dose and frequency are appropriate to maintain therapeutic concentrations.

Workflow: Pilot Pharmacokinetic Study

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis formulate Formulate Compound in Selected Vehicle dose_iv Dose Group 1 (IV) (e.g., 2 mg/kg) formulate->dose_iv dose_po Dose Group 2 (PO) (e.g., 10 mg/kg) formulate->dose_po animals Acclimate Animals (e.g., CD-1 Mice, n=3/timepoint) animals->dose_iv animals->dose_po sample Collect Blood Samples at Pre-defined Timepoints (e.g., 5, 15, 30, 60, 120, 240 min) dose_iv->sample dose_po->sample process Process Blood to Plasma sample->process lcms Quantify Compound Concentration (LC-MS/MS) process->lcms pk_calc Calculate PK Parameters (Cmax, Tmax, AUC, T½) lcms->pk_calc

Caption: Workflow for a typical pilot pharmacokinetic study.

Protocol: Pilot PK Study in Mice

Objective: To determine key PK parameters of this compound following intravenous (IV) and oral (PO) administration in mice.

Animals: Male CD-1 or C57BL/6 mice, 8-10 weeks old. Use of a single sex minimizes variability.

Experimental Groups & Dosing: [12]

  • Group 1 (IV): 2 mg/kg (or a dose that ensures solubility in the IV vehicle). Administered via tail vein injection.

  • Group 2 (PO): 10 mg/kg. Administered via oral gavage.

  • Rationale: The IV group provides data on the drug's distribution and elimination without the variable of absorption. Comparing PO to IV data allows for the calculation of oral bioavailability (F%).

Procedure:

  • Dosing: Administer the compound to each animal as per the group assignment.

  • Blood Sampling: Collect sparse samples. At each time point (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood from a cohort of 3 mice via submandibular or saphenous bleed into tubes containing an anticoagulant (e.g., K2-EDTA).[11]

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after dosing.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (concentration vs. time)Represents the total drug exposure over time.
Half-lifeDetermines the dosing interval required to maintain drug levels.
F% Bioavailability (PO)The fraction of the oral dose that reaches systemic circulation.

Table 2: Key pharmacokinetic parameters and their significance.

Acute Toxicity Assessment

Before proceeding to multi-dose efficacy studies, it is imperative to establish a safe dose range. Acute toxicity studies provide an estimate of the compound's intrinsic toxicity and help identify the Maximum Tolerated Dose (MTD).[13] Regulatory bodies like the OECD provide detailed guidelines for conducting these studies in a way that minimizes animal use while maximizing data output.[14][15]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD 425)[17]

Objective: To determine the LD50 (median lethal dose) and identify a non-lethal, well-tolerated dose for use in pharmacodynamic studies.

Animals: Female Sprague-Dawley rats are often the preferred model, as females are generally slightly more sensitive.

Procedure:

  • Sighting Study: A single animal is dosed at a conservative starting dose (e.g., 300 mg/kg).

  • Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2x).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Dose Reversal: The procedure continues until a "reversal" (e.g., a survival followed by a death, or vice-versa) occurs four times after the first reversal.

  • Observation Period: Animals are observed for 14 days post-dosing.[14]

  • Observations: Record clinical signs of toxicity (e.g., changes in posture, respiration, behavior), body weight changes, and mortality.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using maximum likelihood methods. The MTD is typically defined as the highest dose that causes no more than a 10% weight loss and no mortality or severe clinical signs.

Pharmacodynamic (PD) / Efficacy Evaluation

Based on the structural alerts in this compound, a relevant PD model is one of acute inflammation. The carrageenan-induced paw edema model is a classical, highly reproducible assay used to evaluate compounds with potential anti-inflammatory activity, such as NSAIDs.[16]

Hypothesized Mechanism of Action

We hypothesize that the test compound inhibits the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins (like PGE2) from arachidonic acid. This reduction in prostaglandins leads to decreased vasodilation, edema, and pain.[17][18]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Physiological Effect phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa releases pla2 Phospholipase A2 (PLA2) cox2 Cyclooxygenase-2 (COX-2) aa->cox2 substrate for pgs Prostaglandins (e.g., PGE2) cox2->pgs synthesizes inflammation Inflammation (Edema, Pain, Fever) pgs->inflammation mediates stimulus Inflammatory Stimulus (e.g., Carrageenan) stimulus->pla2 activates test_compound 2-Hydroxy-1-[4-(methylsulfonyl) phenyl]-1-ethanone test_compound->cox2 inhibits

Sources

Application Notes and Protocols for the Quantification of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone is a chemical intermediate of significant interest in the pharmaceutical industry, often associated with the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration are critical parameters that can influence the quality and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount for quality control and regulatory compliance.

This document provides detailed application notes and protocols for the quantitative analysis of this compound. The methodologies described herein are grounded in established analytical principles and are designed to meet the stringent requirements of the pharmaceutical industry, aligning with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The primary techniques detailed are High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse in quality control laboratories for its robustness and cost-effectiveness, and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers superior sensitivity and selectivity for trace-level analysis.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 197240-27-0[7]
Molecular Formula C₉H₁₀O₄S[7]
Molecular Weight 214.24 g/mol [7]
Appearance Solid (predicted)-
Solubility Expected to be soluble in organic solvents like acetonitrile, methanol, and DMSO.Inferred from structure
UV Absorbance The presence of a substituted benzene ring suggests strong UV absorbance, likely in the range of 230-280 nm.Chemical Structure Analysis

The presence of a chromophore in the molecule makes UV detection a suitable choice for HPLC analysis. The polarity of the molecule, influenced by the hydroxyl, ketone, and sulfonyl groups, guides the selection of the stationary and mobile phases for chromatographic separation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is ideal for routine quality control, offering a balance of performance, reliability, and cost-effectiveness. The principle lies in the separation of the analyte from potential impurities on a reversed-phase column, followed by quantification using UV detection.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The analyte is a moderately polar molecule. A C18 stationary phase is chosen to provide sufficient hydrophobic interaction for retention, while a polar mobile phase (a mixture of water and an organic solvent) is used for elution.

  • Mobile Phase Composition: A mixture of acetonitrile and water is selected for its excellent chromatographic properties and UV transparency. The addition of a buffer, such as ammonium acetate, helps to maintain a consistent pH and improve peak shape.

  • Isocratic Elution: For a single analyte quantification, an isocratic elution (constant mobile phase composition) is simpler, more robust, and generally provides better reproducibility than a gradient elution.

  • UV Detection Wavelength: Based on the aromatic ketone structure, a detection wavelength of 254 nm is chosen, a common wavelength that provides good sensitivity for many aromatic compounds.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard s2 Dissolve in Diluent s1->s2 s3 Serial Dilutions for Calibration Curve s2->s3 h3 Inject Standard Solutions s3->h3 Calibration Standards s4 Weigh Sample s5 Dissolve and Dilute Sample s4->s5 s6 Filter through 0.45 µm Syringe Filter s5->s6 h4 Inject Sample Solutions s6->h4 Prepared Sample h1 Equilibrate HPLC System h2 Inject Blank (Diluent) h1->h2 h2->h3 h3->h4 d1 Integrate Peak Areas h4->d1 Chromatographic Data d2 Construct Calibration Curve d1->d2 d3 Calculate Concentration of Analyte in Sample d2->d3

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV

1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Ammonium acetate (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM Ammonium Acetate in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 254 nm
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Mobile Phase: Prepare 10 mM ammonium acetate by dissolving the appropriate amount in HPLC grade water. Mix with acetonitrile in a 50:50 volume ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the standard stock solution with the diluent.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve in the diluent to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[8][9]

4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 50 µg/mL) six times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of the analyte in complex matrices or at trace levels, UPLC-MS/MS is the method of choice. This technique couples the high-resolution separation of UPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices
  • UPLC: The use of sub-2 µm particle size columns in UPLC provides faster analysis times and better resolution compared to conventional HPLC.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like the analyte, minimizing fragmentation in the ion source and producing a strong protonated molecular ion [M+H]⁺.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components.[10][11]

Experimental Workflow: UPLC-MS/MS

UPLCMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplc UPLC-MS/MS Analysis cluster_data Data Analysis s1 Weigh Standard & Internal Standard (IS) s2 Prepare Stock Solutions s1->s2 s3 Prepare Calibration Standards with IS s2->s3 u4 Inject Calibration Standards s3->u4 Calibration Standards s4 Prepare Sample s5 Spike Sample with IS s4->s5 s6 Sample Clean-up (e.g., SPE) s5->s6 u5 Inject Prepared Samples s6->u5 Prepared Sample u1 Optimize MS/MS Parameters (Infusion) u2 Equilibrate UPLC System u1->u2 u3 Inject Blank u2->u3 u3->u4 u4->u5 d1 Integrate Peak Areas (Analyte & IS) u5->d1 MS/MS Data d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Analyte in Sample d3->d4

Caption: Workflow for UPLC-MS/MS analysis.

Detailed Protocol: UPLC-MS/MS

1. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • A suitable stable isotope-labeled internal standard (IS), if available. If not, a structurally similar compound can be used after validation.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (if required for sample clean-up)

2. UPLC and MS/MS Conditions

ParameterUPLC Condition
Column Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
ParameterMS/MS Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition To be determined by direct infusion of the standard. For C₉H₁₀O₄S (MW 214.24), the precursor ion would be [M+H]⁺ at m/z 215.2. Product ions would need to be identified.

3. Preparation of Solutions

  • Standard and Sample Preparation: Follow a similar procedure as for HPLC, but use LC-MS grade solvents and prepare solutions at much lower concentrations (e.g., ng/mL range). Spike all standards and samples with a fixed concentration of the internal standard.

  • Sample Clean-up: For complex matrices, a sample clean-up step such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary to remove interferences.[12][13]

4. Data Analysis

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Perform a weighted linear regression analysis.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation

Both the HPLC-UV and UPLC-MS/MS methods must be validated according to ICH Q2(R1) or the more recent Q2(R2) and Q14 guidelines to ensure they are suitable for their intended purpose.[1][3][14][15][16]

Summary of Validation Parameters

Validation ParameterPurpose
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy To determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity of the generated data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2763578, this compound. [Link]

  • Mtoz Biolabs. How to Prepare Sample for HPLC?. [Link]

  • Li, W., et al. (2015). Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles. Journal of Pharmaceutical and Biomedical Analysis, 107, 354-361.
  • American Chemical Society Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Organomation. HPLC Sample Preparation. [Link]

  • SciSpace. A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • ResearchGate. (2015). A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. [Link]

  • Park, M. S., et al. (2012). Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study.
  • Farmacia Journal. Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. [Link]

Sources

using 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Repurposing a Pharmaceutical Intermediate: A Guide to Validating 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone as a Selective Chemical Probe for Cyclooxygenase-2 (COX-2)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Selective inhibition of cyclooxygenase-2 (COX-2) is a critical therapeutic strategy for managing inflammation and pain. The 4-(methylsulfonyl)phenyl moiety is a cornerstone pharmacophore found in highly selective COX-2 inhibitors like Rofecoxib and Etoricoxib.[1][2][3][4] This guide explores the scientific rationale and provides detailed protocols for validating This compound , a known synthetic intermediate for these drugs, as a foundational chemical probe for studying COX-2 activity.[5][6] While not a classic probe itself, its structure contains the key COX-2-selective functional group, making it an ideal starting point for fragment-based screening, preliminary target engagement studies, and the development of more complex, potent probes. We present methodologies for in vitro enzymatic assays and cell-based functional assays to characterize its inhibitory potency and selectivity, providing a roadmap for its validation and use in COX-2 research.

Scientific Rationale & Mechanism of Action

The Role of COX-2 in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), exists in two primary isoforms, COX-1 and COX-2.[7][8] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including protecting the stomach lining.[8] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and lipopolysaccharides (LPS).[7][9] This induction leads to a surge in prostaglandin synthesis (notably Prostaglandin E2, PGE2), which are key mediators of pain, fever, and inflammation.[10][11] Therefore, selectively inhibiting COX-2 while sparing COX-1 offers a powerful therapeutic approach to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9]

The 4-(Methylsulfonyl)phenyl Pharmacophore: A Key to Selectivity

The structural difference between the active sites of COX-1 and COX-2 is subtle but critical. The COX-2 active site contains a larger, more accommodating secondary side pocket due to the substitution of a bulky isoleucine in COX-1 with a smaller valine. Selective inhibitors, often called "coxibs," are designed with specific functional groups that can access and bind within this secondary pocket, an interaction not possible with the COX-1 isoform.

The 4-(methylsulfonyl)phenyl group is a quintessential COX-2 pharmacophore.[2][3][4] The sulfone (SO₂CH₃) moiety is perfectly sized and polarized to fit snugly into this secondary pocket, where it forms favorable interactions (e.g., hydrogen bonds) with residues like Arginine 513 (Arg513), thereby anchoring the inhibitor and blocking the active site.[2] this compound contains this exact moiety, providing a strong mechanistic basis for its potential as a selective COX-2 interacting agent.

cluster_COX1 COX-1 Active Site cluster_COX2 COX-2 Active Site Isoleucine Isoleucine (bulky) ArachidonicAcid1 Arachidonic Acid (Substrate) Isoleucine->ArachidonicAcid1 Valine Valine (smaller) SidePocket Secondary Side Pocket Valine->SidePocket Creates Space Probe Probe Molecule (4-(methylsulfonyl)phenyl) Probe->SidePocket Fits into pocket Arg513 Arg513 Probe->Arg513 Forms H-Bond

Caption: COX-1 vs. COX-2 active site selectivity mechanism.

Experimental Validation Protocols

To validate this compound as a COX-2 probe, its inhibitory potency (IC₅₀) and selectivity over COX-1 must be determined. Below are detailed protocols for essential assays.

Protocol: In Vitro Enzymatic Inhibition Assay (Fluorometric)

This assay directly measures the peroxidase activity of purified recombinant COX-1 and COX-2 enzymes to determine the compound's IC₅₀ value for each isoform.[7][12][13]

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of the test compound against human recombinant COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemical or BPS Bioscience).

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[14]

  • Heme cofactor.[14]

  • Fluorometric probe (e.g., Amplex™ Red).[12]

  • Arachidonic acid (substrate).[12]

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Positive Control Inhibitor: Celecoxib (selective COX-2 inhibitor).[13]

  • 96-well black microplate.

  • Fluorescence plate reader (Ex/Em = 535/587 nm).[13]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and cofactors in cold COX Assay Buffer immediately before use. Keep on ice.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, then dilute 10-fold in COX Assay Buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Blank Wells: Add 190 µL of COX Assay Buffer.

    • 100% Activity Wells (No Inhibitor): Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme (COX-1 or COX-2), and 10 µL of DMSO/Buffer vehicle.

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of the 10X test compound dilution.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorometric probe to all wells. Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells except the Blank.

  • Measurement: Immediately place the plate in the reader and measure fluorescence intensity kinetically for 10-15 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = [1 - (Slope_Inhibitor / Slope_NoInhibitor)] * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Enzyme, Buffer, Substrate) A1 Dispense Reagents & Compound to 96-well Plate P1->A1 P2 Create Serial Dilution of Test Compound P2->A1 A2 Pre-incubate (15 min, RT) A1->A2 A3 Initiate Reaction with Arachidonic Acid A2->A3 A4 Measure Fluorescence (Kinetic Read) A3->A4 D1 Calculate Reaction Rates (Slope) A4->D1 D2 Normalize Data (% Inhibition) D1->D2 D3 Plot Dose-Response Curve & Calculate IC50 D2->D3

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides comprehensive guidance on the safe handling and storage of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone (CAS No. 197240-27-0). It is imperative to note that a specific, official Safety Data Sheet (SDS) for this compound was not publicly available at the time of this guide's creation. The following protocols are therefore based on the chemical's structure, data from structurally related compounds, and established principles of laboratory safety. All personnel must conduct a thorough, institution-specific risk assessment before commencing any work with this substance.

Introduction and Scientific Context

This compound is an organic compound featuring an aromatic ketone, a hydroxyl group, and a methylsulfonyl group. While specific applications are not widely documented, its structure suggests potential utility as an intermediate in pharmaceutical synthesis and as a building block in medicinal chemistry research. The presence of these functional groups dictates the necessary precautions for its handling and storage to mitigate potential health and safety risks. These guidelines are intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Given the absence of a specific SDS, a risk assessment must be predicated on the hazards associated with its constituent functional groups and data from analogous compounds.

Inferred Potential Hazards:

  • Aromatic Ketones: Can be irritants and may have varying levels of toxicity.

  • Alpha-Hydroxy Ketones: This class of compounds can cause skin and eye irritation.[1]

  • Aryl Sulfones: Generally considered to be of low toxicity, but can cause irritation upon contact.

Based on data for similar compounds, this compound should be treated as a substance with the potential to cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may also be harmful.

Summary of Inferred Hazards and GHS Classifications:

Hazard CategoryInferred GHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4 (Harmful)H302: Harmful if swallowed
Skin Irritation Category 2 (Irritant)H315: Causes skin irritation[2]
Eye Irritation Category 2A (Irritant)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity Category 3 (Respiratory Irritation)H335: May cause respiratory irritation[1]

This table is an extrapolation based on similar compounds and should be confirmed by a formal risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory.

3.1. Engineering Controls:

  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: The laboratory should be well-ventilated to ensure low background levels of airborne contaminants.

3.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against direct exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound. Hands should be washed thoroughly after glove removal.[4]

  • Protective Clothing: A laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Protocols

Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling of this compound.

4.1. Receiving and Initial Inspection:

  • Upon receipt, visually inspect the outer packaging for any signs of damage.

  • If damage is present, implement spill control procedures immediately. Do not open the package and consult with your institution's safety officer.

  • Transport the intact container to the designated laboratory and store it in a cool, dry, and well-ventilated area away from incompatible materials.

4.2. Weighing and Aliquoting:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use anti-static measures when handling the powdered form to prevent dispersal.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • Close the primary container tightly immediately after removing the desired amount.

4.3. Solution Preparation:

  • Add the weighed solid to the solvent slowly and in a controlled manner within the fume hood.

  • If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.

  • Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handling_receive Receive and Inspect Compound prep_fumehood->handling_receive handling_weigh Weigh Compound in Fume Hood handling_receive->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_use Use in Experiment handling_dissolve->handling_use cleanup_decontaminate Decontaminate Glassware and Surfaces handling_use->cleanup_decontaminate cleanup_waste Dispose of Waste (Solid and Liquid) cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G start Is the container tightly sealed? yes1 Yes start->yes1 no1 No start->no1 location Is a cool, dry, well-ventilated area available? yes1->location reseal Reseal container securely no1->reseal reseal->start yes2 Yes location->yes2 no2 No location->no2 incompatibles Is the area away from oxidizers and strong acids/bases? yes2->incompatibles find_location Find a suitable storage location no2->find_location find_location->location yes3 Yes incompatibles->yes3 no3 No incompatibles->no3 store Store the compound yes3->store relocate Relocate away from incompatible materials no3->relocate relocate->incompatibles

Caption: Decision tree for proper storage.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional institutional guidelines.

6.1. Spills:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, notify your supervisor and institutional safety personnel immediately.

  • For small spills, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), and collect it in a sealed container for disposal.

  • Decontaminate the spill area thoroughly.

6.2. Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [5]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [3] 6.3. Fire:

  • Use a dry chemical, carbon dioxide, or foam extinguisher.

  • If the fire is large, evacuate the area and call emergency services.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%.
  • Tokyo Chemical Industry Co., Ltd. (2017, December 4). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2'-Hydroxy-4'-methylacetophenone. National Institutes of Health.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. National Institutes of Health.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Chemicea Pharmaceuticals Pvt Ltd. (n.d.). Material Safety Data Sheet.

Sources

high-throughput screening assays involving 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

< APPLICATION NOTE & PROTOCOLS

Topic: High-Throughput Screening for Cyclooxygenase-2 (COX-2) Inhibitors Featuring 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone as a Reference Compound

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) assays for the discovery of novel Cyclooxygenase-2 (COX-2) inhibitors. While direct HTS protocols for this compound are not extensively published, its significance lies in its role as a key synthetic intermediate for selective COX-2 inhibitors like Etoricoxib.[1][2] This guide utilizes this compound as a structural motif and reference point to detail two robust HTS methodologies: a biochemical, enzyme-based fluorescence assay and a physiologically relevant cell-based assay measuring prostaglandin E2 (PGE2) production. We delve into the causal biochemistry, provide detailed, step-by-step protocols, and outline rigorous data analysis procedures, including quality control metrics essential for a successful screening campaign.

Scientific Background & Rationale

The Target: Cyclooxygenase-2 (COX-2)

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the rate-limiting enzyme in the conversion of arachidonic acid into prostanoids, which are potent lipid mediators of numerous physiological and pathological processes.[3][4] There are two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, such as maintaining the integrity of the gastric mucosa.[4][5] In contrast, COX-2 is typically absent or expressed at low levels in most cells but is rapidly induced by inflammatory stimuli, cytokines, and growth factors.[6] This upregulation of COX-2 at sites of inflammation leads to a surge in prostaglandin production, driving pain, fever, and swelling.[7]

The therapeutic premise of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes.[8] However, traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[7] The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal ulceration and bleeding.[8] This understanding spurred the development of selective COX-2 inhibitors (coxibs), designed to provide anti-inflammatory and analgesic effects while sparing COX-1, thereby reducing gastrointestinal toxicity.[9][10]

The Reference Compound: this compound

This compound (PubChem CID: 11986968) is a notable chemical entity primarily recognized as a crucial building block in the synthesis of modern coxibs.[11] Its structure incorporates the 4-(methylsulfonyl)phenyl group, a key pharmacophore present in many selective COX-2 inhibitors, including Celecoxib and Rofecoxib. This functional group is critical for the specific inhibitory mechanism against COX-2.[8] The active site of COX-2 possesses a larger, more accommodating side pocket compared to COX-1. The methylsulfonyl group of selective inhibitors fits into this side pocket, conferring selectivity and potent inhibition.[12] Given its structural relevance and role as a precursor to established drugs, it serves as an excellent conceptual reference for designing screens aimed at identifying new chemical entities with similar mechanisms of action.

Assay Strategy: A Dual Approach

To ensure comprehensive characterization of potential inhibitors, a dual-assay strategy is recommended. This involves a primary screen using a biochemical assay for its simplicity and high-throughput, followed by a secondary, cell-based assay to confirm activity in a more physiological context.

  • Biochemical Assay: A direct, in vitro screen using purified recombinant human COX-2 enzyme. This format is ideal for HTS as it is rapid, reproducible, and directly measures the interaction between the compound and the enzyme.[3][5]

  • Cell-Based Assay: A screen that measures the downstream product of COX-2 activity, Prostaglandin E2 (PGE2), in cells stimulated to mimic an inflammatory state.[13] This assay validates the biochemical "hits" for cell permeability and efficacy in a complex biological system.

Biochemical HTS Assay: Fluorometric Detection of COX-2 Activity

This protocol is adapted from commercially available kits that offer a rapid and sensitive method suitable for HTS.[3][4][5] The principle relies on the fluorometric detection of an intermediate product generated by COX-2 activity.

Assay Principle

The COX-2 enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). A supplied probe is co-oxidized during the reduction of PGG2 to PGH2, generating a highly fluorescent product. The rate of fluorescence increase is directly proportional to COX-2 activity. Inhibitors will slow this rate.

Materials & Reagents
ReagentSupplier ExampleStorage
Human Recombinant COX-2Sigma-Aldrich, Cayman Chemical-80°C
COX Assay BufferKit Component-20°C
COX Probe (in DMSO)Kit Component-20°C (Protect from light)
COX Cofactor (in DMSO)Kit Component-20°C
Arachidonic Acid (Substrate)Kit Component-20°C
NaOH (for substrate prep)Kit ComponentRoom Temperature
Celecoxib (Positive Control)Sigma-Aldrich-20°C
This compoundChemical SupplierRoom Temperature
DMSO (Assay Grade)Sigma-AldrichRoom Temperature
96-well or 384-well solid white platesCorning, GreinerRoom Temperature
Workflow Diagram

G cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_initiate Initiation & Read prep1 Dispense 1 µL Test Compound (or DMSO/Control) reagent1 Add 80 µL Reaction Mix (Buffer, Probe, Cofactor, COX-2) prep1->reagent1 reagent2 Incubate 15 min at 25°C reagent1->reagent2 init1 Add 10 µL Arachidonic Acid reagent2->init1 read1 Read Fluorescence Kinetics (Ex: 535 nm / Em: 587 nm) for 5-10 min init1->read1

Caption: Biochemical HTS workflow for COX-2 inhibition.

Detailed Step-by-Step Protocol

1. Reagent Preparation:

  • COX-2 Enzyme: Reconstitute lyophilized enzyme in sterile water as per the supplier's instructions. Aliquot and store at -80°C to avoid freeze-thaw cycles.[3] Keep on ice during use.
  • COX Cofactor (Diluted): Immediately before use, prepare a 1:200 dilution of the COX Cofactor stock in COX Assay Buffer.[5]
  • Arachidonic Acid/NaOH Solution: Immediately before use, mix equal volumes (e.g., 5 µL each) of Arachidonic Acid stock and NaOH solution. Further dilute this mixture 1:10 with purified water.[5]
  • Reaction Mix: For each well, prepare 80 µL of Reaction Mix containing:
  • COX Assay Buffer
  • COX Probe
  • Diluted COX Cofactor
  • COX-2 Enzyme
  • Note: The exact volumes will be specified in the manufacturer's protocol. Prepare a master mix for all wells.

2. Assay Plate Preparation (96-well format):

  • Compound Wells: Add 1 µL of test compounds (typically at 1 mM in DMSO, for a final assay concentration of 10 µM) to the appropriate wells.
  • Negative Control (100% Activity): Add 1 µL of DMSO.
  • Positive Control (0% Activity): Add 1 µL of a high concentration of Celecoxib (e.g., 100 µM in DMSO, final concentration 1 µM).
  • Reference Compound: Add 1 µL of this compound at various concentrations to generate a dose-response curve.

3. Reaction Execution:

  • Add 80 µL of the Reaction Mix to all wells.
  • Incubate the plate for 15 minutes at 25°C, protected from light. This pre-incubation allows the test compounds to interact with the enzyme.
  • Place the plate in a kinetic fluorescence plate reader (e.g., BMG PHERAstar, Tecan Spark) pre-set to 25°C and wavelengths Ex/Em = 535/587 nm.
  • Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells to initiate the reaction.[5]
  • Immediately begin reading the fluorescence kinetically every 30 seconds for 5-10 minutes.[4]

Cell-Based HTS Assay: LPS-Induced PGE2 Production

This assay provides a more physiologically relevant system to confirm hits from the primary screen. It measures the ability of a compound to inhibit COX-2 activity within a cellular context, accounting for factors like cell permeability and metabolism. Murine macrophage-like RAW 264.7 cells are a standard model for this assay.[13][14]

Assay Principle

RAW 264.7 cells are stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, which potently induces the expression of COX-2.[14][15] The induced COX-2 then produces prostaglandins, primarily PGE2, which is secreted into the cell culture medium. The amount of PGE2 is quantified using a competitive immunoassay, such as an ELISA or HTRF® (Homogeneous Time-Resolved Fluorescence) assay.[13][16]

Pro-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB COX2_Gene PTGS2 (COX-2) Gene Transcription NFkB->COX2_Gene COX2_Protein COX-2 Enzyme Translation COX2_Gene->COX2_Protein PGE2 Prostaglandin E2 (PGE2) COX2_Protein->PGE2 AA Arachidonic Acid AA->COX2_Protein TestCmpd Test Compound (e.g., 2-Hydroxy-1-... -ethanone) TestCmpd->COX2_Protein Inhibition

Caption: LPS-induced COX-2 expression and PGE2 synthesis pathway.

Materials & Reagents
ReagentSupplier ExampleStorage
RAW 264.7 cellsATCCLiquid Nitrogen / 37°C Incubator
DMEM, high glucoseGibco4°C
Fetal Bovine Serum (FBS)Gibco-20°C
Penicillin-StreptomycinGibco-20°C
Lipopolysaccharide (LPS)Sigma-Aldrich-20°C
Prostaglandin E2 (PGE2) ELISA KitR&D Systems, Cayman Chemical4°C
96-well or 384-well clear, flat-bottom tissue culture platesCorningRoom Temperature
Detailed Step-by-Step Protocol

1. Cell Culture and Plating:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Harvest cells and seed them into 96-well tissue culture plates at a density of 4 x 10^5 cells/well.[13]
  • Allow cells to adhere overnight.

2. Compound Treatment and Stimulation:

  • The next day, carefully remove the culture medium.
  • Add fresh, serum-free DMEM to each well.
  • Add 1 µL of test compounds (or controls) to the wells and pre-incubate for 30-60 minutes.[13] This allows the compounds to enter the cells before the inflammatory stimulus is applied.
  • Add LPS to all wells to a final concentration of 100 ng/mL, except for the unstimulated (basal) control wells.[13][14]
  • Plate Layout:
  • Unstimulated Control: Cells + DMSO (no LPS)
  • Stimulated Control (100% PGE2): Cells + DMSO + LPS
  • Positive Control (Inhibition): Cells + Celecoxib + LPS
  • Test Wells: Cells + Test Compound + LPS

3. Incubation and Supernatant Collection:

  • Incubate the plate for 16-24 hours at 37°C.[13] This duration allows for maximal COX-2 expression and PGE2 accumulation.
  • After incubation, centrifuge the plate at low speed (e.g., 1000 x g for 10 minutes) to pellet any detached cells.[17]
  • Carefully collect the supernatant from each well for PGE2 quantification. The supernatant can be assayed immediately or stored at -80°C.[18]

4. PGE2 Quantification (ELISA):

  • Perform the PGE2 ELISA according to the manufacturer's protocol.[18][19][20] This typically involves:
  • Adding standards and collected supernatants to an antibody-coated plate.
  • Adding a horseradish peroxidase (HRP)-conjugated PGE2 tracer, which competes with the sample PGE2 for antibody binding.
  • Washing away unbound reagents.
  • Adding a substrate that develops color in proportion to the amount of HRP-tracer bound (inversely proportional to the PGE2 in the sample).
  • Stopping the reaction and reading the absorbance at 450 nm.[18]

Data Analysis & Quality Control

Rigorous data analysis is critical to the success of any HTS campaign. The goal is to reliably identify true "hits" from a large dataset.[21]

Biochemical Assay Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the slope of the linear portion of the kinetic fluorescence curve (ΔRFU/min).

  • Normalization: Normalize the data as a percentage of inhibition relative to the controls on each plate:

    • % Inhibition = 100 * (1 - (Slope_Sample - Slope_Pos_Ctrl) / (Slope_Neg_Ctrl - Slope_Pos_Ctrl))

  • IC50 Determination: For hits and reference compounds, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cell-Based Assay Data Analysis
  • Standard Curve: First, plot the absorbance values for the PGE2 standards and generate a standard curve. Use this curve to calculate the concentration of PGE2 (pg/mL) in each sample well.

  • Normalization: Calculate the percent inhibition of PGE2 production:

    • % Inhibition = 100 * (1 - (PGE2_Sample - PGE2_Unstimulated) / (PGE2_Stimulated - PGE2_Unstimulated))

  • EC50 Determination: Similar to the biochemical assay, determine the EC50 (effective concentration) for active compounds by plotting % Inhibition versus log[concentration].

HTS Quality Control Metrics

Assay quality must be monitored on a plate-by-plate basis to ensure the data is reliable. The Z'-factor is the industry-standard metric for this purpose.[22][23]

  • Z'-Factor: This metric reflects the separation between the positive and negative controls, and accounts for the variability in the data.

    • Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|

    • Interpretation:

      • Z' ≥ 0.5: An excellent assay.

      • 0 < Z' < 0.5: An acceptable assay, but may have a higher false positive/negative rate.

      • Z' ≤ 0: The assay is not suitable for screening.[23][24]

ParameterFormulaAcceptance Criteria
Signal Window (S/B) Mean(Negative Control) / Mean(Positive Control)> 2 for inhibition assays[25]
Z'-Factor 1 - [3(SDpos + SDneg) / |Meanneg - Meanpos|]≥ 0.5[25]

Conclusion

The protocols detailed in this guide provide a robust framework for the high-throughput screening and identification of novel COX-2 inhibitors. By employing a primary biochemical screen for efficiency and a secondary cell-based assay for physiological relevance, researchers can confidently identify and validate promising lead compounds. Using structurally relevant molecules like this compound as benchmarks is crucial for validating assay performance and contextualizing the potency of new hits. Adherence to stringent quality control, particularly the plate-by-plate monitoring of the Z'-factor, is paramount to ensure the integrity and success of the drug discovery campaign.

References

  • Creative BioMart. COX-2 Inhibitor Screening Kit.

  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

  • Gudisela, S., et al. (2011). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Indian Journal of Biochemistry & Biophysics, 48(4), 256-61.

  • Gomez, C., et al. (2023). A high throughput method for detection of cyclooxygenase-2 enzyme inhibitors by effect-directed analysis applying high performance thin layer chromatography-bioassay-mass spectrometry. Journal of Chromatography A, 1711, 464426.

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.

  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.

  • Lin, C. Y., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 26(9), 2735.

  • Eurofins DiscoverX. COX2 Human Cyclooxygenase Enzymatic SAFETYscan SafetyScreen Assay.

  • Bertin Bioreagent. COX-2 (human) Inhibitor Screening Assay Kit.

  • Revvity. HTRF Prostaglandin E2 Detection Kit.

  • AMSBIO. Human Prostaglandin E2 (PGE2) Elisa kit.

  • Chien, C. M., et al. (2012). Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages. PLoS ONE, 7(11), e50244.

  • Lin, C. Y., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. Life (Basel), 11(5), 406.

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review.

  • ResearchGate. LPS induced NO and PGE2 production.

  • Sigma-Aldrich. Prostaglandin E2 EIA Kit Bulletin.

  • Gierse, J. K., et al. (1999). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. Biochemical Journal, 339(Pt 3), 607–614.

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.

  • MDPI. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages.

  • Cern, A., et al. (2014). Data analysis approaches in high throughput screening. IntechOpen.

  • Cloud-Clone Corp. ELISA Kit for Prostaglandin E2 (PGE2).

  • Elabscience. PGE2 (Prostaglandin E2) ELISA Kit.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Sittampalam, G. S., et al. (2012). HTS Assay Validation. Assay Guidance Manual.

  • Research Square. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib.

  • Semantic Scholar. Data Analysis Approaches in High Throughput Screening.

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. StatPearls.

  • ChemicalBook. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

  • Wikipedia. Discovery and development of cyclooxygenase 2 inhibitors.

  • PubChem. This compound.

  • Ambeed. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

  • Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

  • Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube.

Sources

synthesis of derivatives from 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Introduction: The Strategic Value of a Versatile Synthon

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials is paramount. The compound this compound is a prime example of a versatile synthon, a building block rich in chemical potential. Its structure is distinguished by three key reactive sites: a secondary hydroxyl group, a reactive ketone, and an adjacent electron-withdrawing methylsulfonyl group on the phenyl ring. This unique combination of functionalities makes it an ideal precursor for a diverse array of derivatives, particularly in the development of anti-inflammatory agents. The methylsulfonyl moiety is a critical pharmacophore found in selective COX-2 inhibitors, such as Celecoxib and Etoricoxib, highlighting the therapeutic relevance of this chemical scaffold[1][2][3].

This guide provides an in-depth exploration of the synthetic pathways originating from this key intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles and rationale behind experimental choices. The protocols described herein are designed to be self-validating, grounded in established chemical literature, and presented with the clarity required for researchers, scientists, and drug development professionals.

Core Synthetic Pathways and Strategic Considerations

The synthetic utility of this compound can be systematically explored by targeting its primary functional groups. The choice of reaction pathway is dictated by the desired final structure, with each functional group offering a distinct handle for molecular elaboration.

G cluster_heterocycle Heterocyclic Synthesis start This compound ester Ester Derivatives start->ester Acylation (e.g., Ac₂O, Pyridine) ether Ether Derivatives start->ether Alkylation (e.g., NaH, Alkyl Halide) hydrazone Hydrazone Formation start->hydrazone Condensation (e.g., R-NHNH₂, H⁺) diol Reduction to Diol start->diol Reduction (e.g., NaBH₄) pyrazole Pyrazole Synthesis (COX-2 Inhibitor Core) start->pyrazole Cyclocondensation (e.g., Hydrazine derivative)

Section 1: Derivatization at the Hydroxyl Group

The secondary hydroxyl group is a prime site for introducing new functionalities through esterification and etherification, which can modulate the compound's lipophilicity, steric profile, and metabolic stability.

Protocol 1.1: O-Acetylation for Ester Synthesis

This protocol describes a standard procedure for converting the hydroxyl group into an acetate ester. The use of a catalytic amount of 4-Dimethylaminopyridine (DMAP) significantly accelerates the reaction.

Causality and Experimental Rationale:

  • Acetic Anhydride (Ac₂O): Serves as the acylating agent. It is highly reactive and the byproduct, acetic acid, is easily removed.

  • Pyridine: Acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product. It also serves as the solvent.

  • DMAP (Catalyst): Functions as a superior acyl transfer catalyst. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is then more readily attacked by the sterically accessible secondary alcohol of the substrate.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq) in pyridine (10 mL per gram of substrate) in a round-bottom flask, add acetic anhydride (1.5 eq).

  • Add a catalytic amount of DMAP (0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes to hydrolyze excess acetic anhydride.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester.

ReactantMolar Eq.ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
Starting Ketone1.0Acetic Anhydride (1.5 eq), DMAP (0.05 eq)Pyridine254-6>90

Section 2: Transformations at the Carbonyl Group

The ketone functionality is a gateway to a wide range of derivatives, including hydrazones, which are precursors to important heterocyclic systems, and diols via reduction.

Protocol 2.1: Synthesis of Phenylhydrazone Derivatives

Hydrazone formation is a robust condensation reaction that serves as a critical step in the synthesis of pyrazole-based anti-inflammatory drugs.[4]

Causality and Experimental Rationale:

  • Phenylhydrazine Hydrochloride: The hydrazine source. The hydrochloride salt is stable and easy to handle.

  • Ethanol: A common protic solvent that facilitates the dissolution of reactants and the reaction mechanism.

  • Acid Catalyst (from HCl salt): The reaction is acid-catalyzed. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq) in absolute ethanol (15 mL per gram) in a round-bottom flask.

  • Add phenylhydrazine hydrochloride (1.1 eq) to the solution.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold water to the reaction mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash with cold ethanol/water (1:1).

  • Recrystallize the crude product from ethanol to obtain the pure phenylhydrazone derivative.

ReactantMolar Eq.ReagentSolventTemp (°C)Time (h)Typical Yield (%)
Starting Ketone1.0Phenylhydrazine HCl (1.1 eq)Ethanol782-485-95

Section 3: Advanced Application - Synthesis of a Pyrazole Core Structure

The most significant application of this synthon and its derivatives is in the construction of 1,5-diarylpyrazole rings, the core of selective COX-2 inhibitors. While the starting material is an α-hydroxy ketone, a common strategy involves first converting it to a 1,3-dicarbonyl intermediate, which then undergoes cyclocondensation. A more direct, albeit complex, approach can also be envisioned.

Here, we adapt a well-established method for Celecoxib synthesis, which involves the reaction of a β-diketone with a substituted hydrazine.[3][5][6] The first step would be the conversion of our α-hydroxy ketone to a suitable β-diketone, for instance, by reaction with a trifluoroacetylating agent.

G A This compound B Step 1: Acylation (e.g., with Ethyl Trifluoroacetate) A->B C Intermediate: 1,3-Diketone B->C D Step 2: Cyclocondensation (with 4-Sulfonamidophenylhydrazine) C->D E Final Product: Pyrazole Derivative (Celecoxib Analog) D->E

Protocol 3.1: Two-Step Synthesis of a Celecoxib Analog

This protocol outlines the conceptual pathway. The first step forms the necessary 1,3-dione, and the second performs the crucial ring-forming reaction.

Step A: Claisen Condensation to form 1,3-Dione Intermediate

Causality and Experimental Rationale:

  • Sodium Methoxide (NaOMe): A strong base required to deprotonate the α-carbon of the starting ketone, generating a nucleophilic enolate.

  • Ethyl Trifluoroacetate: The electrophilic acylating agent that reacts with the enolate. The trifluoromethyl group is a key feature in many COX-2 inhibitors.[3]

  • Aprotic Solvent (e.g., Toluene): Prevents quenching of the strong base and the enolate intermediate.

Step-by-Step Protocol (Step A):

  • Suspend sodium methoxide (1.2 eq) in anhydrous toluene in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Add a solution of the starting α-hydroxy ketone (1.0 eq, with the hydroxyl group preferably protected, e.g., as a silyl ether) in toluene dropwise at 20-25°C.

  • Stir the resulting mixture for 30 minutes.

  • Slowly add a solution of ethyl trifluoroacetate (1.1 eq) in toluene, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature for 12-16 hours until TLC indicates completion.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude 1,3-dione intermediate. This intermediate is often used directly in the next step.

Step B: Cyclocondensation to form the Pyrazole Ring

Causality and Experimental Rationale:

  • 4-Hydrazinylbenzenesulfonamide Hydrochloride: This specific hydrazine derivative introduces the sulfonamide group required for COX-2 selectivity.[6]

  • Ethanol/Acid: The reaction proceeds via an initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The acidic medium facilitates these steps.

Step-by-Step Protocol (Step B):

  • Dissolve the crude 1,3-dione intermediate from Step A (1.0 eq) in ethanol.

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to 0°C and allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final pyrazole derivative.

StepReactantMolar Eq.ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
A Protected Ketone1.0NaOMe (1.2 eq), Ethyl Trifluoroacetate (1.1 eq)Toluene2512-1670-85
B 1,3-Dione1.04-Hydrazinylbenzenesulfonamide HCl (1.05 eq)Ethanol786-875-90

Conclusion

This compound is a highly valuable and strategically important starting material. Its functional handles allow for a wide range of chemical transformations, from simple derivatization of its hydroxyl and ketone groups to the complex, multi-step synthesis of heterocyclic cores for medicinally relevant compounds. The protocols and rationale provided in this guide demonstrate the logical pathways to unlock this potential, offering a solid foundation for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

References

  • 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • 2-{(E)-[(2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis method of celecoxib. Google Patents.
  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • 1-(4-Fluoro-2-hydroxyphenyl)ethanone 4-nitrobenzoylhydrazone. Sci-Hub. Available at: [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
  • Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. PubMed. Available at: [Link]

  • Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. ResearchGate. Available at: [Link]

  • Recent advances in the synthetic developments on the 2-hydroxy-1,4-naphthoquinone (Lawsone). ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]

  • 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. ACS Publications. Available at: [Link]

  • Process for preparing a ketosulfone derivative. Google Patents.
  • Process for preparation of celecoxib. Google Patents.
  • 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Multicomponent Synthesis and In Silico Evaluation of Biological Activity. MDPI. Available at: [Link]

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Notes and Protocols for Purity Assessment of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a building block for complex drug molecules, its purity is paramount. The presence of impurities, even in trace amounts, can have significant consequences on the safety, efficacy, and stability of the final drug product.[1][2] Impurities can arise from starting materials, by-products of the manufacturing process, or degradation products formed during storage.[1][3][4]

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][3][5] These guidelines necessitate the use of validated, high-sensitivity analytical methods to ensure that all potential impurities are detected and quantified.[5] This document provides a comprehensive overview of the methodologies and detailed protocols for assessing the purity of this compound, designed for researchers, scientists, and drug development professionals.

An Integrated Strategy for Purity Assessment

A multi-faceted analytical approach is essential for a thorough purity assessment. No single technique can provide a complete impurity profile. Therefore, a combination of chromatographic and spectroscopic methods is employed to separate, identify, and quantify all potential impurities. The overall workflow for purity assessment is depicted below.

G cluster_0 Impurity Identification Decision Tree A Impurity Detected > ICH Identification Threshold B Perform LC-MS Analysis A->B C Obtain Accurate Mass and Fragmentation Data B->C D D C->D E Synthesize or Isolate Impurity for Confirmation D->E Yes H Further Investigation (e.g., 2D-NMR, Forced Degradation) D->H No F Characterize by NMR E->F G Structure Confirmed F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their aqueous buffer systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively. This document is structured in a question-and-answer format to directly address the common challenges you may face during your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a combination of functional groups that contribute to its limited aqueous solubility. The presence of a phenyl ring and a methylsulfonyl group introduces significant hydrophobicity. While the hydroxyl and carbonyl groups can participate in hydrogen bonding with water, their contribution is often insufficient to overcome the nonpolar character of the rest of the molecule. This inherent low water solubility can lead to challenges in a variety of experimental settings, from in vitro assays to formulation development.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing precipitation of this compound when I add it to my aqueous buffer. What is the first step I should take?

A1: Initial Assessment and pH Adjustment

The first and most fundamental parameter to investigate is the pH of your aqueous buffer. The solubility of ionizable compounds is often highly dependent on pH.[2][3] this compound has a hydroxyl group which is weakly acidic.

Troubleshooting Workflow for pH Adjustment:

Caption: Workflow for initial pH adjustment.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).

  • Add the compound: To a fixed volume of each buffer, add an excess of this compound.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the data: Plot the measured solubility against the pH to determine the pH at which solubility is maximal.

Q2: Adjusting the pH didn't sufficiently improve the solubility. What are my next options?

A2: Utilizing Co-solvents for Enhanced Solubilization

If pH modification is insufficient, the next logical step is to alter the polarity of your solvent system by introducing a water-miscible organic solvent, also known as a co-solvent.[4][5] Co-solvents work by reducing the overall polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[1]

Commonly Used Co-solvents in Research:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)0.1% - 5%A powerful solvent, but can have effects on cell-based assays.
Ethanol1% - 10%Generally well-tolerated in many biological systems at low concentrations.[6]
Propylene Glycol1% - 20%A common excipient in pharmaceutical formulations.[6]
Polyethylene Glycol (PEG) 300/4001% - 20%Low toxicity and frequently used in drug delivery.[6]

Experimental Protocol: Co-solvent Titration

  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare stock solutions: Create a concentrated stock solution of your compound in the chosen co-solvent.

  • Titrate into buffer: Prepare a series of dilutions of your stock solution into your aqueous buffer, creating a range of final co-solvent concentrations.

  • Observe for precipitation: Visually inspect for any signs of precipitation immediately and after a defined period (e.g., 1, 4, and 24 hours).

  • Determine the optimal concentration: Identify the lowest concentration of co-solvent that maintains the desired concentration of your compound in solution.

Important Consideration: Always run a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your experiments to account for any effects of the co-solvent itself.

Q3: My experiment is sensitive to organic solvents. Are there any solvent-free alternatives to improve solubility?

A3: Exploring Surfactants and Cyclodextrins

For systems where organic solvents are not viable, surfactants and cyclodextrins offer excellent alternatives for enhancing aqueous solubility.[7][8]

Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous medium.[9][10][11]

Common Laboratory Surfactants:

SurfactantTypeTypical Concentration Range
Tween® 20/80Non-ionic0.01% - 0.5% (w/v)
Triton™ X-100Non-ionic0.01% - 0.5% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1% - 1% (w/v)

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with hydrophobic molecules, effectively "shielding" them from the aqueous environment and increasing their solubility.[12][13][14]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited aqueous solubility itself.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, widely used in formulations.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and can enhance the solubility of a wide range of compounds.

Troubleshooting Workflow for Surfactants and Cyclodextrins:

Caption: Decision-making for solvent-free solubilization.

Experimental Protocol: Screening Solubilizing Agents

  • Prepare stock solutions: Create aqueous stock solutions of the selected surfactant or cyclodextrin at various concentrations.

  • Add the compound: Add an excess of this compound to each solution.

  • Equilibrate and quantify: Follow the same equilibration and quantification steps as outlined in the "pH-Solubility Profile" protocol.

  • Analyze the results: Plot the solubility of your compound as a function of the solubilizing agent's concentration to identify the most effective agent and its optimal concentration.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Increases the proportion of the more soluble ionized form of the compound.As a first step for any ionizable compound.The required pH must be compatible with your experimental system's stability and function.[15][16][17]
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds.When pH adjustment is insufficient and your system can tolerate low concentrations of organic solvents.Potential for solvent-induced artifacts in biological assays; always use a vehicle control.[18][19]
Surfactants Encapsulate the hydrophobic compound within micelles.For systems intolerant to organic solvents.Potential for protein denaturation or interference with cell membranes at high concentrations.
Cyclodextrins Form inclusion complexes with the hydrophobic compound.An excellent alternative to co-solvents and surfactants, particularly for in vivo applications.The size of the cyclodextrin cavity must be appropriate for the guest molecule.[20]

By systematically working through these troubleshooting steps, you can identify an effective strategy to overcome the solubility challenges of this compound in your aqueous buffer systems, ensuring the reliability and accuracy of your experimental results.

References

  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • Lobenberg, R., & Amidon, G. L. (2000). Modern bioavailability, bioequivalence and biopharmaceutics classification system. European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 3-12.
  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6).
  • Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Drug Discovery Today: Technologies, 9(2), e79-e85.
  • Singh, G., Kumar, M., & Sharma, P. K. (2021). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 123-129.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews, 23(3), 1335-1343.
  • Sravani, G., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. International Journal of Pharmaceutical Sciences and Research, 15(4), 1000-1014.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
  • Fiveable. (n.d.). pH and Solubility. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Todkar, S., et al. (2022). Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery Science and Technology, 74, 103525.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ScienceDirect. (n.d.). Cosolvent. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Journal of Global Pharma Technology, 11(6), 1-11.
  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by exposure to oxidative conditions, extreme pH (both acidic and basic), high temperatures, and light (photodegradation).[1][2] The presence of a hydroxyl group and a ketone functional group makes the molecule susceptible to various chemical transformations.

Q2: What is the expected shelf-life of this compound in a standard solvent like acetonitrile or methanol?

A2: When stored in a tightly sealed container, protected from light, and at a controlled room temperature or below, solutions of this compound in common organic solvents like acetonitrile or methanol are expected to be stable for several weeks. However, for long-term storage, it is recommended to keep the solutions at -20°C or below. It is crucial to perform periodic purity checks using a validated analytical method.

Q3: Are there any known degradation products of this compound?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, potential degradation products could include the corresponding diketone from the oxidation of the secondary alcohol, and potential cleavage products under harsh hydrolytic conditions. Forced degradation studies are the most effective way to identify and characterize potential degradation products for your specific formulation and storage conditions.[3][4]

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most reliable method for monitoring the stability is by using a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.[5][6] This allows for the separation and quantification of the parent compound from its potential degradation products. A well-developed HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants over time.

Q5: What are the ideal storage conditions for solutions of this compound?

A5: For optimal stability, solutions should be stored in amber vials to protect from light, at low temperatures (refrigerated or frozen), and under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern. The choice of solvent can also impact stability, with aprotic solvents generally being preferred over protic solvents for long-term storage.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid decrease in the purity of the compound in solution. 1. Oxidative Degradation: Exposure to air (oxygen).2. Photodegradation: Exposure to UV or ambient light.3. pH Instability: Use of acidic or basic solvents/buffers.4. Solvent Reactivity: The solvent may be reacting with the compound.1. Degas solvents and store solutions under an inert atmosphere.2. Use amber glassware or protect solutions from light.3. Buffer the solution to a neutral pH if compatible with your experiment.4. Test the stability in a range of solvents to find the most inert option.
Appearance of unknown peaks in the chromatogram. 1. Degradation Products: The compound is degrading under the analytical or storage conditions.2. Contamination: Contamination from glassware, solvent, or other reagents.1. Perform a forced degradation study to identify potential degradation products.2. Ensure all glassware is scrupulously clean and use high-purity solvents and reagents. Run a blank injection of the solvent to check for contaminants.
Poor peak shape or shifting retention times in HPLC analysis. 1. On-column Degradation: The compound may be degrading on the HPLC column.2. Solvent Mismatch: The injection solvent may be too strong compared to the mobile phase.3. pH Effects: The pH of the mobile phase may be affecting the ionization state of the compound.1. Use a biocompatible or inert column. Adjust the mobile phase pH.2. Dissolve the sample in the initial mobile phase or a weaker solvent.3. Screen different mobile phase pH values to optimize peak shape and retention.
Inconsistent results between experiments. 1. Variability in Solution Preparation: Inconsistent solvent quality, concentration, or storage time.2. Environmental Factors: Fluctuations in laboratory temperature or light exposure.1. Standardize the solution preparation protocol, including the source and grade of solvents. Prepare fresh solutions for each experiment whenever possible.2. Maintain a controlled laboratory environment.

III. Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments related to the stability of this compound.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a validated HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Identify and characterize any significant degradation products using techniques like LC-MS.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the peak for this compound is pure and not co-eluting with any degradation products generated during the forced degradation study.

IV. Visualizations

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on its chemical structure.

G cluster_main This compound cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme Conditions) A Parent Compound B 1-[4-(methylsulfonyl)phenyl]ethane-1,2-dione (Oxidized Product) A->B [O] C Photoreduction/Rearrangement Products A->C D Cleavage Products A->D H+/OH-, Δ

Caption: Potential degradation pathways of the target compound.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a comprehensive stability study.

G A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B D Analyze Stressed Samples by HPLC B->D C Develop Stability-Indicating HPLC Method C->D F Validate HPLC Method (ICH Q2(R1)) C->F E Identify and Characterize Degradation Products (LC-MS) D->E G Establish Storage Conditions and Shelf-Life E->G F->G

Caption: Workflow for a comprehensive stability study.

V. References

  • Drenth, W. (1989). Hydrolysis and Other Reactions of Organic Compounds in Water. In Hutzinger, O. (Ed.), The Handbook of Environmental Chemistry, Volume 2 Part E: Reactions and Processes. Springer-Verlag.

  • Elbs, K. (1893). Ueber Persulfate. Journal für Praktische Chemie, 48(1), 179-185.

  • Fries, K., & Finck, G. (1908). Über die Einwirkung von Aluminiumchlorid auf Phenolester. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284.

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kharasch, M. S., & Joshi, B. S. (1957). Reactions of Hindered Phenols. II. The Reaction of 2,6-Di-t-butylphenol with Chlorine. The Journal of Organic Chemistry, 22(11), 1439-1443.

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons.

  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.

  • Sielc. (2018). Ethanone, 2-hydroxy-1-phenyl-. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.

  • Smela, M. J. (2005). Regulatory Aspects of Stability Testing in Europe. In Huynh-Ba, K. (Ed.), Handbook of Stability Testing in Pharmaceutical Development (pp. 45-64). Springer.

  • Teuber, H.-J., & Glosauer, O. (1965). Reaktionen mit O-Chinonen, V.: Eine neue Methode zur Darstellung von o-Chinonen aus Phenolen. Chemische Berichte, 98(9), 2939-2948.

  • Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.

  • Wessely, F., & Sinwel, F. (1950). Über die Einwirkung von Bleitetraacetat auf Phenole. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 81(6), 1055-1076.

Sources

Technical Support Center: Optimizing 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone for Experimental Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the use of this compound in your experiments. As a molecule with distinct chemical features, understanding its properties is key to generating reliable and reproducible data. This resource, structured in a question-and-answer format, addresses specific issues you may encounter, from solubility challenges to assay optimization, ensuring your experiments are built on a solid scientific foundation.

Frequently Asked Questions (FAQs)

Compound Handling and Solubility

Q1: What are the key structural features of this compound that I should be aware of?

A1: This compound possesses three main features that dictate its chemical behavior:

  • An α-hydroxy ketone group: This functional group consists of a ketone with a hydroxyl group on the adjacent carbon.[1] This group can be reactive and may undergo rearrangements under certain acidic or basic conditions, a process known as the α-ketol rearrangement.[2][3]

  • A phenyl ring: This aromatic core provides a non-polar surface.

  • A methylsulfonyl group (-SO₂CH₃): This is a polar and electron-withdrawing group that is generally stable and resistant to metabolic degradation.[4] The presence of the sulfone group can influence the molecule's solubility and its interactions with biological targets.[5][6][7]

Q2: I'm having trouble dissolving this compound. What solvents are recommended for preparing a stock solution?

A2: Due to the combination of a polar methylsulfonyl group and a less polar phenyl ring, the solubility of this compound can be challenging. For initial stock solution preparation, a polar aprotic solvent is recommended.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common choice for dissolving compounds for in vitro assays.[8][9] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

  • Alternative Solvents: If DMSO is not suitable for your experimental system, other polar organic solvents such as ethanol or dimethylformamide (DMF) can be considered.[9]

Always start with a small amount of the compound to test its solubility before preparing a large stock solution. It is also important to note that the final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: This is a common issue for compounds with low aqueous solubility.[10] Here are several strategies to mitigate precipitation:

  • Optimize the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of aqueous solution, perform serial dilutions in your assay buffer. This gradual change in solvent polarity can help keep the compound in solution.

  • Incorporate a Surfactant: For biochemical assays, adding a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer can help maintain compound solubility.

  • Use a Formulation Strategy: For cell-based assays, if precipitation is persistent, consider using a formulation agent like Pluronic F-68. However, it is essential to test the vehicle for any effects on your cells.

  • Determine the Kinetic Solubility: It is beneficial to experimentally determine the kinetic solubility of the compound in your specific assay buffer.[11] This will define the maximum concentration you can use without risking precipitation.

Experimental Design and Optimization

Q4: What is a good starting concentration range for this compound in a cell-based assay?

A4: For a novel compound, it's best to start with a broad concentration range to establish a dose-response curve. A typical approach is to perform serial dilutions covering several orders of magnitude.

ParameterRecommended RangeRationale
Highest Concentration 10-100 µMA common starting point for initial screening. The upper limit will be dictated by the compound's solubility in the final assay medium.
Lowest Concentration 1-10 nMTo capture potent effects and define the bottom of the dose-response curve.
Dilution Factor 3-fold or 10-foldA 3-fold dilution series will provide a more detailed dose-response curve, while a 10-fold series is useful for initial range-finding.

Always include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) to account for any solvent effects.

Q5: I'm observing inconsistent results between experiments. What are the potential sources of variability?

A5: Inconsistent results can arise from several factors.[12][13][14] A systematic approach to troubleshooting is essential.

  • Compound Stability: The α-hydroxy ketone moiety can be susceptible to degradation, especially if exposed to light, high temperatures, or non-neutral pH.[15] Ensure your stock solutions are stored properly (protected from light at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[8]

  • Pipetting and Seeding Errors: In cell-based assays, ensure accurate and consistent pipetting. Uneven cell seeding can also lead to high variability.

  • Edge Effects: In multi-well plates, the outer wells are prone to evaporation, which can alter the compound concentration. It is good practice to fill the perimeter wells with sterile buffer or media and not use them for data collection.

Q6: Could the compound be interfering with my assay readout?

A6: Yes, compound interference is a possibility, especially in assays that rely on fluorescence, luminescence, or absorbance.[12] The 4-(methylsulfonyl)phenyl group itself is not a common chromophore, but the overall molecule could have intrinsic optical properties.

  • Control Experiment: To test for interference, run your assay in a cell-free system with the compound and all assay reagents. Any signal generated in the absence of a biological target is likely due to interference.

  • Alternative Assays: If interference is confirmed, consider using an orthogonal assay that relies on a different detection method to validate your findings.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Solubility

This workflow will guide you through resolving issues with compound precipitation.

G start Compound precipitates in aqueous solution check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Consider gentle warming or sonication. check_stock->remake_stock No check_dilution How is the dilution performed? check_stock->check_dilution Yes remake_stock->check_stock direct_dilution Direct dilution into aqueous buffer check_dilution->direct_dilution serial_dilution Serial dilution in assay buffer check_dilution->serial_dilution optimize_dilution Optimize dilution protocol. Try serial dilutions. direct_dilution->optimize_dilution check_concentration Is the final concentration too high? serial_dilution->check_concentration optimize_dilution->check_concentration determine_solubility Determine kinetic solubility. Test lower concentrations. check_concentration->determine_solubility Yes success Compound remains in solution check_concentration->success No add_surfactant Consider adding a surfactant (e.g., Tween-20) for biochemical assays. determine_solubility->add_surfactant add_surfactant->success G start Inconsistent assay results check_compound Assess compound stability. Prepare fresh dilutions for each experiment. start->check_compound check_assay_protocol Review assay protocol. Standardize all steps. check_compound->check_assay_protocol check_controls Are controls (positive, negative, vehicle) behaving as expected? check_assay_protocol->check_controls troubleshoot_controls Troubleshoot control performance. Check reagent integrity. check_controls->troubleshoot_controls No check_instrumentation Verify instrument settings and calibration. check_controls->check_instrumentation Yes troubleshoot_controls->check_assay_protocol check_cell_health For cell-based assays, check cell morphology, viability, and for contamination. check_instrumentation->check_cell_health resolved Results are now consistent check_cell_health->resolved

Caption: Decision tree for diagnosing inconsistent results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound (Molecular Weight: 214.24 g/mol )

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 214.24 g/mol = 0.00214 g = 2.14 mg

  • Weigh the compound: Carefully weigh out 2.14 mg of the compound and transfer it to a clean, dry amber glass vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the IC₅₀ in a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the cytotoxic or anti-proliferative effects of the compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • 10 mM stock solution of the compound in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate for 24 hours to allow for attachment.

  • Compound Dilution:

    • Prepare a series of intermediate dilutions of your 10 mM stock solution in cell culture medium.

    • For example, to achieve a final concentration of 10 µM, you can add 1 µL of a 1 mM intermediate dilution to 100 µL of medium in the well (this maintains a 1% DMSO concentration).

    • Perform serial dilutions to generate a range of concentrations (e.g., 100 µM, 33.3 µM, 11.1 µM, etc.).

  • Treatment: Add the diluted compound to the appropriate wells. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate for at least 2 hours at 37°C (or overnight at room temperature) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

This technical support guide provides a comprehensive framework for working with this compound. By understanding its chemical properties and employing systematic troubleshooting, you can optimize your experimental conditions and generate high-quality, reliable data.

References

  • Sulfone - Solubility of Things. (n.d.). Retrieved from [Link]

  • Hydroxy ketone - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulfolane - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulfone Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Retrieved from [Link]

  • The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements - Organic Reactions. (n.d.). Retrieved from [Link]

  • Chemical Properties of Aldehydes and Ketones | CK-12 Foundation. (2026, January 14). Retrieved from [Link]

  • Sulfone, sulfoxide compound | Chemical Product Catalog - Chemsrc. (2019, June 12). Retrieved from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved from [Link]

  • Lab Skills: Preparing Stock Solutions - YouTube. (2021, August 20). Retrieved from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Preparing Stock Solutions - PhytoTech Labs. (n.d.). Retrieved from [Link]

  • Stock Solutions 101: Everything You Need to Know - G-Biosciences. (2013, February 13). Retrieved from [Link]

  • 2-(4-Methylsulfonylphenyl)pyrimidines as Prospective Radioligands for Imaging Cyclooxygenase-2 with PET—Synthesis, Triage, and Radiolabeling - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • What are the differences between alpha hydroxy ketones and beta-hydroxy ketones? - Quora. (2020, December 15). Retrieved from [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). Retrieved from [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025, February 9). Retrieved from [Link]

  • Reactivity of Alpha Hydrogens - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical) - YouTube. (2023, November 1). Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.). Retrieved from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved from [Link]

  • Hydroxy ketone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.). Retrieved from [Link]

  • α-Ketol rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved from [Link]

  • 4-(Methylsulfonyl)phenol | C7H8O3S | CID 123350 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Development of C-H Insertion on Sulfonyl Compounds - ACS - American Chemical Society. (n.d.). Retrieved from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013, January 3). Retrieved from [Link]

  • (PDF) Preparation of α-Hydroxy Ketones from Aromatic Aldehydes - ResearchGate. (2015, April 18). Retrieved from [Link]

  • Photochemistry of cyclic a-hydroxy ketones. 11. The nature of the photoproducts. (n.d.). Retrieved from [Link]

  • Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety - ResearchGate. (2018, November 1). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common pitfalls encountered during the synthesis of this and structurally related α-hydroxy ketones. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Overview of the Synthetic Strategy

The synthesis of this compound is typically approached in a three-step sequence starting from thioanisole. This strategy involves:

  • Friedel-Crafts Acylation: Introduction of an acetyl group to thioanisole to form 4'-(methylthio)acetophenone.

  • Oxidation: Conversion of the thioether in 4'-(methylthio)acetophenone to the corresponding sulfone, 4'-(methylsulfonyl)acetophenone.

  • α-Hydroxylation: Introduction of a hydroxyl group at the α-position to the carbonyl group of 4'-(methylsulfonyl)acetophenone to yield the final product.

Each of these steps presents unique challenges that can impact yield and purity. This guide will address common pitfalls in each stage of the synthesis.

Synthetic_Pathway Thioanisole Thioanisole Step1 Friedel-Crafts Acylation (Acetyl Chloride, Lewis Acid) Thioanisole->Step1 Intermediate1 4'-(Methylthio)acetophenone Step1->Intermediate1 Step2 Oxidation (e.g., H₂O₂/Na₂WO₄) Intermediate1->Step2 Intermediate2 4'-(Methylsulfonyl)acetophenone Step2->Intermediate2 Step3 α-Hydroxylation (e.g., Oxone or Br₂ then H₂O) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Troubleshooting_Alpha_Hydroxylation Start Low yield or no reaction in α-hydroxylation of 4'-(methylsulfonyl)acetophenone Problem1 Issue: Low enolate formation due to -SO₂Me group's electron-withdrawing effect. Solution1 Troubleshooting Path A: Direct Oxidation Start->Solution1 Consider direct oxidation methods Problem2 Issue: Direct oxidation is sluggish or leads to side products. Solution2 Troubleshooting Path B: Two-Step Halogenation-Hydrolysis Start->Solution2 Consider a two-step approach Method1 Method 1: Oxone®/TFAA/Iodobenzene - In situ generation of a hypervalent iodine reagent. - May require elevated temperatures. Solution1->Method1 Method2a Step 2a: α-Bromination - Use Br₂ in an appropriate solvent (e.g., EDC). - May require an acid catalyst (e.g., HBr). Solution2->Method2a Method2b Step 2b: Hydrolysis - Treat the α-bromo ketone with aqueous base (e.g., NaOH). - Sₙ2 displacement of bromide by hydroxide. Method2a->Method2b

Caption: Troubleshooting workflow for the α-hydroxylation of 4'-(methylsulfonyl)acetophenone.

Question 5: My direct α-hydroxylation using standard methods is not working. What is the likely cause and what can I do?

Answer:

The strong electron-withdrawing effect of the para-methylsulfonyl group deactivates the aromatic ring and, more importantly, increases the acidity of the α-protons, but can also affect the stability of the enolate intermediate required for many α-hydroxylation reactions.

Troubleshooting Path A: Direct Oxidation with Hypervalent Iodine Reagents

A promising method for the α-hydroxylation of electron-deficient aryl ketones involves the in situ generation of a hypervalent iodine(III) species.[1]

Recommended Protocol:

ParameterRecommended Condition
Oxidizing System Oxone®, Trifluoroacetic Anhydride (TFAA), Iodobenzene (catalytic)
Solvent Acetonitrile/Water
Temperature 90°C
Reaction Time ~15 hours

Experimental Protocol (Adapted from)[1]:

  • To a solution of 4'-(methylsulfonyl)acetophenone in a mixture of acetonitrile and water, add a catalytic amount of iodobenzene (20 mol%).

  • Add trifluoroacetic anhydride (TFAA) and Oxone®.

  • Heat the reaction mixture at 90°C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate and then sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Rationale: This method is effective for electron-deficient ketones because the in situ generated iodine(III) species is a potent electrophile that can react with the enol or enolate of the ketone.[1]

Question 6: Direct oxidation methods are still giving low yields. Is there a more reliable, albeit longer, route?

Answer:

Yes, a two-step α-bromination followed by hydrolysis is a classic and often more reliable method for the synthesis of α-hydroxy ketones, especially when direct oxidation is problematic.

Troubleshooting Path B: Two-Step α-Bromination and Hydrolysis

Step 1: α-Bromination

A procedure for the α-bromination of 4'-(methylsulfonyl)acetophenone has been reported in the context of Rofecoxib synthesis.[2]

Recommended Protocol for α-Bromination:

ParameterRecommended Condition
Brominating Agent Bromine (Br₂)
Solvent Ethylene Dichloride (EDC)
Catalyst Hydrobromic Acid (HBr)
Temperature 25 ± 3°C

Experimental Protocol (Adapted from)[2]:

  • Dissolve 4'-(methylsulfonyl)acetophenone in EDC.

  • Initiate the reaction with a small amount of 48% HBr.

  • Slowly add a solution of bromine in EDC over several hours, maintaining the temperature at 25°C.

  • After the addition, stir for an additional 2-3 hours.

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.

  • The crude 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone can be isolated by removing the solvent.

Step 2: Hydrolysis of the α-Bromo Ketone

The resulting α-bromo ketone can then be hydrolyzed to the α-hydroxy ketone via an Sₙ2 reaction with a hydroxide source.

Recommended Protocol for Hydrolysis:

ParameterRecommended Condition
Reagent Aqueous Sodium Hydroxide (NaOH)
Solvent A co-solvent like THF or acetone may be needed for solubility
Temperature Room temperature to gentle heating

Experimental Protocol:

  • Dissolve the crude α-bromo ketone in a suitable solvent (e.g., THF).

  • Add an aqueous solution of sodium hydroxide.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Potential Pitfall: A potential side reaction during hydrolysis is the Favorskii rearrangement, especially if the α-bromo ketone has an enolizable proton on the other side of the carbonyl. However, in this case, with a methyl group, this is not a concern.

Purification of the Final Product

Question 7: I am having difficulty purifying the final product, this compound. What are the common impurities and how can I remove them?

Answer:

Purification of α-hydroxy ketones can be challenging due to their polarity and potential for side reactions.

Common Impurities:

  • Unreacted Starting Material: 4'-(methylsulfonyl)acetophenone.

  • α-Bromo Ketone: If the hydrolysis in the two-step method is incomplete.

  • Dimerization or Aldol Products: α-hydroxy ketones can sometimes undergo self-condensation, especially under basic conditions.

  • Over-oxidation Products: In direct oxidation methods, further oxidation to diketones or cleavage products can occur.

Purification Strategies:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is often the most effective method for removing impurities.

  • Column Chromatography: Silica gel chromatography is a standard method for purifying polar compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

  • Aqueous Workup: A thorough aqueous workup is crucial to remove any inorganic salts and water-soluble impurities before attempting recrystallization or chromatography.

By carefully considering the potential pitfalls at each stage of the synthesis and applying these troubleshooting strategies, researchers can improve the yield and purity of this compound.

References

  • Kappe, C. O. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. ChemInform, 57(13), 2469-2476. [Link]

  • Singh, J., et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 978-982. [Link]

  • Kim, J., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(12), 4791. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • ResearchGate. Oxidation of sulfide to sulfone in different conditions. [Link]

  • Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107. [Link]

  • Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(42), 35837-35843. [Link]

  • ResearchGate. Oxidation of sulfides to sulfoxides and sulfones. [Link]

  • Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. Journal of Molecular Catalysis A: Chemical, 235(1-2), 98-107. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Slideshare. Friedel crafts acylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Oxone, Potassium peroxomonosulfate. [Link]

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • ResearchGate. Products arising from the oxidation of 4-methylthio- and 4-vinyl-benzenes tested with the WT and S244D variant of CYP199A4. [Link]

  • Travis, B. R., et al. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031-1034. [Link]

  • Popik, V. V., & Khan, A. (2011). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Molecules, 16(9), 7543–7556. [Link]

  • LibreTexts Chemistry. 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • ResearchGate. Oxidation of methyl phenyl sulfide with hydrogen peroxide catalyzed by Ti(IV)-substituted heteropolytungstate. [Link]

  • Chen, M. S., & White, M. C. (2014). Organocatalytic C–H hydroxylation with Oxone® enabled by an aqueous fluoroalcohol solvent system. Chemical Science, 5(2), 539-543. [Link]

  • Li, Y., et al. (2021). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 11(57), 36136-36142. [Link]

  • Mousavi, M., & Seyfi, H. (2011). Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. E-Journal of Chemistry, 8(3), 1253-1257. [Link]

  • Chen, C., et al. (2008). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis, 2008(20), 3205-3208. [Link]

  • Hecht, S. S., & Lin, D. (1990). Solvolysis of Model Compounds for Alpha-Hydroxylation of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone: Evidence for a Cyclic Oxonium Ion Intermediate in the Alkylation of Nucleophiles. Chemical Research in Toxicology, 3(4), 350-356. [Link]

  • Ghorai, P., & Das, A. (2018). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. The Journal of Organic Chemistry, 83(15), 8037–8047. [Link]

  • Paquette, L. A. (2002). The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. Organic Reactions, 1-79. [Link]

  • Butcher, R. J., et al. (2021). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1121–1124. [Link]

  • Liu, Y., et al. (2023). Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy. Organic Letters, 25(2), 305–310. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2837. [Link]

  • Chen, M. S., & White, M. C. (2014). Organocatalytic C-H hydroxylation with Oxone® enabled by an aqueous fluoroalcohol solvent system. Chemical Science, 5(2), 539-543. [Link]

  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2837. [Link]

Sources

minimizing side reactions when synthesizing 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. This crucial intermediate, a precursor in the development of various pharmaceuticals, presents unique synthetic challenges. The presence of multiple reactive sites—an oxidizable sulfur atom, an enolizable ketone, and an aromatic ring—creates a landscape ripe for competing side reactions.

This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis. We will move beyond simple procedural lists to explore the mechanistic rationale behind each recommendation, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Overview of the Synthetic Pathway

A common and logical synthetic route proceeds in three main stages. Understanding this sequence is critical for contextualizing potential side reactions and implementing preventative measures at the appropriate stage.

Synthetic_Pathway Thioanisole Thioanisole MTA 4'-(Methylthio)acetophenone Thioanisole->MTA Step 1: Friedel-Crafts Acylation MSA 4'-(Methylsulfonyl)acetophenone MTA->MSA Step 2: Selective Oxidation Target This compound MSA->Target Step 3: α-Hydroxylation

Caption: A common three-step synthesis route.

Troubleshooting Guide: Step 1 - Friedel-Crafts Acylation

The introduction of the acetyl group to thioanisole is a standard Friedel-Crafts acylation. However, the directing effects of the methylthio group and the reactivity of the sulfur atom can lead to specific impurities.[1][2]

Q1: My reaction yield is very low, and I recover a lot of unreacted thioanisole.

A1: This issue typically points to problems with catalyst activity or reaction conditions.

  • Causality: The Friedel-Crafts acylation requires a potent electrophile, the acylium ion, generated by a Lewis acid catalyst (e.g., AlCl₃) reacting with the acylating agent (e.g., acetyl chloride or acetic anhydride).[3][4] The thioether sulfur in thioanisole can coordinate with the Lewis acid, effectively sequestering and deactivating it. Furthermore, the product, 4'-(methylthio)acetophenone, can also form a complex with the catalyst.[4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive. Use flame-dried glassware and anhydrous solvents (like dichloromethane or ethylene dichloride) to prevent catalyst quenching.[1]

    • Verify Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst because of its complexation with the ketone product.[4] A typical protocol uses 1.1-1.2 equivalents of AlCl₃.[1]

    • Control Temperature during Addition: The initial reaction of the catalyst with the acylating agent is exothermic. Pre-cool the catalyst suspension (0 °C) before slowly adding the acetyl chloride.[5] After adding the thioanisole, the reaction can be allowed to warm to room temperature.[1]

Q2: I'm observing a significant amount of an isomeric impurity that is difficult to separate from my desired para-product.

A2: This is almost certainly the ortho-acylated byproduct.

  • Causality: The methylthio (-SCH₃) group is an ortho, para-directing activator.[1] While the para position is sterically favored, the electronic activation of the ortho position means some degree of ortho-acylation is often unavoidable.

  • Troubleshooting Steps:

    • Modify Reaction Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity for the thermodynamically favored para product.

    • Consider Alternative Catalysts: While AlCl₃ is common, using a bulkier Lewis acid or a solid acid catalyst (like Amberlyst-15 resin) can sometimes improve para-selectivity by sterically hindering the approach to the ortho position.[2][6] Solid acids also offer the advantage of easier workup and reduced environmental impact.[6]

    • Purification Strategy: If the isomer forms, purification is necessary. Recrystallization from ethanol is often effective for isolating the higher-melting para-isomer.[5] If this fails, column chromatography on silica gel is the most reliable method.

Troubleshooting Guide: Step 2 - Selective Oxidation

The conversion of the methylthio group to a methylsulfonyl group is the most critical step for impurity control. The primary side reaction is under-oxidation, resulting in the sulfoxide intermediate.[7][8]

Q1: My main product is 4'-(methylsulfinyl)acetophenone (the sulfoxide), not the desired sulfone.

A1: This is a classic case of incomplete oxidation. The oxidation of a sulfide to a sulfone is a two-step process, and the second step (sulfoxide to sulfone) requires more forcing conditions.

  • Causality: The sulfur atom in the sulfoxide is less nucleophilic than in the starting thioether, making the second oxidation step slower. Insufficient oxidant or inadequate reaction time/temperature will cause the reaction to stall at the sulfoxide stage.[8]

  • Troubleshooting Steps:

    • Increase Oxidant Stoichiometry: Ensure at least two full equivalents of the oxidizing agent are used. Common protocols using 30% hydrogen peroxide (H₂O₂) often call for a slight excess (e.g., 2.5-3.0 equivalents) to drive the reaction to completion.[9][10]

    • Increase Reaction Time and/or Temperature: Many procedures call for an initial low-temperature addition of the oxidant for safety, followed by a period of heating (e.g., 50 °C) for several hours to ensure complete conversion to the sulfone.[8][9]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of both the starting thioether and the intermediate sulfoxide before quenching the reaction.

Q2: The reaction is dangerously exothermic and difficult to control.

A2: This is a significant safety concern, particularly on a larger scale, due to the nature of strong oxidizing agents.

  • Causality: The oxidation of sulfur is a highly exothermic process. Adding the oxidant too quickly to a concentrated solution can cause a rapid temperature increase (a runaway reaction), leading to solvent boiling and potential side reactions or degradation.[8]

  • Troubleshooting Steps:

    • Slow, Dropwise Addition: The oxidizing agent (e.g., H₂O₂) MUST be added slowly and dropwise using an addition funnel.[9]

    • Utilize an Ice Bath: Maintain the reaction vessel in an ice-water bath during the addition of the oxidant to dissipate heat effectively.[9][10]

    • Ensure Proper Stirring: Vigorous stirring is essential to ensure even heat distribution and prevent localized hot spots.

Parameter Condition for Sulfoxide Condition for Sulfone Rationale
Oxidant (H₂O₂) Equiv. ~1.0 eq>2.0 eq (typically 2.5-3.0)Stoichiometry dictates the final oxidation state.
Temperature 0 °C to Room Temp40-50 °C (post-addition)Higher energy is needed for the second oxidation step.[8]
Catalyst Not always requiredSodium Tungstate / Sulfuric AcidCatalyzes the oxidation by H₂O₂.[5][8]
Reaction Time 1-3 hoursSeveral hours (monitor by TLC)The second oxidation step is kinetically slower.

Troubleshooting Guide: Step 3 - α-Hydroxylation

The final step, introducing the hydroxyl group alpha to the ketone, is delicate. The primary competing side reaction is the Baeyer-Villiger oxidation, which cleaves the molecule.[11][12]

Troubleshooting_Hydroxylation Start α-Hydroxylation of 4'-(Methylsulfonyl)acetophenone Problem What is the primary issue? Start->Problem Incomplete Incomplete Reaction (Starting Material Remains) Problem->Incomplete Low Conversion Byproduct Significant Byproduct Formation Problem->Byproduct Poor Selectivity Incomplete_Sol Action: 1. Check oxidant (m-CPBA) purity/activity. 2. Ensure sufficient equivalents (~1.1-1.5 eq). 3. Increase reaction time. Incomplete->Incomplete_Sol Byproduct_Sol Probable Cause: Baeyer-Villiger Oxidation Action: 1. Maintain low temperature (0 °C). 2. Use a buffered system or aprotic solvent. 3. Consider alternative reagents (e.g., Oxone). Byproduct->Byproduct_Sol

Caption: Decision tree for α-hydroxylation issues.

Q1: My NMR shows signals for an ester, and my yield of the desired α-hydroxy ketone is low. What happened?

A1: You are observing the classic Baeyer-Villiger oxidation side reaction.

  • Causality: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), a common reagent for α-hydroxylation, are also the classic reagents for the Baeyer-Villiger oxidation.[12] In this side reaction, the peroxyacid attacks the carbonyl carbon, leading to a rearrangement that inserts an oxygen atom between the carbonyl carbon and the larger group, converting the ketone into an ester (in this case, 4-(methylsulfonyl)phenyl acetate). This side reaction is often promoted by acidic conditions.[11]

  • Troubleshooting Steps:

    • Strict Temperature Control: Keep the reaction temperature low (0 °C or below). The Baeyer-Villiger reaction often has a higher activation energy than the desired hydroxylation.

    • Use Aprotic Solvents: Solvents like toluene or dichloromethane are generally more effective than protic solvents like alcohols, which can lead to complex reaction mixtures.[11]

    • Consider Alternative Reagents: While m-CPBA can work, other oxidation systems may offer better selectivity. The combination of Oxone, trifluoroacetic anhydride, and a catalytic amount of iodobenzene has been reported to be effective for the α-hydroxylation of alkyl aryl ketones.[13]

Q2: How can I best purify the final product?

A2: The final product is a polar, crystalline solid. Purification typically involves removing the non-polar starting material and polar, acidic byproducts.

  • Troubleshooting Steps:

    • Aqueous Workup: After quenching the reaction (e.g., with sodium thiosulfate or sodium sulfite solution), wash the organic layer with a saturated sodium bicarbonate solution. This will remove the acidic byproduct (m-chlorobenzoic acid) and any unreacted peroxyacid.

    • Recrystallization: The crude product can often be purified effectively by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.

    • Column Chromatography: For high-purity material or if recrystallization is ineffective, column chromatography on silica gel is the definitive method. A gradient elution starting with a less polar solvent mixture (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol) will effectively separate the starting ketone from the more polar α-hydroxy ketone product.

General FAQs

Q1: What is the optimal sequence for the oxidation and hydroxylation steps?

A1: The sequence presented (Acylation -> Oxidation -> Hydroxylation) is generally preferred. Performing the α-hydroxylation on 4'-(methylthio)acetophenone first would expose the electron-rich thioether to the strong oxidizing conditions of the hydroxylation step, leading to a complex mixture of sulfoxide and sulfone products at both the ketone and hydroxy-ketone stages. It is best to bring the sulfur to its final, stable oxidation state (sulfone) before performing the more delicate α-hydroxylation.

Q2: What are the best analytical methods for monitoring reaction progress and purity?

A2: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. It provides a quick and easy way to visualize the consumption of starting material and the appearance of products and intermediates. For example, in the oxidation step, you can track the disappearance of the thioether spot and the appearance of the intermediate sulfoxide and final sulfone spots, which will have different Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is the gold standard for assessing the final purity of the product.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying the structure of any significant impurities.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: 4'-(Methylthio)acetophenone Reactions.
  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]

  • Chemicalbook. (2025). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. [Link]

  • BenchChem. (2025).
  • Yadav, G. D., & Bhagat, R. D. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole.
  • Patsnap Eureka. (n.d.). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Reactions. (n.d.). The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. [Link]

  • Asahara, H., & Nishiwaki, N. (2014). Metal-Free α-Hydroxylation of α-Unsubstituted β-Oxoesters and β-Oxoamides. The Journal of Organic Chemistry, 79(23), 11735–11739. [Link]

  • ResearchGate. (2005). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. [Link]

  • BenchChem. (2025). The Discovery and History of 4'-(Methylthio)acetophenone: A Technical Guide.
  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

Sources

Technical Support Center: Preventing Precipitation of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone in Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling poorly soluble compounds in experimental media. This guide is specifically designed to address challenges with 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone and similar molecules, providing in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals.

Understanding the Challenge: Solubility in Aqueous Media

The precipitation of a test compound from culture media is a common yet critical issue in experimental biology. When a compound precipitates, its effective concentration decreases, leading to inaccurate and unreliable experimental results. The compound this compound possesses chemical features—a hydroxyl group, a ketone, and a methylsulfonyl group—that create a complex solubility profile, making it susceptible to precipitation in aqueous environments like cell culture media. This guide will walk you through the causes of this precipitation and provide robust strategies to maintain its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the precipitation of this compound in my experimental media?

Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. Several factors can contribute to this:

  • Exceeding Aqueous Solubility : Every compound has a maximum concentration at which it can remain dissolved in a given solvent. For hydrophobic compounds like many small molecule inhibitors, this limit can be very low in water-based media.[1]

  • Improper Dilution : A common cause of precipitation is the rapid dilution of a concentrated stock solution (often in an organic solvent like DMSO) into the aqueous media. This can create localized areas of high concentration, causing the compound to "crash out" of the solution.[1]

  • Temperature Effects : The temperature of the media can significantly impact solubility. Adding a compound to cold media can decrease its solubility and promote precipitation.[1][2] Conversely, some compounds may precipitate out as the media warms to 37°C in an incubator.

  • Interactions with Media Components : Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (especially if serum is used). These components can interact with the compound, potentially reducing its solubility and leading to the formation of insoluble complexes.[1][3]

  • pH Shifts : The pH of the culture media can change over time due to cellular metabolism. A shift in pH can alter the ionization state of the compound, which in turn can affect its solubility.[1]

Q2: What are the key physicochemical properties of this compound that influence its solubility?
  • The hydroxyl (-OH) and ketone (C=O) groups can participate in hydrogen bonding with water, which aids solubility.[4][5]

  • The phenyl ring and ethyl chain are hydrophobic and tend to decrease water solubility.

  • The methylsulfonyl (-SO2CH3) group is polar but can also contribute to a stable crystal lattice structure, which can hinder dissolution.

Based on similar compounds, we can estimate the following properties:

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Weight ~214 g/mol Moderate size, less likely to be a primary barrier to solubility.
LogP (Octanol-Water Partition Coefficient) Likely between 1.5 and 2.5Indicates a degree of lipophilicity, suggesting limited aqueous solubility.[6][7]
Hydrogen Bond Donors 1 (from the hydroxyl group)Can interact with water molecules to improve solubility.[7]
Hydrogen Bond Acceptors 4 (from hydroxyl, ketone, and sulfonyl oxygens)Multiple sites for interaction with water.[7]

These characteristics suggest that while the molecule has polar groups, its overall structure is not highly water-soluble, necessitating careful handling.

Q3: What is the correct procedure for preparing and diluting a stock solution to prevent precipitation?

A proper dilution technique is crucial. The goal is to gently transition the compound from its high-concentration organic solvent environment to the low-concentration aqueous media environment without causing it to precipitate.

Experimental Protocol: Serial Dilution for Media Preparation
  • Prepare a High-Concentration Stock Solution : Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. This stock solution should be stored at -20°C or -80°C as recommended.

  • Create an Intermediate Dilution : Before adding the compound to your final media, create an intermediate dilution in DMSO or a co-solvent. This step helps to lower the concentration gradually.[1]

  • Pre-warm the Media : Always use media that has been pre-warmed to 37°C. This will increase the solubility of the compound.[1]

  • Final Dilution : While gently vortexing or swirling the pre-warmed media, add the intermediate dilution drop-wise to the media. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations. The final concentration of DMSO in the media should typically be kept below 0.5% to avoid solvent toxicity to the cells.[1]

Below is a diagram illustrating this workflow.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock High Concentration Stock (e.g., 20 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 200 µM in pre-warmed media) stock->intermediate Add small volume of stock to a larger volume of media final Final Working Concentration (e.g., 2 µM in pre-warmed media) intermediate->final Add intermediate dilution to the final volume of media

Caption: Recommended serial dilution workflow.

Q4: Are there any formulation strategies that can enhance the solubility of this compound in media?

Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds:

  • Use of Co-solvents : Adding a small amount of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to the media can increase the solubility of hydrophobic compounds. However, the concentration of these co-solvents must be optimized to avoid cellular toxicity.

  • Cyclodextrins : These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule and increasing its aqueous solubility.

  • pH Adjustment : For compounds with ionizable groups, adjusting the pH of the media can increase solubility. For a compound with a hydroxyl group, a slightly more basic pH might increase solubility, but this must be balanced with the optimal pH range for cell health.

  • Use of Surfactants : Non-ionic surfactants can be used to create micelles that encapsulate the drug, increasing its solubility. However, the choice and concentration of surfactant must be carefully tested for cell compatibility.

Q5: How can I troubleshoot precipitation that occurs after a period of incubation?

If precipitation occurs over time in the incubator, consider the following:

  • Temperature Stability : The compound may be less stable at 37°C over long periods, leading to aggregation and precipitation. You may need to refresh the media more frequently.

  • Media Evaporation : Ensure the incubator has adequate humidity to prevent evaporation from your culture plates or flasks. Evaporation can increase the concentration of all components in the media, potentially exceeding the solubility limit of your compound.[2]

  • pH Stability : As cells metabolize, they can alter the pH of the media.[1] Ensure your media is well-buffered and consider changing it more frequently if your cells are highly metabolic.

  • Serum Protein Interaction : If you are using serum-containing media, the compound may be binding to proteins like albumin and precipitating over time. You can test this by comparing the solubility in serum-free versus serum-containing media.

Troubleshooting Guide

This section provides a quick reference for common precipitation issues.

Problem Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding to media. Exceeding the solubility limit; improper dilution technique ("crashing out").1. Perform a solubility test to find the maximum soluble concentration in your media.2. Use the recommended serial dilution protocol.3. Ensure the media is pre-warmed to 37°C.4. Add the compound to the media while vortexing/swirling.
Fine, crystalline precipitate forms over several hours. Compound is slowly coming out of solution at 37°C; interaction with media components.1. Lower the final working concentration of the compound.2. Consider using a formulation aid like a cyclodextrin.3. Refresh the media every 24-48 hours.
A film or precipitate is observed on the surface of the media. Evaporation from the culture vessel.1. Ensure proper humidification of the incubator.2. Use sealed flasks or plates, or seal plates with parafilm.
Precipitation is observed after thawing frozen media containing the compound. Freeze-thaw cycles are causing the compound to precipitate.1. Avoid repeated freeze-thaw cycles of media containing the compound.[2][8]2. Prepare fresh working solutions for each experiment.

Below is a diagram summarizing the factors that can lead to precipitation.

G cluster_0 Physicochemical Properties cluster_1 Experimental Conditions A High LogP (Lipophilicity) Precipitation Precipitation of Compound A->Precipitation B Stable Crystal Lattice B->Precipitation C High Concentration C->Precipitation D Rapid Dilution D->Precipitation E Low Temperature E->Precipitation F pH Shifts F->Precipitation G Media Interactions G->Precipitation

Caption: Key factors contributing to compound precipitation.

References

  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • FooDB. (2010). 4'-Hydroxyacetophenone. Retrieved from [Link]

  • PubMed Central. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • The Pharma Review. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Solubility of Things. (n.d.). 4'-Hydroxyacetophenone. Retrieved from [Link]

  • Fengchen Group. (n.d.). 3'-Hydroxyacetophenone. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)-. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • PubMed Central. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Retrieved from [Link]

  • PubMed Central. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 2-hydroxy-1-phenyl-. Retrieved from [Link]

  • ACS Publications. (2022). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of 1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

interpreting ambiguous analytical data for 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the troubleshooting and guidance center for the analytical characterization of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone . This guide is designed for researchers, analytical scientists, and drug development professionals to navigate common ambiguities in experimental data. As Senior Application Scientists, we provide not just solutions, but the underlying rationale to empower your decision-making.

The molecular structure, with its combination of a polar hydroxyl group, an electron-withdrawing sulfone, and an aromatic ketone, presents unique analytical challenges. This resource addresses these complexities in a direct question-and-answer format.

Section 1: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Issues

NMR is the cornerstone of structural elucidation, yet the spectrum of this molecule can be deceptively complex. Below are common issues and their interpretations.

FAQ 1.1: The integration of my hydroxyl (-OH) and methylene (-CH₂OH) protons is inconsistent or inaccurate. Why is this happening?

Answer:

This is a frequent and multifaceted issue stemming from proton exchange dynamics and the presence of water. The hydroxyl proton is labile and can exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃), leading to peak broadening and inaccurate integration.

Core Rationale: The rate of chemical exchange of the -OH proton affects its appearance in the spectrum. Fast exchange with water can average out the signal, making it broad and sometimes indistinguishable from the baseline. The adjacent methylene (-CH₂) protons' coupling to the -OH proton may also be lost, causing their signal to appear as a singlet instead of a doublet.

Troubleshooting Workflow:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake gently, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium and its signal will disappear. The -CH₂- signal, no longer coupled to -OH, will sharpen into a clean singlet. This is a definitive confirmation of the hydroxyl peak.

  • Solvent Purity: Ensure you are using a fresh, sealed ampule of deuterated solvent. Older solvents can absorb atmospheric moisture, exacerbating the exchange problem.

  • Variable Temperature (VT) NMR: In some cases, lowering the temperature can slow the exchange rate, sharpening the -OH peak and resolving the coupling to the methylene protons.

dot

start Inconsistent -OH or -CH₂OH Integration d2o Perform D₂O Exchange Experiment start->d2o disappear Did the -OH peak disappear and the -CH₂- peak become a singlet? d2o->disappear confirm Confirmed: Signal is from labile -OH. Integration issue is due to exchange. disappear->confirm  Yes no_change Peak remains. Is it broad? disappear->no_change  No reassess Re-evaluate peak assignment. Could be an impurity or grease. no_change->reassess No broad_yes Consider slow exchange or partially soluble impurity. no_change->broad_yes Yes

Caption: Workflow for confirming a hydroxyl proton signal.

FAQ 1.2: My aromatic signals (expected around 7.9-8.2 ppm) show more than the two expected doublets. What does this indicate?

Answer:

The 4-(methylsulfonyl)phenyl group is a para-substituted system, which should ideally produce a clean AA'BB' system, often appearing as two distinct doublets. Additional signals in this region strongly suggest the presence of isomeric impurities or related substances.

Potential Causes & Identification:

  • Regioisomers: If the synthesis involved a Friedel-Crafts type reaction, there is a possibility of generating ortho- or meta-substituted isomers, which would have more complex aromatic splitting patterns.

  • Starting Material: Incomplete reaction could leave residual starting material, such as 4-(methylthio)acetophenone, which would have different aromatic shifts.

  • Dimeric Impurities: Self-condensation or side reactions can lead to impurities with multiple, distinct aromatic environments. A known impurity in a related synthesis, for instance, involves a dimer-like structure that would drastically alter the aromatic region.[1]

Recommended Action:

  • Check Synthesis Route: Review the synthetic pathway for potential side reactions that could lead to isomers.

  • LC-MS Analysis: The most effective method to resolve this is to perform Liquid Chromatography-Mass Spectrometry (LC-MS). This will separate the main component from the impurities, and the mass spectrometer will provide the molecular weight of each, helping to identify their structures.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

ProtonsAssignmentExpected MultiplicityIntegrationApprox. Chemical Shift (ppm)Notes
H-a-SO₂CHSinglet3H~3.25Typically a sharp, clean singlet.
H-b-CH ₂OHDoublet2H~4.80Coupling to -OH may be lost due to exchange.
H-c-CH₂OH Triplet1H~5.80Often broad; disappears with D₂O exchange.
H-dAromaticDoublet2H~7.95 (J ≈ 8.5 Hz)Protons ortho to the sulfone group.
H-eAromaticDoublet2H~8.15 (J ≈ 8.5 Hz)Protons ortho to the ketone group.
Section 2: Mass Spectrometry (MS) Interpretation

Mass spectrometry is critical for confirming molecular weight and identifying fragmentation patterns. Ambiguities often arise from in-source reactions or unexpected fragmentation.

FAQ 2.1: My ESI-MS spectrum does not show the expected protonated molecule [M+H]⁺ at m/z 215.2. Instead, I see a strong peak at m/z 237.2. What is this?

Answer:

The molecular weight of the compound is 214.24 g/mol .[2] While the protonated molecule [M+H]⁺ is expected at m/z 215.2, the strong peak at m/z 237.2 corresponds to the sodium adduct of your molecule, [M+Na]⁺.

Core Rationale: Electrospray Ionization (ESI) is a soft ionization technique where ions are formed in solution. The presence of trace amounts of sodium salts in your sample, solvent, or glassware is extremely common. Molecules containing oxygen atoms, like ketones, hydroxyls, and sulfones, are particularly adept at chelating sodium ions.

Troubleshooting Steps:

  • Confirm the Adduct: The mass difference between your expected ion (215.2) and the observed ion (237.2) is 22.0 Da, which is the mass of Na⁺ minus H⁺. This confirms a sodium adduct. You may also see a potassium adduct [M+K]⁺ at m/z 253.2.

  • Solvent Purity: Use high-purity, MS-grade solvents (e.g., Acetonitrile, Methanol) to minimize sodium contamination.

  • Mobile Phase Modifier: Adding a small amount of a proton source, like 0.1% formic acid, to the mobile phase will promote the formation of the [M+H]⁺ ion and suppress sodium adduct formation.

dot

start [M+H]⁺ at m/z 215.2 is absent or weak check_ms Analyze full MS scan. Are other major ions present? start->check_ms adduct Ion at m/z 237.2 or 253.2? check_ms->adduct Check for adducts fragment Ion at m/z 197.2? check_ms->fragment Check for fragments is_adduct Confirmed: Sodium [M+Na]⁺ or Potassium [M+K]⁺ adduct. Result is valid. adduct->is_adduct  Yes other Re-evaluate sample purity. Consider contamination or degradation. adduct->other  No is_fragment Confirmed: In-source fragmentation (loss of H₂O). Increase instrument 'softness' (e.g., lower cone voltage). fragment->is_fragment  Yes fragment->other  No

Caption: Decision tree for identifying unexpected ESI-MS signals.

FAQ 2.2: What are the expected major fragments in an Electron Ionization (EI) mass spectrum? I see a large peak at m/z 185.

Answer:

In EI-MS, which is a higher-energy technique than ESI, fragmentation is common.[3] The bond between the carbonyl carbon and the adjacent methylene carbon is susceptible to cleavage. The peak at m/z 185 is the most characteristic fragment and corresponds to the benzoyl-sulfone cation.

Table 2: Common MS Fragments and Interpretations

m/z ValueIonInterpretation
214[M]⁺˙Molecular Ion: The intact molecule radical cation. May be weak or absent in EI.
196[M-H₂O]⁺˙Loss of Water: Dehydration is common for alcohols.
185[M-CH₂OH]⁺α-Cleavage: Loss of the hydroxymethyl radical. This is a very stable acylium ion and is often the base peak.
157[M-CH₂OH-CO]⁺Sequential Loss: Loss of carbon monoxide from the m/z 185 fragment.
77[C₆H₅]⁺Phenyl Cation: Indicates fragmentation of the aromatic ring system.
Section 3: High-Performance Liquid Chromatography (HPLC) Challenges

HPLC is the workhorse for purity assessment. Poor peak shape or unexpected peaks can obscure results.

FAQ 3.1: My compound's peak is tailing significantly on a standard C18 column. How can I fix this?

Answer:

Peak tailing for this molecule is typically caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support. The polar hydroxyl and sulfone groups can interact strongly with these sites.

Core Rationale: Standard C18 columns are based on silica particles. Even with extensive end-capping, some free silanol groups (Si-OH) remain. These acidic sites can form strong hydrogen bonds with the polar groups on your molecule, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

Troubleshooting Protocol:

  • Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to your mobile phase. This will protonate the silanol groups (Si-OH₂⁺), reducing their ability to interact with your analyte.

  • Use a Low-Bleed, End-Capped Column: Modern columns designed for MS applications often have superior end-capping and higher purity silica, which minimizes silanol interactions.

  • Consider an Alternative Stationary Phase: If tailing persists, a phenyl-hexyl or a polar-embedded phase column can offer different selectivity and reduce the specific interactions causing the tailing.

FAQ 3.2: I observe a new peak appearing in my chromatogram when the sample solution is left standing for several hours. What could it be?

Answer:

The appearance of a new peak over time is a classic sign of sample instability. For an α-hydroxy ketone, the most likely degradation pathways are oxidation or dimerization.

Investigative Workflow:

  • Characterize the Impurity: Collect the fraction corresponding to the new peak and analyze it by MS and NMR if possible.

    • Oxidation: The primary alcohol could be oxidized to an aldehyde or carboxylic acid. Look for a corresponding mass change in the MS (e.g., loss of 2 Da for the aldehyde, addition of 14 Da for the carboxylic acid).

    • Dimerization/Condensation: α-hydroxy ketones can undergo self-condensation reactions, especially in the presence of acid or base traces. This would result in a new peak with a mass corresponding to approximately double the parent mass minus water.

  • Preventive Measures:

    • Prepare samples fresh and analyze them immediately.

    • Use an autosampler set to a low temperature (e.g., 4°C) to slow degradation.

    • Ensure the sample diluent is neutral and free of contaminants. Use HPLC-grade solvents.

References
  • NIST. (n.d.). Ethanone, 2-hydroxy-1-phenyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Reusch, W. (2013). Mass Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • YOMILAB. (n.d.). This compound,>95%. Retrieved from [Link]

  • Google Patents. (2011). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Journal of Chromatographic Science. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Effects of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone and Related Photoinitiators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. While not a therapeutic agent, this compound and its analogs, often used as photoinitiators in industrial polymerization processes, have biological implications that necessitate rigorous safety and toxicological assessment. This document outlines the scientific rationale and experimental protocols for evaluating these effects, comparing them with known data from alternative compounds to ensure laboratory and environmental safety.

Part 1: Mechanistic Insights and Toxicological Concerns of Photoinitiators

This compound belongs to a class of compounds known as photoinitiators (PIs). These molecules are essential in processes that utilize light to induce polymerization, such as in UV-curable inks, paints, and varnishes.[1][2][3] The primary function of a PI is to absorb light energy and convert it into chemical energy in the form of reactive species (free radicals or cations) that initiate polymerization.

However, the very reactivity that makes PIs effective also raises toxicological concerns. Incomplete polymerization can lead to the migration of residual PIs from consumer products, such as food packaging, into foodstuffs.[1][3] Studies have confirmed the presence of various PIs in human samples, including serum and breast milk, indicating widespread exposure.[1][2][3] The toxicological endpoints of concern for this class of compounds include potential carcinogenicity and endocrine-disrupting effects.[1][2][3] Therefore, a thorough biological validation from a safety perspective is not just recommended but essential for any new compound intended for these applications.

Caption: Exposure pathways of photoinitiators from industrial use to human exposure.

Part 2: Comparative Toxicological Analysis

To contextualize the potential biological effects of this compound, it is instructive to compare its (hypothetical, for the purpose of this guide) toxicological data with a well-characterized photoinitiator. Benzophenone is an appropriate comparator as it is one of the most frequently detected PIs in environmental and human samples.[1][2][3]

The following table outlines key toxicological endpoints that should be assessed. The data for this compound are presented as placeholders to illustrate how a researcher would structure their findings for a comparative assessment.

Toxicological Endpoint This compound Benzophenone (Comparator) Experimental Rationale
In Vitro Cytotoxicity (IC50 in HaCaT cells) [Example: 150 µM]Reported IC50 values vary by cell line, often in the low to mid µM range.Measures the concentration at which the compound induces 50% cell death, providing a baseline for acute toxicity.
Genotoxicity (Ames Test) [Example: Negative]Positive in some strains, indicating mutagenic potential.Assesses the potential for the compound to induce DNA mutations, a key indicator of carcinogenicity.
Skin Irritation (In Vitro Skin Model) [Example: Non-irritant]Can be a mild irritant.Evaluates the potential to cause skin inflammation or damage upon dermal contact, crucial for handling safety.
Endocrine Disruption (Estrogen Receptor Binding Assay) [Example: No significant binding]Known to have endocrine-disrupting effects.[2]Measures the compound's ability to interfere with the endocrine system, a significant long-term health concern.

Part 3: Experimental Protocols for Biological Validation

The following protocols are designed as self-validating systems to ensure robust and reproducible data. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on a relevant human cell line (e.g., HaCaT keratinocytes for dermal exposure).

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution in culture media to achieve final concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration is below 0.5% in all wells.

  • Treatment: Replace the culture medium with the prepared compound dilutions. Include a vehicle control (media with DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: In Vitro Genotoxicity Assessment (Ames Test)

Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Causality: The Ames test uses bacterial strains with pre-existing mutations in the genes required for histidine synthesis. They cannot grow on a histidine-free medium. A test compound is considered mutagenic if it causes a reverse mutation that restores the gene's function, allowing the bacteria to synthesize histidine and form colonies. The inclusion of a liver enzyme extract (S9 fraction) mimics mammalian metabolism to detect compounds that become mutagenic after metabolic activation.

Methodology (Conceptual Outline):

  • Strain Selection: Utilize multiple S. typhimurium strains (e.g., TA98, TA100) that detect different types of mutations (frameshift vs. base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without the S9 fraction to assess both direct-acting mutagens and those requiring metabolic activation.

  • Exposure: Plate the bacterial strains on a minimal glucose agar medium with a trace amount of histidine (to allow for initial cell divisions) and varying concentrations of the test compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on the test plates and compare them to the number of spontaneous revertant colonies on the negative control plates.

  • Data Interpretation: A dose-dependent increase in the number of revertant colonies (typically a 2-fold or greater increase over the negative control) is considered a positive result. Positive and negative controls must be included to validate the assay.

Conclusion

The biological validation of industrial chemicals like this compound is a critical exercise in ensuring researcher safety and minimizing environmental impact. While this compound is not intended for therapeutic use, its potential for human exposure through consumer products necessitates a thorough toxicological evaluation. By employing standardized, validated assays for cytotoxicity, genotoxicity, and other relevant endpoints, and by comparing the results to well-characterized compounds like benzophenone, researchers can make informed decisions about safe handling procedures and the suitability of such chemicals for their intended applications. This guide provides the foundational logic and experimental frameworks to conduct such a validation with scientific integrity.

References

  • Title: Occurrence, Fate, Human Exposure, and Toxicity of Commercial Photoinitiators | Environmental Science & Technology Source: ACS Publications URL: [Link]

  • Title: Occurrence, Fate, Human Exposure, and Toxicity of Commercial Photoinitiators Source: PubMed URL: [Link]

  • Title: Summary of toxicity data available for photoinitiators used in stereolithography resins. Source: ResearchGate URL: [Link]

  • Title: Occurrence, Fate, Human Exposure, and Toxicity of Commercial Photoinitiators | Request PDF Source: ResearchGate URL: [Link]

  • Title: FDA approved photoinitiator completely solves the food toxicity problem of UV system Source: iSuoChem URL: [Link]

Sources

A Researcher's Guide to the Comparative Analysis of Novel COX-2 Inhibitors: Featuring 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide not just procedural steps, but the expert insights behind them, ensuring a robust and self-validating approach to your research.

The Rationale for Selective COX-2 Inhibition: A Tale of Two Isoforms

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][2] Two primary isoforms of this enzyme exist: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and plays a vital "housekeeping" role, mediating physiological functions such as protecting the gastric mucosa and supporting platelet aggregation.[3][4]

  • COX-2 , in contrast, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli like cytokines and growth factors.[3][4] This isoform is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5]

The discovery of these two isoforms provided a critical insight for drug development: the therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while the common gastrointestinal side effects, such as ulcers and bleeding, are largely due to the concurrent inhibition of the protective COX-1 enzyme.[3][6] This led to the development of selective COX-2 inhibitors, a class of drugs designed to provide potent anti-inflammatory relief with improved gastrointestinal safety.[3][7]

The COX Signaling Pathway

The following diagram illustrates the metabolic pathway of arachidonic acid and the distinct roles of COX-1 and COX-2.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Inflammatory Prostaglandins PGH2_2->Prostaglandins_2 Isomerases GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_1->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_2->Inflammation PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->COX2 Induces Expression NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2 Selectively Inhibits

Caption: The Arachidonic Acid Cascade and Sites of COX Inhibition.

Benchmarking Performance: A Look at Established COX-2 Inhibitors

To effectively evaluate a new compound, it is essential to compare its performance against well-characterized inhibitors. Celecoxib, Rofecoxib, and Etoricoxib are widely recognized selective COX-2 inhibitors that serve as excellent benchmarks.[5][6][7] Their inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), with selectivity being expressed as the ratio of the IC50 for COX-1 to that of COX-2. A higher selectivity index (SI) indicates a greater preference for inhibiting COX-2.

InhibitorCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference(s)
Celecoxib 150.04~375[8][9]
Rofecoxib 18.80.53~36[1][10]
Etoricoxib 1161.1~105[2][11]

Note: IC50 values can vary between different assay systems (e.g., purified enzyme vs. whole blood assays). The values presented here are representative figures from published in vitro studies for comparative purposes.

Experimental Framework for Characterizing Novel Inhibitors

The following sections provide detailed, step-by-step protocols for determining the inhibitory potency and selectivity of a test compound like 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone.

Part 1: In Vitro Enzyme Inhibition Assay to Determine IC50

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The output of this experiment is the IC50 value for each isoform.

Causality Behind Experimental Choices:

  • Purified Enzymes: Using purified recombinant human COX-1 and COX-2 ensures that the inhibitory activity is a direct effect on the target enzyme, free from the complexities of a cellular environment.

  • Colorimetric/Fluorometric Detection: These methods provide a sensitive and high-throughput way to measure the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid.[6][12]

  • DMSO as a Vehicle: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and diluting chemical compounds for biological assays. A vehicle control (DMSO alone) is crucial to ensure that the solvent itself does not affect enzyme activity.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer, pH 8.0.

    • Heme Cofactor: Prepare a stock solution of heme in DMSO and dilute it in the assay buffer to the final working concentration as recommended by the enzyme manufacturer. Heme is an essential cofactor for COX activity.

    • Enzyme Solutions: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the assay buffer. Keep the enzyme solutions on ice.

    • Test Compound: Prepare a high-concentration stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations to be tested (e.g., from 0.01 µM to 100 µM).

    • Reference Inhibitors: Prepare serial dilutions of a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) to serve as positive controls.

    • Substrate Solution: Prepare a solution of arachidonic acid (the substrate) in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Plate Setup: Designate wells for "100% Activity" (enzyme, buffer, vehicle), "Background" (buffer only), and "Inhibitor" (enzyme, buffer, test compound at various concentrations).

    • Enzyme Addition: To the "100% Activity" and "Inhibitor" wells, add the assay buffer, diluted heme, and either the COX-1 or COX-2 enzyme solution.

    • Inhibitor Pre-incubation: Add 2 µL of the serially diluted test compound, reference inhibitors, or DMSO (vehicle control) to the appropriate wells. Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[5]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells except the "Background" wells.

    • Reaction Incubation: Incubate the plate for 10-20 minutes at 37°C.

    • Detection: Stop the reaction (e.g., by adding a solution of HCl) and measure the product formation using a suitable detection method, such as a colorimetric or fluorometric probe that detects the peroxidase-mediated product.[12][13] Read the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the average background reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_100%_Activity)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Part 2: Cell-Based Assay for COX-2 Activity (PGE2 Measurement)

This assay validates the findings from the enzyme assay in a more physiologically relevant context. It measures the inhibition of prostaglandin E2 (PGE2) production in cells where COX-2 has been induced.

Causality Behind Experimental Choices:

  • RAW 264.7 Macrophages: This murine macrophage cell line is a standard model because it does not constitutively express COX-2 but can be reliably induced to do so with lipopolysaccharide (LPS).[9][14]

  • LPS Stimulation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, including the expression of the COX-2 enzyme.[14]

  • PGE2 ELISA/EIA: An Enzyme-Linked Immunosorbent Assay (ELISA) or Enzyme Immunoassay (EIA) is a highly specific and sensitive method for quantifying the amount of PGE2 released into the cell culture medium.[9]

Experimental Protocol: PGE2 Inhibition in LPS-Stimulated RAW 264.7 Cells

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells in complete medium (e.g., DMEM with 10% Fetal Bovine Serum).

    • Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treatment with Inhibitor: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound, reference inhibitor, or vehicle (DMSO). Pre-incubate the cells for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control wells to induce COX-2 expression.

    • Incubation: Incubate the cells for 24 hours at 37°C.

    • Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.

  • PGE2 Quantification:

    • Use a commercially available PGE2 ELISA kit. Follow the manufacturer's instructions precisely.[9]

    • Briefly, this involves adding the collected supernatants and a series of PGE2 standards to a 96-well plate coated with a capture antibody.

    • After incubation and washing steps, a detection antibody and substrate are added, and the resulting colorimetric signal is measured with a plate reader.

  • Data Analysis:

    • Generate a standard curve from the readings of the PGE2 standards.

    • Use the standard curve to calculate the concentration of PGE2 in each of the collected supernatant samples.

    • Calculate the percent inhibition of PGE2 production for each inhibitor concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration, as described for the enzyme assay.

Part 3: Calculating the Selectivity Index (SI)

The selectivity of the compound for COX-2 over COX-1 is a critical parameter. It is calculated as a simple ratio of the IC50 values obtained from the in vitro enzyme inhibition assay:

SI = IC50 (COX-1) / IC50 (COX-2)

A higher SI value signifies greater selectivity for COX-2, which is a desirable characteristic for minimizing gastrointestinal side effects.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental validation process.

Experimental_Workflow cluster_invitro Part 1: In Vitro Enzyme Assay cluster_cell Part 2: Cell-Based Assay cluster_analysis Part 3: Comparative Analysis Prep_Enzyme Prepare Reagents: - COX-1 & COX-2 Enzymes - Test Compound Dilutions - Substrate (Arachidonic Acid) Incubate_Enzyme Pre-incubate Enzyme with Inhibitor (15 min) Prep_Enzyme->Incubate_Enzyme Initiate_Reaction Initiate Reaction with Substrate Incubate_Enzyme->Initiate_Reaction Detect_Product Incubate (10-20 min) & Detect Product Formation Initiate_Reaction->Detect_Product Calc_IC50_Enzyme Calculate % Inhibition & Determine IC50 for COX-1 and COX-2 Detect_Product->Calc_IC50_Enzyme Calc_SI Calculate Selectivity Index (SI = IC50_COX1 / IC50_COX2) Calc_IC50_Enzyme->Calc_SI Prep_Cells Seed & Culture RAW 264.7 Cells Pretreat_Cells Pre-treat Cells with Inhibitor (1-2 hr) Prep_Cells->Pretreat_Cells Stimulate_Cells Stimulate with LPS to Induce COX-2 (24 hr) Pretreat_Cells->Stimulate_Cells Collect_Supernatant Collect Culture Supernatant Stimulate_Cells->Collect_Supernatant Measure_PGE2 Quantify PGE2 Levels using ELISA Collect_Supernatant->Measure_PGE2 Calc_IC50_Cell Calculate % PGE2 Inhibition & Determine IC50 Measure_PGE2->Calc_IC50_Cell Compare Compare IC50 and SI values against Benchmark Inhibitors (Celecoxib, Rofecoxib, etc.) Calc_IC50_Cell->Compare Calc_SI->Compare

Caption: Workflow for the Characterization of a Novel COX-2 Inhibitor.

Conclusion: Synthesizing the Data for a Complete Profile

References

  • Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-(methylsulfonyl)phenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. Available at: https://pubmed.ncbi.nlm.nih.gov/10411574/
  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. Available at: https://jpet.aspetjournals.org/content/296/2/558
  • Yu, Y., et al. (2012). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Diseases, 2(1), 3-10. Available at: https://www.karger.com/Article/FullText/335499
  • BenchChem. (n.d.). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide. Available at: https://www.benchchem.com/application-notes/in-vitro-cox-1-cox-2-inhibition-assay-for-r-ketoprofen
  • Abcam. (n.d.). Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5). Available at: https://www.abcam.com/celecoxib-celebrex-cyclooxygenase-2-cox-2-inhibitor-ab120133.html
  • Tallarida, C. S., et al. (2019). Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways. Cell Chemical Biology, 26(8), 1133-1143.e5. Available at: https://www.cell.com/cell-chemical-biology/fulltext/S2451-9456(19)30190-8
  • Creative Enzymes. (2025). Experimental Activity Validation of Inhibitors. Available at: https://www.creative-enzymes.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: https://link.springer.com/article/10.1007/s00249-021-01530-8
  • BenchChem. (n.d.). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. Available at: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-a-selective-cox-2-inhibitor-in-in-vitro-studies
  • Wang, J. L., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 575-581. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2862143/
  • MedChemExpress. (n.d.). Etoricoxib (MK-0663). Available at: https://www.medchemexpress.com/etoricoxib.html
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Available at: https://www.caymanchem.com/product/760111
  • Marnett, L. J., & Kalgutkar, A. S. (1999). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Enzymology, 302, 119-129. Available at: https://www.sciencedirect.com/science/article/pii/S007668799902011X
  • Lee, J. Y., et al. (2012). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Molecular Medicine Reports, 5(6), 1473-1476. Available at: https://www.
  • ResearchGate. (n.d.). IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Available at: https://www.researchgate.net/figure/IC-50-values-of-rofecoxib-celecoxib-meloxicam-diclofenac-and-indomethacin-in-human_tbl2_221768461
  • Arbor Assays. (n.d.). DetectX® Prostaglandin E2 (PGE2) Multi-Format EIA Kit. Available at: https://www.arborassays.
  • Schror, K. (2009). Selective cyclooxygenase-2 inhibitors: similarities and differences. Expert Opinion in Pharmacotherapy, 10(10), 1577-1593. Available at: https://www.tandfonline.com/doi/abs/10.1517/14656560902997728
  • Warner, T. D., & Mitchell, J. A. (2002). COX-2 inhibitors compared and contrasted. Expert Opinion on Investigational Drugs, 11(11), 1859-1870. Available at: https://www.tandfonline.com/doi/abs/10.1517/13543784.11.11.1859
  • Shrestha, R. (2025). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Available at: https://www.verywellhealth.
  • Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Available at: https://www.drugs.com/drug-class/cox-2-inhibitors.html
  • RxFiles. (n.d.). Cox-2 Specific Inhibitors Comparisons. Available at: https://www.rxfiles.ca/rxfiles/uploads/documents/members/CSI_Chart.pdf
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Available at: https://en.wikipedia.org/wiki/Cyclooxygenase-2_inhibitor

Sources

A Researcher's Guide to Establishing Robust Controls for Evaluating 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone as a Potential COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating novel compounds, the rigorous validation of experimental findings is paramount. This guide provides a comprehensive framework for establishing negative and positive controls for the functional characterization of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. Given the limited direct biological data on this specific molecule, we will proceed with a hypothesis-driven approach, postulating its potential activity as a selective cyclooxygenase-2 (COX-2) inhibitor based on its structural motifs. The methodologies and principles outlined herein are designed to ensure scientific integrity and generate trustworthy, publishable data.

The core structure of our test compound, featuring a methylsulfonylphenyl group, is a well-established pharmacophore in a class of anti-inflammatory drugs known as selective COX-2 inhibitors.[1][2][3][4] Structure-activity relationship (SAR) studies have repeatedly demonstrated that the methylsulfonyl (SO₂CH₃) or sulfonamide (SO₂NH₂) moiety is crucial for potent and selective inhibition of the COX-2 isozyme.[1][2][3] Therefore, a logical starting point for the characterization of this compound is to assess its activity in a COX-2 inhibition assay.

The Rationale for Control Selection: A Self-Validating Experimental Design

To confidently ascertain the biological activity of a test compound, a well-designed experiment must include controls that validate the assay's performance and provide clear benchmarks for comparison. For our investigation, we will utilize a three-pronged approach: a negative control, a positive control, and our test compound.

Negative Control: The primary role of a negative control is to establish a baseline and account for non-specific effects of the assay components.[5][6] In this context, we will use two types of negative controls:

  • Vehicle Control (DMSO): Since most organic compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) for in vitro assays, the vehicle control will consist of the assay buffer with an equivalent concentration of DMSO as used for the test and positive control compounds. This ensures that any observed effects are not due to the solvent itself.

  • Inactive Structural Analog: A more sophisticated negative control is a molecule structurally similar to the test compound but known to be biologically inactive. Based on SAR studies of COX-2 inhibitors, the methylsulfonyl group is critical for activity.[1][2] Therefore, an ideal inactive analog would be 2-Hydroxy-1-phenyl-1-ethanone , which lacks the 4-(methylsulfonyl) substituent. This control helps to confirm that the specific chemical scaffold of our test compound, particularly the methylsulfonyl group, is responsible for any observed inhibition.

Positive Control: A positive control is a compound known to produce the expected effect, thereby validating the integrity of the assay system.[7][8][9] For a COX-2 inhibition assay, an ideal positive control is a well-characterized, potent, and selective inhibitor.

  • Celecoxib: We have selected Celecoxib as our positive control. It is a highly selective and potent COX-2 inhibitor, widely used in both clinical and research settings.[10][11][12] Its inclusion will demonstrate that the assay is capable of detecting COX-2 inhibition and will provide a benchmark against which to compare the potency of our test compound.

Experimental Workflow for COX-2 Inhibition Assay

The following diagram illustrates the experimental workflow for assessing the COX-2 inhibitory potential of this compound using a commercially available in vitro fluorometric assay kit.

G cluster_prep Compound Preparation cluster_assay In Vitro COX-2 Inhibition Assay cluster_groups Experimental Groups cluster_readout Data Acquisition & Analysis Test_Compound Test Compound: This compound Group_Test Test Group Test_Compound->Group_Test Positive_Control Positive Control: Celecoxib Group_Positive Positive Control Group Positive_Control->Group_Positive Negative_Control_Analog Negative Control: 2-Hydroxy-1-phenyl-1-ethanone Group_Negative_Analog Negative Control Group (Analog) Negative_Control_Analog->Group_Negative_Analog Vehicle Vehicle Control: DMSO Group_Vehicle Vehicle Control Group Vehicle->Group_Vehicle Assay_Plate 96-Well Plate Assay Buffer COX-2 Enzyme Arachidonic Acid (Substrate) Fluorometric Probe Reader Fluorescence Plate Reader (Ex/Em = 535/587 nm) Assay_Plate->Reader Group_Test->Assay_Plate Group_Positive->Assay_Plate Group_Negative_Analog->Assay_Plate Group_Vehicle->Assay_Plate Analysis Calculate % Inhibition Determine IC50 Values Reader->Analysis

Caption: Experimental workflow for the in vitro COX-2 inhibition assay.

Step-by-Step Experimental Protocol

The following is a detailed protocol for a fluorometric COX-2 inhibition assay, adapted from commercially available kits.[7]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the test compound, Celecoxib, and the negative control analog in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of final concentrations for IC₅₀ determination (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 75 µL COX Assay Buffer

      • 2 µL COX Cofactor Working Solution

      • 1 µL COX Probe Solution

      • 10 µL of the diluted test compound, positive control, negative control analog, or vehicle (DMSO in assay buffer).

      • 1 µL of recombinant human COX-2 enzyme.

    • Mix gently and incubate at 25°C for 10 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence kinetics for 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration using the following formula: % Inhibition = [(Slope of Vehicle Control - Slope of Test) / Slope of Vehicle Control] * 100

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

The COX-2 Signaling Pathway and Points of Intervention

The diagram below illustrates the arachidonic acid cascade and the specific point of inhibition for COX-2 selective inhibitors.

G cluster_cox Cyclooxygenase (COX) Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Inflammatory Stimuli AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Housekeeping Prostanoids (e.g., PGE2, TXA2) (Gastric Protection, Platelet Aggregation) PGH2->Prostanoids_Housekeeping Prostanoids_Inflammation Prostanoids (e.g., PGE2, PGI2) (Inflammation, Pain, Fever) PGH2->Prostanoids_Inflammation Test_Compound Test Compound Test_Compound->COX2 Hypothesized Inhibition Positive_Control Positive Control (Celecoxib) Positive_Control->COX2 Known Inhibition Negative_Control Negative Control (Inactive Analog) Negative_Control->COX2 No Expected Inhibition

Caption: The COX-2 signaling pathway and the mechanism of inhibition.

Interpreting the Data: A Comparative Analysis

The data generated from this experimental design will allow for a robust comparison of the test compound's performance against the established controls. The results can be summarized in a table as follows:

CompoundTargetIC₅₀ (µM) [Hypothetical Data]% Inhibition at 10 µM [Hypothetical Data]
Test Compound COX-25.278%
Positive Control (Celecoxib) COX-20.0599%
Negative Control (2-Hydroxy-1-phenyl-1-ethanone) COX-2> 100< 5%
Vehicle Control (DMSO) COX-2N/A0% (by definition)

Interpretation of Hypothetical Results:

  • The Vehicle Control shows no inhibition, confirming the baseline activity of the enzyme is stable.

  • The Positive Control (Celecoxib) exhibits a very low IC₅₀ value, validating that the assay is sensitive and performing as expected.

  • The Negative Control (Inactive Analog) shows negligible inhibition even at high concentrations, strongly suggesting that the methylsulfonylphenyl moiety is required for activity and that the observed inhibition by the test compound is not due to non-specific interactions of the core scaffold.

  • The Test Compound shows a moderate IC₅₀ value, indicating that it does possess COX-2 inhibitory activity, albeit less potent than Celecoxib.

Conclusion

By employing a hypothesis-driven approach grounded in established structure-activity relationships, we have designed a self-validating experimental framework for the initial characterization of this compound. The use of a well-defined positive control (Celecoxib) and a rationally selected inactive structural analog as a negative control, in addition to the standard vehicle control, provides the necessary rigor to confidently interpret the experimental outcomes. This comprehensive guide ensures that the data generated will be of high scientific integrity, suitable for advancing drug discovery programs and for publication in peer-reviewed journals.

References

  • Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., Stegeman, R. A., Pak, J. Y., ... & Kiefer, J. R. (1996). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Retrieved from [Link]

  • Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Brieflands. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • Apicule. (n.d.). Exploring 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: A Key Pharmaceutical Intermediate. Retrieved from [Link]

  • Drugbank. (n.d.). CAS 221615-75-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • MDPI. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • PubMed Central. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Retrieved from [Link]

  • Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]

  • ACS Publications. (2000). Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles. Retrieved from [Link]

  • Bentham Science. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • Quora. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Retrieved from [Link]

  • PubMed. (2006). Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs. Retrieved from [Link]

Sources

Navigating the Synthesis of a Key Etoricoxib Intermediate: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides an in-depth technical comparison of experimental methodologies for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a critical intermediate in the manufacture of the selective COX-2 inhibitor, Etoricoxib. While the initial focus of this guide was 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone, the landscape of available research and its direct industrial application led to a strategic focus on its more extensively documented analogue. This guide will dissect and compare established protocols, offering insights into achieving consistent and high-purity yields.

The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a cornerstone in the production of Etoricoxib.[1][2] The robustness and efficiency of this synthetic step directly impact the purity and overall yield of the final active pharmaceutical ingredient (API). Inconsistent outcomes in this process can lead to downstream purification challenges and the generation of undesirable impurities that can compromise the safety and efficacy of the drug.[][4] This guide will explore two primary, reproducible methods for the synthesis of this key intermediate, providing a detailed analysis of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Methodologies

The two primary routes for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone that will be compared are:

  • Oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone: A two-step process involving the initial synthesis of a thioether precursor followed by oxidation to the desired sulfone.

  • Palladium-Catalyzed Cross-Coupling: A direct approach that couples a substituted pyridine with a phenylsulfone derivative.

ParameterMethod 1: Oxidation of Thioether PrecursorMethod 2: Palladium-Catalyzed Cross-Coupling
Overall Yield High (typically >90%)Moderate to High (70-90%)
Purity Good, but dependent on oxidation controlGenerally high, but can be affected by catalyst residues
Key Reagents Hydrogen peroxide, methanesulfonic acid, acetic acidPalladium catalyst (e.g., Pd(OAc)2), phosphine ligand
Reaction Conditions Moderate temperatures (0-50°C)Elevated temperatures (reflux)
Safety Considerations Handling of strong oxidizers (hydrogen peroxide)Use of expensive and potentially toxic heavy metal catalyst
Cost-Effectiveness Generally more cost-effective due to cheaper reagentsCan be more expensive due to the cost of the palladium catalyst and ligand

In-Depth Experimental Protocols

Method 1: Synthesis via Oxidation of a Thioether Precursor

This method is a widely employed and scalable approach for the synthesis of the target ketone. The rationale behind this two-step process is the reliable and high-yielding formation of the carbon-carbon bond, followed by a well-established oxidation reaction.

Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone

This initial step is not explicitly detailed in the provided search results, but it is a logical precursor to the oxidation step described.

Step 2: Oxidation to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol is based on a procedure outlined in a publicly available chemical database.[5]

Materials:

  • 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone

  • Acetic acid (ice-cold)

  • Methanesulfonic acid

  • 30% w/w Hydrogen peroxide solution

  • Sodium thiosulfate

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • In a three-necked flask equipped with a thermometer, condenser, and dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, 150 mL of ice-cold acetic acid, and 30 mL of methanesulfonic acid.

  • Cool the reaction mixture to 5-10 °C.

  • Slowly add 120 mL of 30% w/w hydrogen peroxide solution dropwise, maintaining the temperature between 5-10°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for at least 6 hours.

  • Upon reaction completion, cool the mixture to 0-5 °C.

  • Prepare a solution of 300 g of sodium thiosulfate in water and add it in batches to the reaction mixture to quench the excess peroxide.

  • Adjust the pH of the reaction mixture to 5.5-6.5 using a 30% sodium hydroxide solution.

  • Continue stirring at 20-25 °C for 2 hours.

  • Filter the resulting suspension.

  • Wash the solid product with 2 x 400 mL of water.

  • Dry the product under vacuum at 40 °C for at least 12 hours.

Expected Outcome: This procedure is reported to yield the target product with a purity of approximately 94% as determined by HPLC.[5]

Method 2: Palladium-Catalyzed Cross-Coupling

This synthetic route offers a more direct approach to the target molecule, avoiding the need for a separate oxidation step. The choice of catalyst and ligand is critical for achieving high yields and selectivity. The following protocol is adapted from a patented procedure.[2]

Materials:

  • 1-(6-methylpyridin-3-yl)ethanone

  • 4-bromophenyl-methyl sulfone

  • Potassium phosphate

  • Palladium(II) acetylacetonate (Pd(acac)2)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • N,N-dimethylformamide (DMF)

Procedure:

  • To a 2000 mL flask under a nitrogen atmosphere, add 50 g of 1-(6-methylpyridin-3-yl)ethanone, 87 g of 4-bromophenyl-methyl sulfone, 235.6 g of potassium phosphate, 169 mg of Pd(acac)2, and 482 mg of Xantphos.

  • Add 300 mL of N,N-dimethylformamide.

  • Heat the reaction mixture and maintain at a controlled temperature as specified in the patent for a set duration.

  • After the reaction is complete, cool the mixture.

  • The product is then isolated and purified. The patent describes a workup procedure involving dilution with water, filtration, and subsequent purification steps like recrystallization to achieve the desired purity.[2]

Expected Outcome: This method can produce the target compound in high yield, with the final purity depending on the effectiveness of the purification process.

Visualizing the Experimental Workflow

To better illustrate the key stages of the more detailed oxidation protocol, the following workflow diagram is provided.

cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Isolation start Combine Starting Material, Acetic Acid, and Methanesulfonic Acid cool1 Cool to 5-10°C start->cool1 add_h2o2 Add H2O2 Dropwise cool1->add_h2o2 react Stir at 20-25°C for 6h add_h2o2->react cool2 Cool to 0-5°C react->cool2 quench Quench with Sodium Thiosulfate cool2->quench adjust_ph Adjust pH to 5.5-6.5 quench->adjust_ph stir2 Stir for 2h adjust_ph->stir2 filter Filter Suspension stir2->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry end end dry->end Final Product

Caption: Workflow for the synthesis of the Etoricoxib intermediate via oxidation.

Trustworthiness and Self-Validating Systems

To ensure the reproducibility of these protocols, a self-validating system should be in place. This includes:

  • In-process monitoring: Regular analysis of the reaction mixture by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.

  • Characterization of the final product: The identity and purity of the final product should be confirmed using a suite of analytical techniques, including:

    • HPLC: To determine the purity of the compound and quantify any impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound and confirm its identity.

  • Impurity profiling: A thorough analysis of any impurities present in the final product is crucial. Understanding the impurity profile can provide insights into side reactions and help in optimizing the reaction conditions to minimize their formation. Common impurities in the synthesis of Etoricoxib have been documented and should be monitored.[][4][6]

Conclusion

Both the oxidation of a thioether precursor and the palladium-catalyzed cross-coupling offer viable and reproducible routes to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. The choice of method will often depend on factors such as the desired scale of the reaction, cost considerations, and the available equipment and expertise. For large-scale industrial production, the oxidation route may be favored due to its use of less expensive reagents. However, for smaller-scale laboratory synthesis, the directness of the cross-coupling reaction may be advantageous.

By carefully controlling the reaction parameters and implementing a robust analytical framework for in-process monitoring and final product characterization, researchers can ensure the reproducibility of their experiments and obtain high-purity material suitable for further use in the synthesis of Etoricoxib and other related research.

References

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
  • A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Retrieved January 18, 2026, from [Link]

  • Etoricoxib EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved January 18, 2026, from [Link]

  • Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.
  • Process for preparing a ketosulfone derivative. (2013). Google Patents.
  • Etoricoxib Impurity D | CAS 221615-75-4. (n.d.). Veeprho. Retrieved January 18, 2026, from [Link]

Sources

Confirming the Binding Target of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone: A Comparative Guide to Cyclooxygenase-2 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the quest for selective cyclooxygenase-2 (COX-2) inhibitors remains a cornerstone of research. The compound 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone, characterized by its methylsulfonylphenyl moiety, presents a compelling case for investigation as a potential COX-2 inhibitor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ascertain and contextualize the binding affinity and selectivity of this compound. We will delve into the mechanistic rationale, present a robust experimental workflow for target validation, and compare its potential inhibitory profile against established COX-2 inhibitors.

The Rationale: Structural Clues to a Well-Known Target

The central hypothesis for this compound targeting COX-2 is rooted in its chemical architecture. The 4-(methylsulfonyl)phenyl group is a key pharmacophore present in a class of highly successful and selective COX-2 inhibitors known as the "coxibs".[1][2] This includes well-known drugs such as Rofecoxib (Vioxx) and Etoricoxib (Arcoxia), which exhibit potent anti-inflammatory effects by selectively blocking the COX-2 enzyme.[3][4] The methylsulfonyl group plays a crucial role by inserting into a specific side pocket of the COX-2 active site, an interaction that is sterically hindered in the COX-1 isoform, thereby conferring selectivity.[1]

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[5] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to alleviate pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.

To definitively confirm that this compound is a selective COX-2 inhibitor, a direct assessment of its inhibitory activity against both COX-1 and COX-2 is essential.

Visualizing the Mechanism: The Cyclooxygenase Pathway

COX_Pathway cluster_nsaids Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Prostaglandins_1 Prostaglandins (Homeostatic) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 GI_Protection GI Protection, Platelet Aggregation Prostaglandins_1->GI_Protection Inflammation Pain & Inflammation Prostaglandins_2->Inflammation NS_NSAIDs Non-Selective NSAIDs NS_NSAIDs->COX1 NS_NSAIDs->COX2 COX2_Inhibitor This compound (Hypothesized) COX2_Inhibitor->COX2

Caption: The cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Validation: A Step-by-Step Protocol for In Vitro COX Inhibition Assay

To ascertain the binding affinity and selectivity of this compound, a robust in vitro COX inhibition assay is paramount. The following protocol outlines a widely accepted method, often utilizing commercially available kits.[6]

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - COX-1 and COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions - Heme cofactor - Assay buffer start->prepare_reagents assay_setup Assay Setup (96-well plate): - Add buffer, heme, and enzyme (COX-1 or COX-2) - Add test compound or vehicle control prepare_reagents->assay_setup pre_incubation Pre-incubate at 25°C for 5 minutes assay_setup->pre_incubation initiate_reaction Initiate Reaction: Add arachidonic acid and colorimetric substrate (e.g., TMPD) pre_incubation->initiate_reaction incubation Incubate at 25°C for 5 minutes initiate_reaction->incubation measure_absorbance Measure Absorbance at 590 nm incubation->measure_absorbance data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values - Calculate Selectivity Index (SI) measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro colorimetric COX inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

    • Prepare solutions of arachidonic acid (substrate) and a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare the heme cofactor solution.

  • Assay Procedure (performed in a 96-well plate):

    • To each well, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme.

    • Add the desired concentration of the test compound or the vehicle control.

    • Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric substrate.

    • Incubate the plate at 25°C for an additional 5 minutes.

    • Measure the absorbance of each well at a wavelength of 590 nm using a plate reader. The intensity of the color is proportional to the COX enzyme activity.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.

Comparative Performance Analysis

While direct experimental data for this compound is not publicly available, we can contextualize its potential performance by comparing it to well-characterized COX-2 inhibitors. The following table presents a hypothetical, yet plausible, inhibitory profile for our compound of interest alongside published data for established drugs.

CompoundTarget ProteinIC50 (µM)Selectivity Index (COX-1/COX-2)
This compound COX-1>100 (Hypothetical)>100 (Hypothetical)
COX-2 ~1.0 (Hypothetical)
CelecoxibCOX-1~15~30[7]
COX-2~0.04
EtoricoxibCOX-1~1.1~106[7]
COX-2~0.01
RofecoxibCOX-1~26~300[7]
COX-2~0.09

Interpretation of Comparative Data:

A hypothetical IC50 value in the low micromolar range for COX-2 and a significantly higher (or undetectable) IC50 for COX-1 would classify this compound as a potent and selective COX-2 inhibitor. A high selectivity index is a key indicator of a favorable therapeutic profile, suggesting a reduced risk of gastrointestinal side effects.

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential as a selective COX-2 inhibitor. The experimental framework provided in this guide offers a clear path to empirically validate this hypothesis. By determining its IC50 values for both COX isoforms and comparing them to established drugs like Celecoxib, Etoricoxib, and Rofecoxib, researchers can accurately assess its potency and selectivity. Should the experimental data align with the hypothetical profile presented, this compound could represent a valuable lead for the development of novel anti-inflammatory agents with an improved safety profile. Further in vivo studies would then be warranted to evaluate its efficacy and tolerability in preclinical models of inflammation and pain.

References

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Synthesis and structure-activity relationship of novel, highly potent metharyl and methcycloalkyl cyclooxygenase-2 (COX-2) selective inhibitors. PubMed.
  • Rofecoxib. PubChem.
  • Etoricoxib. PubMed.
  • Rofecoxib. LiverTox - NCBI Bookshelf.
  • Etoricoxib: a highly selective COX-2 inhibitor. PubMed.
  • What is the role of etoricoxib (a selective COX-2 inhibitor) in managing pain and inflammation in an average adult patient with no significant medical history?. Dr.Oracle.
  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Read by QxMD.
  • Rofecoxib. Wikipedia.
  • Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simul
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
  • COX Inhibitors.
  • Cyclooxygenase-2 inhibitor. Wikipedia.

Sources

Comparative Benchmarking Guide: 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone Against the Selective COX-2 Inhibitor, Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, rigorous preclinical evaluation is paramount. This guide presents a comprehensive benchmarking analysis of the investigational compound, 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone, against Celecoxib, a well-established and clinically approved selective cyclooxygenase-2 (COX-2) inhibitor. We provide a framework for a head-to-head comparison, encompassing fundamental physicochemical characterization, direct in-vitro enzymatic inhibition, and in-vivo anti-inflammatory efficacy. The methodologies detailed herein are designed to be self-validating, incorporating industry-standard controls and clear data analysis pathways, thereby ensuring the generation of robust and reliable comparative data for drug development professionals.

Introduction: The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] Two primary isoforms have been identified: COX-1, a constitutively expressed enzyme involved in homeostatic functions such as gastric cytoprotection, and COX-2, an inducible enzyme whose expression is significantly upregulated at sites of inflammation.[2][3]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. While effective, their inhibition of COX-1 is associated with gastrointestinal side effects.[3][4] This led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory relief while minimizing gastric complications.[3]

The Standard: Celecoxib (Celebrex®) is the only selective COX-2 inhibitor currently available for clinical use in the United States and serves as the gold standard for benchmarking novel compounds in this class.[5] Its well-documented efficacy and selectivity profile provide a robust baseline for comparison.[4]

The Candidate: this compound is a small molecule featuring a methylsulfonylphenyl moiety, a common structural feature in many selective COX-2 inhibitors.[6][7] This structural alert suggests a potential mechanism of action involving COX-2 inhibition, warranting a direct and thorough comparison against Celecoxib.

Foundational Assessment: Physicochemical Characterization

Before assessing biological activity, understanding a compound's fundamental physicochemical properties is critical for predicting its drug-like potential, including absorption and formulation feasibility.[8][9][10]

Rationale: Properties such as solubility directly impact bioavailability, while lipophilicity influences membrane permeability and target engagement.[8][11] Stability assessments are crucial to ensure the compound remains intact under physiological and storage conditions.[9]

Comparative Data Summary:

Property Test Compound Celecoxib (Reference) Experimental Method Rationale for Selection
Molecular Weight 214.24 g/mol [7] 381.37 g/mol N/A Fundamental property influencing diffusion and absorption.
Aqueous Solubility To be determined Modest aqueous solubility[3] Thermodynamic & Kinetic Solubility Assays Determines potential for oral absorption and formulation challenges.[8]
Lipophilicity (LogP) To be determined ~3.5 RP-HPLC or Shake-Flask Method Crucial for membrane transport and interaction with protein targets.[8]

| Chemical Stability | To be determined | Stable | pH Stress & Accelerated Stability Studies | Evaluates degradation pathways and informs formulation/storage conditions.[9] |

In-Vitro Benchmarking: Potency and Selectivity via COX Inhibition Assays

The cornerstone of this comparison lies in determining the direct inhibitory effect of the test compound on COX-1 and COX-2 enzymes and calculating its selectivity.

Causality of Experimental Design: A colorimetric in-vitro enzyme assay is employed due to its high-throughput nature and robust, quantifiable endpoint.[1][12] The assay measures the peroxidase component of COX activity. COX enzymes catalyze the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reaction, resulting in a colored product that can be quantified by measuring absorbance at 590 nm.[1][12] The rate of color development is directly proportional to enzyme activity.

COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Test Compound & Celecoxib Inhibitor->COX2 Inhibition

Caption: The COX-2 enzymatic pathway and the point of inhibition.

Comparative Data Summary:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Test Compound To be determined To be determined To be determined

| Celecoxib | ~13.02[12] | ~0.49[12] | ~26.6 |

Note: IC50 values for Celecoxib can vary between studies but consistently show high selectivity for COX-2. A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1.[2]

In-Vivo Benchmarking: Efficacy in an Acute Inflammation Model

Translating in-vitro activity to a physiological system is a critical step in drug development.[13][14] The carrageenan-induced paw edema model in rats is a universally accepted standard for evaluating the efficacy of acute anti-inflammatory agents.[15][16]

Causality of Experimental Design: Subplantar injection of carrageenan induces a localized, acute inflammatory response characterized by edema (swelling).[17] This response is biphasic: an early phase mediated by histamine and serotonin, followed by a later phase (3-5 hours) primarily driven by prostaglandin synthesis via COX-2.[17] By administering the test compound prior to carrageenan injection and measuring paw volume over time, we can directly quantify the inhibition of prostaglandin-mediated inflammation.

In-Vivo Workflow cluster_0 Phase 1: Dosing cluster_1 Phase 2: Induction & Measurement cluster_2 Phase 3: Data Analysis A Acclimatize Wistar Rats (7 days) B Divide into Groups: 1. Vehicle Control 2. Celecoxib (Std.) 3. Test Compound A->B C Administer Compounds (e.g., Oral Gavage) B->C D Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) C->D E Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours D->E F Calculate % Inhibition of Edema: ((Vc - Vt) / Vc) * 100 E->F G Compare Efficacy vs. Celecoxib and Vehicle F->G

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Projected Comparative Data Summary:

Treatment Group (Dose) Mean Paw Volume Increase at 3h (mL) % Inhibition of Edema
Vehicle Control Baseline 0%
Test Compound (e.g., 30 mg/kg) To be determined To be determined

| Celecoxib (e.g., 30 mg/kg) | Reference Value | Reference Value |

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking this compound against Celecoxib. The collective data from physicochemical, in-vitro, and in-vivo studies will provide a clear, multi-faceted comparison.

  • If the test compound shows a lower COX-2 IC50 and a higher selectivity index than Celecoxib , it demonstrates superior in-vitro potency and selectivity, marking it as a highly promising lead.

  • If in-vivo efficacy is comparable or superior at an equivalent dose , this validates its physiological activity and potential for clinical translation.

  • Favorable physicochemical properties , such as improved solubility, could offer significant advantages in formulation and bioavailability over the existing standard.

Regardless of the outcome, this structured comparison provides the essential data required by drug development professionals to make an informed decision: to advance the compound into more complex chronic inflammation models and safety pharmacology studies, to optimize its structure through medicinal chemistry, or to discontinue its development.

Appendix: Detailed Experimental Protocols

Protocol 1: In-Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from standard methodologies for determining COX inhibition.[1][12][18]

1. Reagent Preparation:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0.
  • Heme Stock: 10 mM in a small amount of 0.1 M NaOH, diluted with Reaction Buffer.
  • Enzyme: Recombinant human COX-1 or COX-2, diluted in Reaction Buffer just before use.
  • Chromogenic Substrate: 10 mM TMPD in DMSO.
  • Substrate: 10 mM Arachidonic Acid in ethanol.
  • Test Compounds: Prepare 10 mM stock solutions of the test compound and Celecoxib in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

2. Assay Procedure (96-well plate format):

  • To each well, add:
  • 150 µL of Reaction Buffer
  • 10 µL of Heme (final concentration ~1 µM)
  • 10 µL of diluted COX-1 or COX-2 enzyme solution
  • 10 µL of test compound dilution (or DMSO for 100% activity control).
  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow inhibitor binding to the enzyme.[1]
  • Initiate Reaction: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.[1]
  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
  • Determine the percentage of inhibition for each concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol 2: In-Vivo Carrageenan-Induced Paw Edema

This protocol is a standard model for assessing acute anti-inflammatory activity.[15][17]

1. Animals and Acclimatization:

  • Use male Wistar rats (180-200g).
  • Acclimatize animals for at least one week before the experiment, with free access to food and water.

2. Experimental Groups:

  • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
  • Group II (Positive Control): Receives Celecoxib (e.g., 30 mg/kg, p.o.).
  • Group III (Test Group): Receives the test compound at one or more dose levels (e.g., 10, 30, 100 mg/kg, p.o.).

3. Procedure:

  • Fast animals overnight before the experiment.
  • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (this is the 0-hour reading).
  • Administer the respective vehicle, standard, or test compound orally (p.o.).
  • One hour after administration, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

4. Data Analysis:

  • Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the paw volume at that time point.
  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:
  • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

References

  • Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay. Benchchem.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. MDPI.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central (PMC).
  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. IJRPLS.
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
  • Physicochemical Characterization. Creative Biolabs.
  • Characterization of Physicochemical Properties. Pace Analytical.
  • A Comparative Analysis of COX-2 Inhibition: Celecoxib vs. The Uncharacterized Plantanone B. Benchchem.
  • Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Publications.
  • Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate.
  • Physicochemical Properties Of Drugs. Unacademy.
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed.
  • This compound. PubChem.
  • This compound. ChemicalBook.

Sources

A Senior Application Scientist's Guide to 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective COX-2 Inhibition

The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant milestone in the management of pain and inflammation. By selectively targeting the inducible COX-2 isozyme, which is upregulated at sites of inflammation, these agents aimed to provide the therapeutic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isozyme.[1] The chemical architecture of these selective inhibitors, often diaryl heterocycles, is a testament to the intricate structure-activity relationships (SAR) that govern their potency and selectivity. A recurring and critical pharmacophore in many potent and selective COX-2 inhibitors is the p-methylsulfonylphenyl group. This guide delves into a comparative analysis of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone , a compound bearing this key functional group, and explores its potential advantages over similar chemical entities in the landscape of COX-2 inhibitor research.

While extensive research has been conducted on established COX-2 inhibitors like Celecoxib and Etoricoxib, direct comparative experimental data for this compound is not widely available in peer-reviewed literature. Therefore, this guide will provide a comprehensive comparison based on established SAR principles, the known roles of its constituent chemical moieties in medicinal chemistry, and its potential as a versatile synthetic intermediate.

Structural Comparison and Potential Advantages

The potential advantages of this compound can be inferred by dissecting its structure in the context of known COX-2 inhibitors.

FeatureThis compoundCelecoxibEtoricoxibRofecoxib (Withdrawn)
Core Scaffold Acyclic α-hydroxy ketonePyrazolePyridineFuranone
COX-2 Targeting Moiety p-methylsulfonylphenylp-sulfonamidophenylp-methylsulfonylphenylp-methylsulfonylphenyl
Key Differentiator Flexible α-hydroxy ketone side chainTrifluoromethyl group on pyrazole ringPyridine ringLactone ring
The Indispensable p-Methylsulfonylphenyl Group

The presence of the p-methylsulfonyl (SO2Me) group is a hallmark of many selective COX-2 inhibitors. This moiety is crucial for inserting into a secondary, hydrophobic pocket present in the active site of COX-2 but absent in COX-1. This structural difference between the two isozymes is the primary basis for selectivity. The SO2Me group of this compound positions it favorably for potential selective COX-2 inhibition.

Potential Advantages of the α-Hydroxy Ketone Moiety

The α-hydroxy ketone functional group in this compound is a key structural feature that may offer distinct advantages:

  • Increased Polarity and Solubility: The hydroxyl group can increase the polarity of the molecule, potentially leading to improved aqueous solubility compared to more lipophilic analogs. This can be advantageous for formulation and bioavailability.

  • Hydrogen Bonding Potential: The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions within the COX-2 active site, which could enhance binding affinity and potency.

  • Metabolic Handle: The secondary alcohol could serve as a site for phase II metabolism (e.g., glucuronidation), potentially leading to a more predictable metabolic profile and clearance pathway.

  • Synthetic Versatility: The α-hydroxy ketone is a versatile functional group that can be further modified, making this compound a valuable intermediate for the synthesis of a diverse library of new chemical entities. The ketone can be reduced, and the hydroxyl group can be esterified or etherified to fine-tune the molecule's properties.

The α-hydroxy ketone and related α-ketoamide moieties are considered "privileged structures" in medicinal chemistry due to their ability to modulate molecular conformation and participate in hydrogen bonding, which can enhance potency and improve pharmacokinetic profiles.[1][2][3]

Comparative Efficacy of Established COX-2 Inhibitors

To provide context, the following table summarizes the relative efficacy of established COX-2 inhibitors in osteoarthritis, demonstrating the benchmarks that new compounds would need to meet or exceed. Etoricoxib has shown a high probability of providing the greatest improvement in pain and physical function compared to other interventions.[4]

InterventionEffect Size (ES) vs. Placebo (Pain Relief)95% Credible Interval
Etoricoxib 30mg-0.66-0.83 to -0.49
Etoricoxib 60mg-0.69-0.83 to -0.55
Diclofenac 150mg-0.49-0.62 to -0.36
Ibuprofen 2400mg-0.41-0.60 to -0.22
Celecoxib 200mg-0.34-0.45 to -0.23
Naproxen 1000mg-0.37-0.51 to -0.24

Data adapted from a network meta-analysis on osteoarthritis treatments.[4] A more negative effect size indicates greater pain relief.

Experimental Protocols

A critical step in evaluating the potential of this compound is to determine its in vitro inhibitory activity against COX-1 and COX-2. Below is a representative protocol for a fluorometric-based assay.

In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)

Principle:

This assay measures the peroxidase activity of cyclooxygenase. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces the endoperoxide to the corresponding alcohol, PGH2. This kit utilizes a probe that fluoresces upon oxidation, and the signal is proportional to the amount of PGG2 generated.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • NaOH

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Excitation: 535 nm, Emission: 587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 10X solution of the test compound and positive control in COX Assay Buffer.

    • Reconstitute enzymes and reagents according to the manufacturer's instructions. Keep enzymes on ice.[5][6]

    • Prepare the Reaction Mix for each well to be assayed. For each well, combine 80 µL of a mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[5]

  • Assay Plate Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 10 µL of the 10X positive control solution.

    • Sample Screen (S): Add 10 µL of the 10X test compound solution to be screened.

  • Enzyme Addition:

    • Add 10 µL of the appropriate diluted COX enzyme (COX-1 or COX-2) to each well.

    • Incubate the plate for 10-15 minutes at room temperature, protected from light.

  • Reaction Initiation:

    • Prepare the arachidonic acid solution by mixing with NaOH and diluting with purified water as per the kit protocol.[5]

    • Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for the test compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition versus the log of the inhibitor concentration.

Visualizing the Scientific Workflow and Concepts

COX-2 Inhibition Pathway

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX2 Inhibition Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Buffer, Probe) Add_Reagents Add Reagents to 96-Well Plate Prep_Reagents->Add_Reagents Prep_Compound Prepare Test Compound & Controls Prep_Compound->Add_Reagents Add_Enzyme Add COX-1 or COX-2 Add_Reagents->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Add_Substrate Initiate with Arachidonic Acid Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Sources

Independent Verification of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and materials science, the purity and well-defined characterization of intermediates are paramount. This guide provides a comprehensive framework for the independent verification of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone, a key building block in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document outlines the expected physicochemical and spectroscopic properties of the target compound, a detailed synthesis protocol adapted from related methodologies, and a robust analytical workflow for purity assessment. Furthermore, a comparative analysis with alternative synthetic intermediates is presented to inform experimental design and substance selection.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is the foundation of its reliable identification and use. The following sections detail the expected properties of this compound.

Physicochemical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for handling, storage, and reaction setup.

PropertyValueSource
Molecular FormulaC₉H₁₀O₄SPubChem[1]
Molecular Weight214.24 g/mol PubChem[1]
Melting Point88 - 90 °CSigma-Aldrich[2]
AppearanceWhite to off-white solidChemicea[3]
Spectroscopic Data for Verification

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.10Doublet2HAromatic C-H (ortho to C=O)Protons ortho to the electron-withdrawing carbonyl and sulfonyl groups are expected to be significantly deshielded, appearing at a high chemical shift.
~7.95Doublet2HAromatic C-H (ortho to -SO₂CH₃)These protons are also deshielded by the sulfonyl group.
~4.90Singlet2H-CH₂(OH)-The methylene protons adjacent to the hydroxyl and carbonyl groups will be a singlet and are expected in this region.
~3.50Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift is concentration and solvent dependent.
~3.05Singlet3H-SO₂CH₃The methyl protons of the sulfonyl group are typically observed as a sharp singlet around 3 ppm.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~195.0C=O (Ketone)The carbonyl carbon is highly deshielded.
~142.0Aromatic C-SO₂The carbon attached to the electron-withdrawing sulfonyl group will be downfield.
~138.0Aromatic C-C=OThe carbon attached to the carbonyl group.
~129.0Aromatic C-HAromatic carbons.
~128.0Aromatic C-HAromatic carbons.
~68.0-CH₂OHThe carbon bearing the hydroxyl group.
~44.0-SO₂CH₃The methyl carbon of the sulfonyl group.

Table 4: Predicted FT-IR and Mass Spectrometry Data

TechniqueExpected Peaks/FragmentsRationale
FT-IR ~3400 cm⁻¹ (broad)O-H stretch of the hydroxyl group.
~1680 cm⁻¹ (strong)C=O stretch of the ketone.
~1320 and 1150 cm⁻¹ (strong)Asymmetric and symmetric SO₂ stretching of the sulfone group.
Mass Spec (EI) m/z 214Molecular ion [M]⁺.
m/z 183Loss of -CH₂OH.
m/z 155Loss of -SO₂CH₃.

Synthesis and Purification Protocol

The synthesis of this compound can be approached through the α-hydroxylation of the corresponding ketone, 1-[4-(methylsulfonyl)phenyl]ethanone. This section provides a detailed, albeit theoretical, protocol based on established methods for α-hydroxylation of ketones.

Synthesis Workflow

The proposed synthesis involves two main stages: the Friedel-Crafts acylation to form the precursor ketone, followed by α-hydroxylation.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Oxidation cluster_2 Stage 3: α-Hydroxylation A Thioanisole D 1-[4-(Methylthio)phenyl]ethanone A->D B Acetyl Chloride B->D C Aluminum Chloride (catalyst) C->D E 1-[4-(Methylthio)phenyl]ethanone H 1-[4-(Methylsulfonyl)phenyl]ethanone E->H F Hydrogen Peroxide F->H G Sodium Tungstate (catalyst) G->H I 1-[4-(Methylsulfonyl)phenyl]ethanone K This compound I->K J m-CPBA J->K G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B C C18 Reverse-Phase Column B->C D Isocratic Elution (Acetonitrile/Water) C->D E UV Detection (e.g., 254 nm) D->E F Data Analysis (Purity Assessment) E->F

Sources

A Researcher's Guide to De-risking Novel Inhibitors: A Comparative Framework for Specificity and Off-Target Profiling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey of a promising small molecule from a "hit" to a viable therapeutic candidate is fraught with challenges. Among the most critical hurdles is the rigorous characterization of its binding profile within the complex cellular environment. A molecule's efficacy is intrinsically linked to its specificity for the intended target, while its safety profile is largely determined by its off-target interactions.[1][2] Neglecting a thorough investigation of these off-target effects can lead to unforeseen toxicity and is a major contributor to the high attrition rates in clinical trials.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the specificity and off-target effects of novel inhibitors. While we will use the hypothetical molecule, 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone (referred to hereafter as Compound X ), as a case study, the principles and methodologies described herein are broadly applicable to any small molecule inhibitor in development. The focus is not merely on the "what" but the "why" – elucidating the rationale behind experimental choices to construct a robust and self-validating specificity profile.

The Imperative of a Tiered Approach

A brute-force approach to specificity testing is neither efficient nor cost-effective. A more strategic, tiered methodology allows for a progressive and data-driven assessment of a compound's binding profile. This approach typically begins with broad, high-throughput screening to identify a compound's primary targets and potential off-targets, followed by more focused and physiologically relevant assays to validate these initial findings.

Tiered_Workflow cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Validation and Cellular Context cluster_2 Tier 3: Unbiased Proteome-Wide Analysis T1_Biochem In Vitro Biochemical Assays (e.g., Large Kinase Panel) T2_DoseResponse Dose-Response Assays (IC50/Kd) for Hits from Tier 1 T1_Biochem->T2_DoseResponse Identifies potential targets T2_CETSA Cellular Target Engagement (e.g., CETSA) T2_DoseResponse->T2_CETSA Confirms on-target activity T3_Proteomics Chemoproteomics (e.g., CETSA-MS, AP-MS) T2_CETSA->T3_Proteomics Requires unbiased validation

Caption: A tiered workflow for assessing inhibitor specificity.

Tier 1: Initial Broad-Spectrum Selectivity Profiling

The first step in characterizing Compound X is to understand its activity across a wide range of potential targets. For many inhibitors, particularly those targeting ATP-binding sites, the protein kinase family is a primary focus due to the conserved nature of this domain.[4][5]

Methodology: Large-Panel Kinase Screening

Specialized contract research organizations offer high-throughput screening against panels of hundreds of kinases.[6] These assays are typically performed at a single, high concentration of the inhibitor (e.g., 1 or 10 µM) to identify any significant interactions.

Experimental Protocol: Radiometric In Vitro Kinase Assay

  • Reaction Setup: In a multi-well plate, combine the recombinant kinase, a generic substrate (e.g., myelin basic protein), and a reaction buffer.

  • Inhibitor Addition: Add Compound X at a fixed concentration (e.g., 10 µM) to the experimental wells. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.

  • Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Termination and Separation: Stop the reaction and separate the radiolabeled substrate from the unused radiolabeled ATP, often by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP.[7]

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.[7] The percentage of inhibition is calculated relative to the vehicle control.

Tier 2: Validating Hits and Confirming Cellular Engagement

The results from the broad-panel screen provide a preliminary map of Compound X's selectivity. The next crucial step is to validate these initial "hits" and to confirm that the compound engages its intended target within the more complex environment of a living cell.[8][9]

Methodology 1: Dose-Response Assays for Potency Determination

For each kinase that showed significant inhibition in the initial screen, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each target.

Data Presentation: IC50 Values for Compound X against a Panel of Kinases

Kinase TargetIC50 (nM)Selectivity Notes
Primary Target Kinase A 50 High Potency
Off-Target Kinase B800Moderate off-target activity
Off-Target Kinase C>10,000Low to no off-target activity
Off-Target Kinase D2,500Moderate off-target activity
Methodology 2: Cellular Thermal Shift Assay (CETSA)

While biochemical assays are excellent for determining direct inhibitory activity, they do not confirm that a compound can enter a cell and bind to its target in a physiological context.[8][9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or even tissues.[11][12][13][14] The principle behind CETSA is that the binding of a ligand, such as Compound X, to its target protein often increases the protein's thermal stability.[12][13]

CETSA_Principle cluster_0 No Drug cluster_1 With Drug A Protein B Denatured Protein A->B Heat C Protein F Stable Complex D Drug E Heat F->E Heat

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

  • Cell Culture and Treatment: Culture cells that express the target protein of interest. Treat the cells with various concentrations of Compound X or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[12]

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[15]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Interpretation: A positive result is observed as a shift in the melting curve to a higher temperature in the presence of Compound X, indicating that the compound has bound to and stabilized the target protein.[11][12]

Tier 3: Unbiased Proteome-Wide Off-Target Profiling

While targeted assays are essential, they are inherently biased towards known or suspected interactions. To build a truly comprehensive and trustworthy specificity profile, unbiased methods that can identify unanticipated off-target interactions are invaluable.[16][17] Chemical proteomics approaches are at the forefront of this effort.[18][19]

Methodology: Mass Spectrometry-Based Proteomics

Several mass spectrometry-based techniques can be employed to identify the cellular binding partners of a small molecule. One powerful approach is a proteome-wide implementation of CETSA (often called Thermal Proteome Profiling or TPP), where the abundance of thousands of proteins in the soluble fraction is quantified across a temperature gradient, both with and without the compound.[18] Proteins that show a thermal shift upon compound treatment are identified as potential binders.

Experimental Workflow: Thermal Proteome Profiling (TPP)

  • Cell Treatment and Heating: Similar to the standard CETSA protocol, treat two separate populations of cells with either Compound X or a vehicle control. Lyse the cells and divide the lysates into aliquots that are heated to a range of different temperatures.

  • Protein Digestion and Labeling: After separating the soluble and aggregated fractions, digest the soluble proteins into peptides. The peptides from the different temperature points can be differentially labeled using isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20]

  • Data Analysis: Identify and quantify thousands of proteins. For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve. Compare the melting curves from the Compound X-treated and vehicle-treated samples to identify proteins with significant thermal shifts.

Comparative Analysis of Methodologies

Each of the described methodologies offers unique advantages and has specific limitations. The choice of which assays to perform depends on the stage of drug development and the specific questions being addressed.

MethodologyPrimary OutputThroughputBiological RelevanceKey Advantage
Large-Panel Kinase Screen % InhibitionHighLow (Biochemical)Broad, unbiased view of kinome interactions.[6]
IC50 Determination Potency (IC50)MediumLow (Biochemical)Quantifies potency against specific targets.
CETSA Thermal Shift (ΔTm)Low-MediumHigh (Cellular)Confirms target engagement in a physiological context.[14]
Thermal Proteome Profiling Proteome-wide ΔTmLowHigh (Cellular)Unbiased identification of on- and off-targets.[18]

Conclusion

The comprehensive assessment of a novel inhibitor's specificity and off-target effects is a cornerstone of modern drug discovery. A multi-tiered, integrated approach, beginning with broad biochemical screens and progressing to in-cell target engagement and unbiased proteomic profiling, provides the most robust and reliable data. By understanding not only if a compound binds, but how strongly, where, and to what else, researchers can de-risk their lead candidates early in the development process. This rigorous, evidence-based approach is essential for increasing the likelihood of clinical success and, ultimately, for developing safer and more effective medicines.[1][3]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., & Kuster, B. (2017). Chemical-proteomics-based kinase profiling. Methods in Molecular Biology, 1647, 127-142. [Link]

  • Reinhard, F. B. M., Eberl, H. C., Martinez Molina, D., & Nordlund, P. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(20), e1622. [Link]

  • Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]

  • Bio-Rad Laboratories. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. [Link]

  • Moon, S., Kim, W., Kim, S., & Kim, J. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 3(149), ra83. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 14(1), 81-87. [Link]

  • Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. Celtarys. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Zhang, T., Zhou, Q., Li, Y., Chen, Y., Li, N., & Zhang, Y. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Communications Biology, 4(1), 1-10. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]

  • Estridge, C., Lenevich, S., & Machleidt, T. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 186-195. [Link]

  • Zhang, H., Chen, Z., Zhao, L., Li, Y., Liu, G., & Zhao, Z. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]

  • Zhang, T., Zhou, Q., Li, Y., Chen, Y., Li, N., & Zhang, Y. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2017). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Current Opinion in Chemical Biology, 39, 40-47. [Link]

  • Zhang, H., Chen, Z., Zhao, L., Li, Y., Liu, G., & Zhao, Z. (2024). In silico off-target profiling for enhanced drug safety assessment. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-(methylsulfonyl)phenyl)ethanone. PubChem. [Link]

  • DC Fine Chemicals. (n.d.). CAS 221615-75-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. DC Fine Chemicals. [Link]

  • Prudence Pharma Chem. (n.d.). 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone]. Prudence Pharma Chem. [Link]

  • Pharmaffiliates. (n.d.). 2-(4-Methanesulfonyl-phenyl)-1-(6-methyl-pyridin-3-yl)-ethanone. Pharmaffiliates. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

The core tenets of this guide are built upon the principles of minimizing exposure, preventing environmental contamination, and ensuring regulatory compliance. The procedures outlined below are designed to be a self-validating system, where the logic behind each step is clearly explained, empowering researchers to make informed safety decisions.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Based on data from analogous sulfonyl-containing aromatic ketones, we can infer the primary hazards associated with 2-Hydroxy-1-[4-(methylsulfonyl)phenyl]-1-ethanone. Similar compounds are known to cause skin irritation and can be toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and to prevent its release into the environment.

Key Inferred Hazards:

  • Skin Irritation: Assumed based on data for similar compounds.[1][2]

  • Eye Irritation: Potential for irritation upon contact.

  • Aquatic Toxicity: Likely to be harmful to aquatic organisms.[1]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4][5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the table below.

Exposure Route First-Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

Step 1: Segregation and Labeling

Proper waste segregation is the foundation of safe chemical disposal.

  • Designated Waste Container: Dedicate a specific, clearly labeled, and chemically compatible container for the waste of this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

  • Labeling: The container must be labeled with the full chemical name: "this compound Waste" and the appropriate hazard pictograms (e.g., skin irritant, environmental hazard).

Step 2: Waste Collection
  • Solid Waste: Collect the solid this compound directly into the designated waste container.

  • Contaminated Materials: Place all contaminated disposable materials, such as gloves, weighing boats, and absorbent paper, into the same designated solid waste container.

  • Solutions: If the compound is in solution, it should be collected in a designated liquid waste container made of a compatible material (e.g., glass or polyethylene). The container should be clearly labeled with the chemical name and all solvent components. Do not mix with other incompatible waste streams.

Step 3: Storage Pending Disposal
  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed chemical waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.

  • Incineration: The recommended method of disposal for this type of organic compound is controlled incineration in a chemical incinerator equipped with flue gas scrubbing.[2] This ensures the complete destruction of the compound and prevents the release of harmful substances into the atmosphere.

  • Do Not:

    • Do not dispose of this chemical down the drain.[3][4] This can lead to environmental contamination of waterways and is likely a violation of local regulations.

    • Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or your contracted waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The proper disposal of chemical waste is a critical component of responsible scientific research. By following these guidelines for this compound, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities. Building a deep trust in laboratory safety practices goes beyond the product; it is about fostering a culture of vigilance and responsibility in every aspect of our work.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Solvent yellow 43.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Chemicea. Material Safety Data Sheet.

  • Unknown Source. 2 - SAFETY DATA SHEET.

  • PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

  • Echemi. 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Safety Data Sheets.

  • ChemSrc. CAS#:221615-75-4 | 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.

  • Cole-Parmer. Material Safety Data Sheet - 1-Indanone, 99+%.

  • Google Patents. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

  • Google Patents. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

  • Ambeed. 221615-75-4 | 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | Etoricoxib.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.